Product packaging for 4-Methoxythiophene-3-carboxylic acid(Cat. No.:CAS No. 71050-40-3)

4-Methoxythiophene-3-carboxylic acid

Cat. No.: B1362314
CAS No.: 71050-40-3
M. Wt: 158.18 g/mol
InChI Key: KEYPLCJVNVJJQK-UHFFFAOYSA-N
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Description

4-Methoxythiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C6H6O3S and its molecular weight is 158.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O3S B1362314 4-Methoxythiophene-3-carboxylic acid CAS No. 71050-40-3

Properties

IUPAC Name

4-methoxythiophene-3-carboxylic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYPLCJVNVJJQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380891
Record name 4-methoxythiophene-3-carboxylic acid
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Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71050-40-3
Record name 4-methoxythiophene-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxythiophene-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxythiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 4-Methoxythiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Properties

This compound is a solid organic compound with the molecular formula C₆H₆O₃S and a molecular weight of 158.18 g/mol .[1][2] It is classified as a thiophene carboxylic acid, a class of compounds known for a range of biological activities.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆O₃S[1][2]
Molecular Weight 158.18 g/mol [1]
CAS Number 71050-40-3[2][5][6]
Physical Form Solid[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Synthesis and Experimental Protocols

A general approach to the synthesis of thiophene-3-carboxylic acid derivatives involves the hydrolysis of a corresponding ester. While a specific, detailed protocol for the synthesis of this compound is not widely published, a representative procedure for a similar compound, 4-(methoxycarbonyl)thiophene-3-carboxylic acid, is outlined below. This can serve as a foundational method for adaptation.

General Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow for Thiophene-3-Carboxylic Acids Start Dimethyl thiophene-3,4-dicarboxylate Stir Stir at Room Temperature Start->Stir 1. Add Reagent Reagent Sodium Hydroxide in Methanol Evaporation Solvent Removal Stir->Evaporation 2. Reaction Partition Partition between Diethyl Ether and Water Evaporation->Partition 3. Work-up Product 4-(methoxycarbonyl)thiophene-3-carboxylic acid Partition->Product 4. Isolation

Caption: General synthesis workflow for a thiophene-3-carboxylic acid derivative.

Experimental Protocol: Synthesis of 4-(methoxycarbonyl)thiophene-3-carboxylic acid [8]

  • Dissolution: Dissolve dimethyl thiophene-3,4-dicarboxylate (4.12 mmol) in methanol (10 mL).

  • Reaction: Add sodium hydroxide (4.12 mmol) to the solution and stir overnight at room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Extraction: Partition the crude product between diethyl ether (15 mL) and water (15 mL).

  • Isolation: Separate the aqueous layer and acidify to precipitate the product. Further purification can be achieved by recrystallization.

Spectral Analysis

Detailed experimental spectra for this compound are not publicly available. However, the expected spectral characteristics can be inferred from the known properties of carboxylic acids and thiophene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the two thiophene ring protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The thiophene protons will appear in the aromatic region, coupled to each other. The methoxy protons will be a singlet, typically around 3.8 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, generally above 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 160-180 ppm. The four carbons of the thiophene ring will appear in the aromatic region, and the methoxy carbon will be observed around 55-60 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a carboxylic acid is characterized by several key absorbances:

  • O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band is anticipated between 1760 and 1690 cm⁻¹. Conjugation with the thiophene ring may shift this peak to the lower end of the range.

  • C-O Stretch: An absorption band for the C-O single bond is expected in the region of 1320-1210 cm⁻¹.

  • Thiophene Ring Vibrations: Characteristic peaks for the C-H and C=C vibrations of the thiophene ring will also be present.

Mass Spectrometry

Predicted mass spectral data for this compound indicates the following significant ions:

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺159.01105
[M+Na]⁺180.99299
[M-H]⁻156.99649

The fragmentation pattern in mass spectrometry for carboxylic acids often involves the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[5]

Reactivity and Stability

Thiophene and its derivatives are generally stable aromatic compounds. The carboxylic acid and methoxy substituents will influence the reactivity of the thiophene ring. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group will affect the electron density of the ring, influencing its susceptibility to electrophilic aromatic substitution. Carboxylic acids can undergo typical reactions such as esterification, amide formation, and reduction.

Information regarding the specific stability and degradation profile of this compound is limited. As with many organic compounds, it should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Biological Activity and Potential Applications

While specific signaling pathways involving this compound have not been elucidated, thiophene-based carboxylic acids are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][9] Notably, some 4-arylthiophene-3-carboxylic acid derivatives have been identified as inhibitors of the Anoctamin 1 (ANO1) calcium-activated chloride channel, which is implicated in pain signaling, suggesting potential analgesic applications.[10]

The presence of the thiophene core, combined with the carboxylic acid and methoxy functionalities, makes this compound an attractive scaffold for further investigation and modification in drug discovery programs.

Logical Relationship of Thiophene Carboxylic Acids to Biological Activity

Biological_Activity Potential Biological Relevance of Thiophene Carboxylic Acids Thiophene Thiophene Carboxylic Acid Scaffold (e.g., this compound) Target Biological Targets (e.g., Enzymes, Receptors) Thiophene->Target Interacts with Activity Pharmacological Activities Target->Activity AntiInflammatory Anti-inflammatory Activity->AntiInflammatory Analgesic Analgesic (e.g., ANO1 Inhibition) Activity->Analgesic Antimicrobial Antimicrobial Activity->Antimicrobial

Caption: Relationship between thiophene carboxylic acid structures and their potential biological activities.

Conclusion

This compound is a heterocyclic compound with potential for further exploration in medicinal chemistry and materials science. This guide has summarized the currently available information on its chemical properties, synthesis, and spectral characteristics. The lack of extensive experimental data highlights opportunities for further research to fully characterize this compound and unlock its potential applications. The structural motifs present in this molecule suggest that it may serve as a valuable building block for the development of novel therapeutic agents.

References

4-Methoxythiophene-3-carboxylic acid molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Methoxythiophene-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Identity

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with a methoxy group at the 4-position and a carboxylic acid group at the 3-position.

The definitive chemical identifiers and structural representations for this molecule are crucial for its application in research and synthesis. Its chemical formula is C₆H₆O₃S.[1][2][3] The IUPAC name for the compound is this compound.[1] It is registered under the CAS Number 71050-40-3.[1][3][4] The molecular weight of the compound is 158.18 g/mol .[2][5] For computational chemistry applications, its structure is represented by the SMILES string COc1cscc1C(O)=O and the InChI string InChI=1S/C6H6O3S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H,7,8).[2]

Molecular Structure:

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. While experimental data for some properties are not widely published, predicted values based on its structure provide valuable insights. The compound is known to be a solid at room temperature.[2]

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 71050-40-3[1][3][4]
Chemical Formula C₆H₆O₃S[1][2][3]
Molecular Weight 158.18 g/mol [2][5]
Physical Form Solid[2]
SMILES COc1cscc1C(O)=O[2]
InChI 1S/C6H6O3S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H,7,8)[2]
Predicted XlogP 1.1[6]
Monoisotopic Mass 158.00377 Da[6]
Spectroscopic Profile (Predicted)
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The aromatic protons would likely appear as doublets in the range of δ 7.0-8.5 ppm. The methoxy protons would be a sharp singlet around δ 3.8-4.0 ppm, and the acidic proton would appear as a broad signal downfield, typically above δ 10 ppm.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would show six distinct signals. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the δ 165-180 ppm range.[7] The carbons of the thiophene ring would appear in the aromatic region (δ 110-160 ppm), with the carbon attached to the oxygen of the methoxy group being significantly downfield. The methoxy carbon would resonate around δ 55-60 ppm.

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a very broad O-H stretching band from the carboxylic acid, appearing between 2500-3300 cm⁻¹.[8] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected in the region of 1680-1710 cm⁻¹ for an aromatic carboxylic acid.[9] Additionally, characteristic C-O stretching and C-H stretching vibrations for the aromatic ring and methoxy group would be present.[8][9]

  • Mass Spectrometry : High-resolution mass spectrometry would show a molecular ion peak corresponding to the exact mass of the compound (158.0038 g/mol ). Predicted fragmentation patterns include adducts such as [M+H]⁺ at m/z 159.01105 and [M+Na]⁺ at m/z 180.99299.[6]

Experimental Protocols: Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not widely documented. However, a plausible synthetic route can be designed based on established methodologies for the functionalization of thiophene rings. The following protocol is a generalized procedure adapted from similar syntheses.

Hypothetical Synthesis of this compound

This multi-step synthesis starts from a commercially available thiophene derivative.

Step 1: Bromination of a suitable thiophene precursor.

  • Protocol: To a solution of methyl 3-methoxythiophene-2-carboxylate (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the brominated intermediate.

Step 2: Carboxylation via Lithium-Halogen Exchange.

  • Protocol: Dissolve the brominated intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Slowly add n-butyllithium (1.2 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 2-3 hours, or pour the mixture over crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding 1M hydrochloric acid (HCl) until the solution is acidic.

  • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Step 3: Hydrolysis of the Ester.

  • Protocol: Dissolve the crude carboxylic ester from the previous step in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3-4 equivalents).

  • Heat the mixture to reflux and stir for 4-6 hours until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of ~2 with concentrated HCl.

  • The resulting precipitate, this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound, a critical process for its use in research and development.

Synthesis_and_Characterization_Workflow start Starting Material (Thiophene Derivative) step1 Functionalization (e.g., Bromination) start->step1 step2 Carboxylation (e.g., Lithiation & CO2) step1->step2 step3 Hydrolysis step2->step3 product Crude Product: This compound step3->product purification Purification (Recrystallization / Chromatography) product->purification final_product Pure Product purification->final_product analysis Structural Analysis: - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry final_product->analysis Characterization

References

The Emerging Potential of 4-Methoxythiophene-3-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the prospective applications of 4-methoxythiophene-3-carboxylic acid in the field of medicinal chemistry. While direct extensive research on this specific molecule is nascent, a comprehensive analysis of structurally related thiophene derivatives provides a strong rationale for its potential as a valuable scaffold in drug discovery. This document outlines plausible synthetic routes, potential therapeutic targets, and detailed hypothetical experimental protocols for the evaluation of its biological activity. The information presented is grounded in the established pharmacological profiles of analogous compounds and aims to serve as a foundational resource for researchers investigating novel heterocyclic entities.

Introduction

Thiophene-containing compounds are a well-established class of privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The thiophene ring system, a five-membered aromatic heterocycle containing a sulfur atom, is recognized for its ability to mimic a phenyl ring while offering distinct electronic properties and metabolic profiles. The incorporation of substituents such as methoxy and carboxylic acid groups can significantly modulate the physicochemical and pharmacological properties of the thiophene scaffold.[1] this compound, in particular, presents an intriguing combination of a hydrogen bond donor (carboxylic acid) and a hydrogen bond acceptor (methoxy group), which are pivotal for molecular recognition at biological targets. Although this specific isomer is not extensively documented in current literature, its structural motifs are present in compounds with known biological activities, suggesting a high potential for its derivatives in various therapeutic areas.

Synthetic Pathways

A robust and efficient synthesis of this compound is crucial for its exploration in medicinal chemistry. Based on established methodologies for related thiophene derivatives, a plausible synthetic route can be proposed.

Proposed Synthesis of this compound

A potential synthetic pathway could involve the formation of the thiophene ring followed by functional group manipulations. One such approach could start from a suitably substituted acyclic precursor, leveraging a Gewald-type reaction or a related cyclization strategy. Alternatively, functionalization of a pre-formed thiophene ring is a common and versatile method.

A hypothetical, yet chemically sound, multi-step synthesis is outlined below:

  • Starting Material: Commercially available 3-bromothiophene.

  • Methoxylation: Nucleophilic aromatic substitution of the bromide with sodium methoxide in the presence of a copper catalyst to yield 3-methoxythiophene.

  • Formylation: Introduction of a formyl group at the 4-position via a Vilsmeier-Haack or a related formylation reaction. This step would need to be optimized for regioselectivity.

  • Oxidation: Oxidation of the aldehyde to a carboxylic acid using a mild oxidizing agent such as sodium chlorite or silver oxide to yield the final product, this compound.

dot

Caption: Proposed synthetic workflow for this compound.

Potential Therapeutic Applications

The structural features of this compound suggest its potential utility in several therapeutic areas, primarily based on the activities of its analogs.

Anti-inflammatory Activity: COX/LOX Inhibition

Mechanism of Action: A significant body of research has demonstrated that thiophene derivatives can act as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2] These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) as it often mimics the carboxylic acid of arachidonic acid, allowing it to bind to the active site of COX enzymes.[3] The methoxy group can contribute to the binding affinity and selectivity.

dot

Arachidonic_Acid_Cascade AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor This compound (Proposed) Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Caption: Inhibition of the arachidonic acid cascade by a potential dual COX/LOX inhibitor.

Quantitative Data from Structurally Related Compounds:

CompoundTargetIC50 (µM)Reference
TinoridineCOX/LOX-[1]
Tiaprofenic acidCOX-[1]
Thiophene Derivative 15-LOX29.2[4]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a general procedure for evaluating the COX-2 inhibitory activity of a test compound like this compound.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is pre-incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol).

  • Compound Incubation: The test compound, dissolved in DMSO, is added to the enzyme solution at various concentrations and incubated for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Analgesic Activity: ANO1 Inhibition

Mechanism of Action: Recent studies have identified Anoctamin 1 (ANO1), a calcium-activated chloride channel, as a target for analgesic agents. Inhibition of ANO1 has been shown to produce significant pain relief. Notably, 4-arylthiophene-3-carboxylic acid derivatives have been identified as potent inhibitors of ANO1.[5] The core scaffold of this compound aligns with the general structure of these reported inhibitors.

Quantitative Data from Structurally Related Compounds:

CompoundTargetIC50 (µM)Reference
Compound 42 (4-arylthiophene-3-carboxylic acid derivative)ANO10.79[5]

Experimental Protocol: Whole-Cell Patch Clamp Assay for ANO1 Inhibition

This protocol outlines a method to assess the inhibitory effect of a compound on ANO1 channels.

  • Cell Culture: Fischer rat thyroid (FRT) cells stably overexpressing human ANO1 are cultured under standard conditions.

  • Patch Clamp Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The extracellular solution contains standard physiological saline, and the intracellular solution in the patch pipette contains a low chloride concentration to establish a chloride gradient.

  • Channel Activation: ANO1 currents are activated by intracellular dialysis of a calcium-buffering solution with a defined free calcium concentration.

  • Compound Application: The test compound is applied to the cells via a perfusion system at various concentrations.

  • Data Analysis: The inhibition of the ANO1 current by the compound is measured, and the IC50 value is determined by fitting the concentration-response data to a Hill equation.

Antimicrobial Activity

Mechanism of Action: The benzothiophene scaffold, a fused analog of thiophene, is present in numerous compounds with demonstrated antimicrobial properties. Acylhydrazone derivatives of benzo[b]thiophene-2-carboxylic acid have shown activity against multidrug-resistant Staphylococcus aureus.[6][7] The thiophene ring itself is a key component of various antimicrobial agents. The potential of this compound as a building block for novel antimicrobial agents warrants investigation.

Quantitative Data from Structurally Related Compounds:

CompoundOrganismMIC (µg/mL)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus4[6][7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard method for determining the MIC of a compound against a bacterial strain.

  • Bacterial Culture: The target bacterial strain (e.g., S. aureus) is grown in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacteria.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Considerations

Based on the literature for related compounds, the following SAR insights can be hypothesized for derivatives of this compound:

  • Carboxylic Acid: This group is likely crucial for activity against targets that bind endogenous carboxylic acids, such as COX enzymes. Esterification or amidation of this group would likely alter the activity profile and could be a strategy for prodrug development.

  • Methoxy Group: The position and electronic nature of the methoxy group can influence the pKa of the carboxylic acid and the overall lipophilicity of the molecule, thereby affecting cell permeability and target engagement.

  • Thiophene Ring: The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within a protein binding pocket. The aromatic nature of the ring provides a rigid scaffold for the presentation of the functional groups.

dot

SAR_Logic cluster_mods Potential Modifications Core This compound Scaffold COOH Carboxylic Acid Moiety Core->COOH OMe Methoxy Group Core->OMe Thiophene Thiophene Ring Core->Thiophene Mod_COOH Esterification/Amidation COOH->Mod_COOH Mod_OMe Positional Isomers OMe->Mod_OMe Mod_Ring Further Substitution Thiophene->Mod_Ring Activity Biological Activity Mod_COOH->Activity Modulates PK/PD Mod_OMe->Activity Affects pKa & Lipophilicity Mod_Ring->Activity Alters Target Binding

Caption: Logical relationships in the structure-activity of this compound derivatives.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Based on the robust evidence from structurally related compounds, it is a compelling candidate for the development of novel anti-inflammatory, analgesic, and antimicrobial agents. Future research should focus on the efficient and scalable synthesis of this molecule and its derivatives. Subsequent screening against a panel of relevant biological targets, including COX, LOX, and ANO1, will be crucial to validate its therapeutic potential. The detailed experimental protocols provided in this guide offer a roadmap for such investigations. The exploration of this and other under-investigated heterocyclic building blocks is essential for the continued discovery of new and effective medicines.

References

An In-depth Technical Guide to 4-Methoxythiophene-3-carboxylic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methoxythiophene-3-carboxylic acid, its derivatives, and analogues. The document details synthetic methodologies, key experimental protocols, and a summary of their biological activities, with a focus on their potential as therapeutic agents. Quantitative data on their biological efficacy are presented in structured tables for comparative analysis. Furthermore, this guide elucidates the potential mechanism of action of these compounds by visualizing the NF-κB signaling pathway, a key target in inflammation and disease, and illustrates a general experimental workflow for their synthesis and evaluation.

Introduction

Thiophene-containing compounds represent a significant class of heterocyclic molecules that are integral to numerous clinically used drugs and are a focal point in medicinal chemistry research. Their diverse pharmacological activities include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The thiophene ring serves as a versatile scaffold, and its substitution with various functional groups allows for the fine-tuning of physicochemical and biological properties.

Among these, derivatives of this compound have emerged as a promising area of investigation. The methoxy group at the 4-position and the carboxylic acid (or its derivatives like esters and amides) at the 3-position are key pharmacophoric features that can influence biological activity, including enzyme inhibition and the modulation of inflammatory pathways. This guide aims to consolidate the current knowledge on these specific derivatives and their analogues to aid researchers and professionals in the field of drug discovery and development.

Synthesis and Chemistry

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common strategy involves the construction of the thiophene ring followed by functional group interconversions.

A plausible synthetic pathway to the core structure, this compound, can be conceptualized starting from methyl 3-hydroxythiophene-2-carboxylate. This involves methylation of the hydroxyl group, followed by hydrolysis of the ester and subsequent decarboxylation and re-introduction of a carboxyl group at the 3-position. A more direct, albeit potentially lower-yielding, approach could involve the synthesis of a 4-methoxythiophene-3-carbonitrile intermediate, followed by hydrolysis to the carboxylic acid.[1][2][3]

Amide and ester derivatives are typically synthesized from the parent carboxylic acid. Standard coupling procedures, such as those employing carbodiimide reagents (e.g., EDC) or conversion to the acid chloride followed by reaction with an amine or alcohol, are commonly utilized.

Below is a generalized experimental workflow for the synthesis of this compound derivatives.

G start Starting Materials (e.g., Methyl 3-hydroxythiophene-2-carboxylate) step1 Methylation of Hydroxyl Group start->step1 step3 Synthesis of 4-Methoxythiophene- 3-carbonitrile (Alternative Route) start->step3 step2 Ester Hydrolysis step1->step2 core This compound step2->core step4 Nitrile Hydrolysis step3->step4 step4->core step5 Amide/Ester Synthesis (Coupling Reactions) core->step5 derivatives Target Derivatives (Amides, Esters) step5->derivatives purification Purification (Chromatography, Recrystallization) derivatives->purification analysis Structural Analysis (NMR, MS, IR) purification->analysis evaluation Biological Evaluation analysis->evaluation

General synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of thiophene-3-carboxylic acid have demonstrated a broad spectrum of biological activities, positioning them as attractive candidates for drug development.

Anti-inflammatory Activity

A significant area of interest is the anti-inflammatory potential of these compounds. Many thiophene derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (MAPK).[4][5] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators like prostaglandins and cytokines.

Kinase Inhibition

The thiophene scaffold has been successfully employed in the design of various kinase inhibitors.[6] Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Thiophene-3-carboxamide derivatives, in particular, have shown inhibitory activity against kinases such as c-Jun N-terminal kinase (JNK) and p38 MAPK.[5][7]

Quantitative Data Presentation

The following tables summarize the reported biological activities of various thiophene-3-carboxylic acid derivatives and analogues. This data is intended to provide a comparative overview to guide structure-activity relationship (SAR) studies.

Table 1: Cyclooxygenase (COX) Inhibition Data for Thiophene Carboxamide Derivatives

Compound IDStructure/SubstitutionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
VIIa 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide19.50.2967.2[8]
Indomethacin Amide (7) Indomethacin-derived amide>1000.009>11,111[4]
Meclofenamate Amide (25) Meclofenamate-derived amide250.2125[4]

Table 2: p38α MAPK Inhibition Data for Substituted Thiophene Derivatives

Compound IDStructure/Substitutionp38α MAPK IC₅₀ (µM)Reference
3a Chalcone derivative0.1462[5]
6 Chalcone derivative0.1462[5]
Thiophene-based compound 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridineKi = 0.6[6]

Table 3: c-Jun N-Terminal Kinase (JNK) Inhibition Data for Thiophene-3-carboxamide Derivatives

Compound IDStructure/SubstitutionJNK1 IC₅₀ (µM)Reference
1 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide26.0[7]
19 Methylene dioxy substituted benzene ring1.8[7]
26 2-chloro substitution on benzene ring1.4[7]
38 3-methoxy substitution on benzene ring2.6[7]

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of many small molecules are attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Small molecule inhibitors can interfere with this pathway at various points. For instance, they can inhibit the IKK complex, prevent the degradation of IκBα, or block the nuclear translocation or DNA binding of NF-κB.[11]

The following diagram illustrates the canonical NF-κB signaling pathway and highlights potential points of inhibition by this compound derivatives.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-1 IL-1 IL1R IL-1R IL-1->IL1R IKK IKK Complex TNFR->IKK Activates IL1R->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB_IkBa NF-κB-IκBα Complex IkBa->NFkB_IkBa Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_inactive NF-κB (p50/p65) NFkB_inactive->NFkB_IkBa NFkB_active NF-κB (p50/p65) NFkB_IkBa->NFkB_active Release Inhibitor Thiophene Derivative Inhibitor->IKK Inhibits DNA DNA NFkB_active->DNA Nuclear Translocation & Binding Transcription Gene Transcription (Cytokines, Chemokines, COX-2) DNA->Transcription Initiates

Potential inhibition of the NF-κB signaling pathway by thiophene derivatives.

Experimental Protocols

This section provides generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on established methodologies for similar compounds.

General Procedure for the Synthesis of Methyl 4-methoxythiophene-3-carboxylate

A mixture of methyl 3-hydroxythiophene-carboxylate, an excess of a methylating agent (e.g., dimethyl sulfate), and a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone) is refluxed for several hours.[12] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which is then purified by column chromatography.

General Procedure for the Hydrolysis of Methyl 4-methoxythiophene-3-carboxylate

The methyl ester is dissolved in a mixture of methanol and an aqueous solution of a strong base (e.g., sodium hydroxide). The mixture is heated to reflux and stirred for a period of time, with the reaction monitored by TLC.[13] After cooling to room temperature, the methanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar organic solvent to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified to a low pH with a strong acid (e.g., hydrochloric acid), leading to the precipitation of the carboxylic acid. The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.[14]

General Procedure for the Synthesis of 4-Methoxythiophene-3-carboxamides

To a solution of this compound in a suitable solvent (e.g., dichloromethane), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) are added. The appropriate amine is then added, and the reaction mixture is stirred at room temperature for an extended period.[10] The reaction is monitored by TLC. Upon completion, the reaction mixture is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization.

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be evaluated using commercially available colorimetric or fluorometric inhibitor screening kits. The assay is typically performed in a 96-well plate format. The compounds are pre-incubated with the respective enzyme (ovine COX-1 or human recombinant COX-2) before the addition of the substrate (arachidonic acid). The production of prostaglandin F2α is then measured, and the IC₅₀ values are calculated from the dose-response curves.[8]

In Vitro p38α MAPK Inhibition Assay

The inhibitory activity against p38α MAPK can be determined using a variety of methods, including fluorescence polarization assays or kinase activity assays that measure the phosphorylation of a specific substrate. For a fluorescence polarization assay, the displacement of a fluorescently labeled ligand from the kinase active site by the test compound is measured.[6] The IC₅₀ values are determined from the concentration-dependent inhibition curves.

Conclusion

This compound derivatives and their analogues represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anti-inflammatory and kinase inhibitory activities, coupled with the amenability of the thiophene scaffold to synthetic modification, make them attractive candidates for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel therapeutic agents based on this privileged heterocyclic core. Future structure-activity relationship studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately paving the way for their potential clinical application.

References

The Thiophene Carboxylic Acid Core: A Technical Guide to its Discovery, History, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene ring, a five-membered sulfur-containing heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, present in a multitude of clinically approved drugs.[1][2] Among the various thiophene derivatives, substituted thiophene carboxylic acids have emerged as a particularly fruitful area of research, leading to the development of potent therapeutic agents across diverse disease areas. This technical guide provides an in-depth exploration of the discovery, history, and key therapeutic applications of this important class of molecules. We will delve into the development of specific drugs, detailing their mechanisms of action, summarizing key quantitative data, and providing insights into their experimental protocols.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Tiaprofenic Acid and Suprofen

The anti-inflammatory properties of arylpropionic acids are well-documented, and the isosteric replacement of a phenyl ring with a thiophene ring has led to the discovery of potent NSAIDs.

Tiaprofenic Acid

Discovery and History: Tiaprofenic acid, chemically (RS)-2-(5-benzoyl-2-thienyl)propanoic acid, was developed as a non-steroidal anti-inflammatory drug for the treatment of pain, particularly in arthritic conditions.[3] Clinical trials have demonstrated its efficacy in treating rheumatoid arthritis and osteoarthritis, with a typical adult dose of 300 mg twice daily.[3]

Mechanism of Action: Like other NSAIDs of the profen class, tiaprofenic acid is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By inhibiting these enzymes, it blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (PGG2, PGH2, etc.) COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Tiaprofenic_Suprofen Tiaprofenic Acid Suprofen Tiaprofenic_Suprofen->COX1_COX2 Inhibition

Quantitative Data Summary: Tiaprofenic Acid

ParameterValueReference
Bioavailability~90%[3]
Protein Binding~98%
Elimination Half-life1.5 - 2.5 hours[3]
Time to Peak Plasma Concentration30 - 90 minutes
Excretion50-80% in urine[3]

Experimental Protocols:

Synthesis of Tiaprofenic Acid

A common synthetic route starts from thiophene and involves a Friedel-Crafts acylation followed by a series of reactions to introduce the propionic acid side chain. A reported method involves the reaction of 2-propionylthiophene with bromine, followed by a rearrangement and subsequent Friedel-Crafts reaction with benzoyl chloride, and finally hydrolysis to yield tiaprofenic acid.[4] Another efficient synthesis involves the reaction of 5-benzoyl-2-bromothiophene with the sodium salt of propionitrile, followed by hydrolysis.[5]

Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of substituted thiophene carboxylic acids on COX-1 and COX-2 can be determined using various in vitro assays. A common method is the whole blood assay, which provides a physiological environment for assessing enzyme inhibition.[6] Alternatively, fluorometric or colorimetric assays using purified enzymes are suitable for high-throughput screening.[7][8][9]

  • Principle: These assays typically measure the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces the endoperoxide to PGH2. The peroxidase activity is monitored colorimetrically by the appearance of an oxidized chromogen.[7]

  • General Protocol (Colorimetric):

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • In a 96-well plate, add assay buffer, heme (a COX cofactor), and the test compound (dissolved in a suitable solvent like DMSO).

    • Add the COX-1 or COX-2 enzyme to the wells and pre-incubate.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

    • Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.[7]

Suprofen

Discovery and History: Suprofen, with the chemical name (RS)-2-[4-(2-thienylcarbonyl)phenyl]propanoic acid, is another NSAID from the arylpropionic acid class.[10] It was initially used orally but was later primarily formulated as a 1% ophthalmic solution to manage pain and inflammation following eye surgery and to prevent intraoperative miosis.[11][12]

Mechanism of Action: Similar to tiaprofenic acid, suprofen is a non-selective inhibitor of COX-1 and COX-2 enzymes, thereby preventing the synthesis of prostaglandins.[13][14]

Quantitative Data Summary: Suprofen

ParameterValueReference
Bioavailability (oral)92.2%[2]
Protein Binding20%[10]
Elimination Half-life (oral)~2 hours[15]
Time to Peak Plasma Concentration (oral)~1 hour[15]
Ocular BioavailabilityRapid penetration into cornea, peak levels at 30-45 min[16][17]

Experimental Protocols:

Synthesis of Suprofen

The synthesis of suprofen typically involves the Friedel-Crafts acylation of a substituted benzene derivative with 2-thenoyl chloride to introduce the thiophene moiety, followed by steps to build the propionic acid side chain.

Oncology: OSI-930 - A Dual Kinase Inhibitor

The thiophene carboxylic acid scaffold has also been successfully employed in the development of targeted cancer therapies.

Discovery and History: OSI-930, [3-[(4-quinolinylmethyl)amino]-N-(4-trifluoromethoxyphenyl)-2-thiophenecarboxamide], is a potent, orally active small-molecule inhibitor of the receptor tyrosine kinases (RTKs) c-Kit and vascular endothelial growth factor receptor-2 (VEGFR-2).[18] It was developed as a potential anti-cancer agent. A first-in-human phase I clinical trial established a maximum tolerated dose (MTD) of 500 mg twice daily and demonstrated antitumor activity in patients with advanced solid tumors, including gastrointestinal stromal tumors (GIST).[1][19]

Mechanism of Action: OSI-930 exerts its anti-cancer effects through the dual inhibition of c-Kit and VEGFR-2. Inhibition of c-Kit, a key driver in certain cancers like GIST, leads to reduced cancer cell proliferation and increased apoptosis.[20] By inhibiting VEGFR-2, a key mediator of angiogenesis, OSI-930 can suppress the formation of new blood vessels that tumors need to grow and metastasize.[20]

OSI930_Pathway cluster_0 Tumor Cell cluster_1 Endothelial Cell cKit c-Kit Receptor PI3K_Akt PI3K/Akt Pathway cKit->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cKit->RAS_MAPK Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival RAS_MAPK->Proliferation_Survival VEGFR2 VEGFR-2 PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis OSI930 OSI-930 OSI930->cKit Inhibition OSI930->VEGFR2 Inhibition

Quantitative Data Summary: OSI-930 (Phase I Clinical Trial)

ParameterValueReference
Maximum Tolerated Dose (MTD)500 mg twice daily[1][19]
Cmax (at MTD, steady state)3.31 µg/mL[1]
Tmax (at MTD, steady state)4.0 hours[1]
AUC (0-12h) (at MTD, steady state)26.5 µg·h/mL[1]
Clinical Activity (GIST patients)11 of 19 achieved stable disease[1][19]

Experimental Protocols:

Synthesis of OSI-930

A reported synthesis involves a two-step process. The first step is the coupling of 4-trifluoromethoxy aniline with methyl 3-aminothiophene-2-carboxylate using trimethylaluminum in toluene to form the thiophene-2-carboxamide intermediate. The second step is a reductive amination of this intermediate with quinoline-4-carboxaldehyde.[18]

Kinase Inhibition Assay (c-Kit and VEGFR-2)

  • Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

  • General Protocol:

    • The recombinant kinase domain of c-Kit or VEGFR-2 is incubated with a substrate (e.g., a generic peptide substrate) and ATP in a suitable buffer.

    • The test compound (OSI-930) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (if using [γ-³²P]ATP), antibody-based detection (e.g., ELISA), or fluorescence-based assays.

    • The percentage of inhibition is calculated, and IC50 values are determined.[18]

Antivirals: HCV NS5B Polymerase Inhibitors

The thiophene carboxylic acid scaffold has also been instrumental in the discovery of inhibitors of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in viral replication.

Discovery and History: Several classes of thiophene-2-carboxylic acid derivatives have been identified as potent inhibitors of the HCV NS5B RNA-dependent RNA polymerase. These include 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids and various tertiary amides.[21][22] These compounds act as allosteric inhibitors, binding to a site on the enzyme distinct from the active site.[23][24]

Mechanism of Action: These thiophene carboxylic acid derivatives bind to an allosteric site on the HCV NS5B polymerase, often referred to as "thumb pocket 2".[23][24] This binding induces a conformational change in the enzyme, which in turn inhibits its ability to synthesize viral RNA, thus halting viral replication.

HCV_NS5B_Inhibition HCV_RNA HCV RNA Template NS5B_Polymerase NS5B Polymerase HCV_RNA->NS5B_Polymerase Viral_RNA_Synthesis Viral RNA Synthesis NS5B_Polymerase->Viral_RNA_Synthesis Viral_Replication Viral Replication Viral_RNA_Synthesis->Viral_Replication Thiophene_Inhibitors Thiophene Carboxylic Acid Inhibitors Allosteric_Site Allosteric Site Thiophene_Inhibitors->Allosteric_Site Binds to Allosteric_Site->NS5B_Polymerase Inhibition

Quantitative Data Summary: Thiophene-based HCV NS5B Inhibitors

Compound ClassTargetIC50 / EC50Reference
3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acidsHCV NS5B PolymerasePotent inhibition reported[22]
Thiophene-2-carboxylic acid tertiary amidesHCV NS5B PolymerasePotent inhibition reported[21]
Lactam-containing thiophene carboxylatesHCV Genotype 1b RepliconIC50 values in the low nanomolar range[23]
Various thiophene derivativesHCV NS5B PolymeraseIC50 values ranging from 2.01 to 23.84 µM[25]

Experimental Protocols:

Synthesis of Thiophene-based HCV NS5B Inhibitors

The synthesis of these inhibitors often involves multi-step sequences. For the lactam-containing derivatives, a general route includes the coupling of a lactam intermediate to a thiophene core using Buchwald-Hartwig conditions, followed by further modifications and hydrolysis of an ester to the final carboxylic acid.[23]

HCV NS5B Polymerase Inhibition Assay

  • Principle: This assay measures the RNA-dependent RNA polymerase (RdRp) activity of the NS5B enzyme. The incorporation of a labeled nucleotide into a newly synthesized RNA strand is quantified.

  • General Protocol:

    • The reaction is typically carried out in a 96-well plate and contains the purified recombinant NS5B enzyme, a template/primer RNA (e.g., poly(A)/oligo(U)), ribonucleotides (ATP, GTP, CTP, and a labeled UTP, such as [³³P]UTP), and the test compound.

    • The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 2 hours).

    • The reaction is stopped, and the newly synthesized radiolabeled RNA is captured, for example, on a filter membrane.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

    • The percentage of inhibition is calculated, and IC50 values are determined.[26]

HCV Replicon Assay

  • Principle: This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV replicon. The replicon often contains a reporter gene, such as luciferase, whose expression is dependent on viral replication.

  • General Protocol:

    • Huh-7 cells harboring the HCV replicon are seeded in 96-well plates.

    • The cells are treated with various concentrations of the test compound.

    • After an incubation period (e.g., 72 hours), the cells are lysed.

    • The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

    • The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated.

    • A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed to ensure that the observed antiviral activity is not due to cellular toxicity.[25]

Conclusion

Substituted thiophene carboxylic acids represent a highly successful and versatile chemical scaffold in drug discovery. From the widely used NSAIDs, tiaprofenic acid and suprofen, to the targeted anticancer agent OSI-930 and the potent antiviral HCV NS5B polymerase inhibitors, this structural motif has demonstrated its value in developing effective therapies for a range of diseases. The continued exploration of this chemical space, aided by a deeper understanding of the structure-activity relationships and mechanisms of action, holds significant promise for the discovery of novel and improved medicines in the future.

References

4-Methoxythiophene-3-carboxylic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Methoxythiophene-3-carboxylic acid. Due to its classification as a substance with high acute oral toxicity, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the known hazards, exposure control measures, and emergency procedures based on available safety data.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary and most significant hazard is its acute oral toxicity.

Table 1: GHS Classification [1]

Hazard ClassCategorySignal WordHazard StatementPictogram
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed
alt text

Precautionary Measures and Personal Protection

A proactive approach to safety is crucial when handling this compound. The following precautionary statements (P-codes) provide a framework for safe handling, storage, and disposal.

Table 2: Precautionary Statements [1]

CodePrecautionary Statement
Prevention
P264Wash hands and face thoroughly after handling.[2][3][4]
P270Do not eat, drink or smoke when using this product.[2][3]
Response
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
P330Rinse mouth.
Storage
P405Store locked up.[2][4]
Disposal
P501Dispose of contents/container to an approved waste disposal plant.[2]
Personal Protective Equipment (PPE)

The consistent and correct use of personal protective equipment is the most critical barrier to exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Lab coat or other protective clothing to prevent skin contact.[2]
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[5]

Handling and Storage Procedures

Proper handling and storage are essential to minimize the risk of exposure and maintain the chemical's integrity.

Handling
  • Work in a designated area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Avoid dust formation: As a solid, care should be taken to avoid the generation of dust.[2]

  • Prevent contact: Avoid direct contact with skin, eyes, and clothing.

  • Hygiene: Practice good laboratory hygiene. Wash hands thoroughly before breaks and at the end of each shift.[5]

Storage
  • Secure storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Restricted access: The storage area should be locked and accessible only to authorized personnel.[5]

  • Incompatibilities: Keep away from strong oxidizing agents.

Emergency and First Aid Protocols

Immediate and appropriate action is vital in the event of an exposure or spill.

First Aid Measures

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
Ingestion This is a medical emergency. Immediately call a Poison Control Center or seek medical attention. Rinse mouth with water. Do NOT induce vomiting.[7]
Skin Contact Immediately remove contaminated clothing. Brush off any solid material from the skin.[8] Flush the affected area with copious amounts of water for at least 15 minutes.[8][9] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[2][10]
Spill Response

A spill of this compound should be treated as a serious incident.

Experimental Protocol: Solid Chemical Spill Cleanup

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles. If there is a risk of airborne dust, a respirator is necessary.

  • Contain the Spill: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent for powders.[11] Avoid actions that could generate dust.

  • Collect the Material: Carefully scoop the absorbed material into a labeled, sealable waste container.[12]

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.[13]

  • Dispose of Waste: Seal and label the waste container as hazardous waste containing this compound. Arrange for disposal through your institution's environmental health and safety office.

  • Report the Incident: Report the spill to your supervisor and the appropriate safety personnel.

Visualized Workflows

The following diagrams illustrate key safety and emergency response workflows.

Emergency_Response_Ingestion start Ingestion of This compound rinse_mouth Rinse Mouth with Water start->rinse_mouth call_poison_control Immediately Call Poison Control or Emergency Services rinse_mouth->call_poison_control do_not_induce_vomiting Do NOT Induce Vomiting call_poison_control->do_not_induce_vomiting provide_sds Provide Safety Data Sheet (SDS) to Medical Personnel do_not_induce_vomiting->provide_sds medical_attention Seek Immediate Medical Attention provide_sds->medical_attention

Caption: Workflow for responding to accidental ingestion.

Spill_Cleanup_Workflow spill Solid Chemical Spill Occurs evacuate Evacuate and Secure Area spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Gently Cover with Inert Absorbent don_ppe->contain collect Collect Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via EHS Protocols decontaminate->dispose report Report Incident dispose->report

Caption: Step-by-step workflow for cleaning up a solid chemical spill.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the official Safety Data Sheet (SDS) for this compound. Always prioritize safety and consult with your environmental health and safety department for guidance.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-methoxythiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for 4-methoxythiophene-3-carboxylic acid. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the two protons on the thiophene ring, the methoxy group protons, and the carboxylic acid proton.

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (ppm)
Thiophene H-27.5 - 8.5
Thiophene H-56.5 - 7.5
Methoxy (-OCH₃)3.8 - 4.2
Carboxylic Acid (-COOH)      10.0 - 13.0 (broad)

Note: The chemical shifts for the thiophene protons are estimations and can be influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display signals for the six unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (C=O)165 - 185
Thiophene C-4 (C-OCH₃)155 - 165
Thiophene C-3 (C-COOH)130 - 145
Thiophene C-2125 - 135
Thiophene C-5110 - 125
Methoxy (-OCH₃)55 - 65
IR Spectroscopy

The infrared spectrum will be characterized by the vibrational frequencies of the key functional groups: the carboxylic acid O-H and C=O bonds, the C-O bonds of the methoxy group and carboxylic acid, and the vibrations of the thiophene ring.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (very broad)
C-H (Aromatic/Alkene)3000 - 3100
C=O (Carboxylic Acid)1680 - 1720 (strong)
C=C (Thiophene Ring)1400 - 1600
C-O (Methoxy & Carboxylic Acid)      1210 - 1320
O-H Bend (Carboxylic Acid)920 - 960 (broad)
Mass Spectrometry

The mass spectrum is predicted to show the molecular ion peak and several characteristic fragment ions. PubChem provides predicted m/z values for various adducts of this compound[1]. The primary fragmentation of carboxylic acids often involves the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH)[2].

Predicted Mass Spectrometry Data
Ion Predicted m/z
[M]⁺158.00
[M+H]⁺159.01
[M-OH]⁺141.00
[M-COOH]⁺113.01

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the solid is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the desired nuclei (¹H and ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required[3].

FT-IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation:

    • Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone[4].

    • Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid on the plate[4].

  • Background Spectrum: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the salt plate with the sample film in the instrument's sample holder and acquire the infrared spectrum[5]. The typical scanning range is 4000-400 cm⁻¹[5].

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation[6].

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Thin_Film Thin Film Preparation on Salt Plate Compound->Thin_Film Direct_Insertion Loading on Direct Insertion Probe Compound->Direct_Insertion NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Thin_Film->IR MS Mass Spectrometer Direct_Insertion->MS NMR_Data NMR Spectrum (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

NMR_Workflow Start Start NMR Analysis Sample_Prep Prepare Sample in Deuterated Solvent Start->Sample_Prep Instrument_Setup Lock, Shim, and Tune Spectrometer Sample_Prep->Instrument_Setup Acquire_1H Acquire ¹H Spectrum Instrument_Setup->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Process_Data Process FID (Fourier Transform, Phasing, Baseline Correction) Acquire_13C->Process_Data Analyze_Spectra Analyze Chemical Shifts, Integration, and Coupling Process_Data->Analyze_Spectra End Structural Information Analyze_Spectra->End

Caption: Detailed workflow for NMR spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 4-methoxythiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methoxythiophene-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the predicted solubility profile based on the compound's structural features and the general properties of related molecules. Furthermore, it outlines detailed experimental protocols for determining solubility, offering a practical framework for researchers to generate precise data for their specific applications.

Predicted Solubility Profile

This compound is an aromatic carboxylic acid containing a thiophene ring substituted with a methoxy group and a carboxylic acid group. Its solubility is governed by the interplay of these functional groups.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can form hydrogen bonds with protic solvents. Carboxylic acids with a low number of carbon atoms are generally miscible with water.[1][2][3] However, the largely nonpolar thiophene ring may limit solubility in water. Therefore, this compound is expected to have limited to moderate solubility in water and higher solubility in alcohols like ethanol and methanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. Aromatic carboxylic acids often exhibit good solubility in polar aprotic solvents.[4] It is anticipated that this compound will be readily soluble in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar thiophene ring and methoxy group suggest some affinity for nonpolar solvents. However, the highly polar carboxylic acid group will likely limit solubility in these solvents.[5] Aromatic solvents like toluene and xylene may show better solvating power than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions.[6][7][8]

  • Aqueous Basic Solutions (e.g., aqueous Sodium Hydroxide, Sodium Bicarbonate): Carboxylic acids react with bases to form highly polar and water-soluble carboxylate salts. Therefore, this compound is expected to be highly soluble in aqueous base solutions.

Quantitative Solubility Data
SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method
Water
Ethanol
Methanol
Acetone
Ethyl Acetate
Dichloromethane
Toluene
Hexane
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)

Experimental Protocols for Solubility Determination

To obtain reliable quantitative solubility data, standardized experimental methods are crucial. The following protocols describe common techniques for determining the solubility of a solid compound in a liquid solvent.

Saturated Shake-Flask Method

This is a widely accepted method for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

  • Constant temperature shaker bath or incubator

  • Vials or flasks with tight-fitting caps

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane material)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be visible after equilibration.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter that is compatible with the solvent and does not adsorb the solute. The first few drops of the filtrate should be discarded to saturate the filter membrane.

  • Dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).

  • Calculate the solubility, taking into account the dilution factor.

Potentiometric Titration Method

This method is particularly useful for ionizable compounds like carboxylic acids to determine their solubility as a function of pH.

Principle: A suspension of the compound in water is titrated with a strong acid or base. The changes in pH are monitored, and the solubility can be calculated from the titration curve.

Apparatus:

  • Potentiometer with a pH electrode

  • Autotitrator or manual burette

  • Stirring plate and stir bar

  • Jacketed titration vessel connected to a water bath for temperature control

Procedure:

  • Prepare a suspension of a known amount of this compound in a known volume of water in the titration vessel.

  • Allow the suspension to stir at a constant temperature to approach equilibrium.

  • Titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The point at which the solid phase disappears can often be observed visually. The solubility at different pH values can be calculated from the titration data.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on the desired application.

Solvent_Selection_Workflow start Define Application Requirement (e.g., Reaction, Crystallization, Analysis) solubility_screen Perform Qualitative Solubility Screening start->solubility_screen polar_protic Polar Protic (e.g., Ethanol, Water) solubility_screen->polar_protic Test polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) solubility_screen->polar_aprotic Test nonpolar Nonpolar (e.g., Toluene, Hexane) solubility_screen->nonpolar Test quant_determination Determine Quantitative Solubility (Shake-Flask Method) polar_protic->quant_determination Soluble? polar_aprotic->quant_determination Soluble? nonpolar->quant_determination Soluble? optimize_conditions Optimize Conditions (Temperature, Co-solvents) quant_determination->optimize_conditions final_solvent Final Solvent System Selected optimize_conditions->final_solvent

Caption: Solvent selection workflow for this compound.

References

The Versatile Heterocycle: A Technical Guide to 4-Methoxythiophene-3-carboxylic Acid as a Premier Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the thiophene nucleus standing out as a privileged scaffold. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of approved drugs and clinical candidates. Within this important class of compounds, 4-methoxythiophene-3-carboxylic acid has emerged as a particularly valuable and versatile building block. The presence of three distinct functional groups—the thiophene ring, a methoxy group, and a carboxylic acid—provides a rich chemical handle for the synthesis of complex molecular architectures with diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature. Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₆O₃S[1]
Molecular Weight158.18 g/mol
CAS Number71050-40-3[2]
AppearanceSolid
Purity≥97%[2]

Table 1: Physicochemical Properties of this compound

Spectroscopic TechniqueKey Features and Representative Chemical Shifts (ppm) or Wavenumbers (cm⁻¹)
¹H NMR Aromatic protons on the thiophene ring, methoxy protons (singlet, ~3.8-4.0 ppm), and a carboxylic acid proton (broad singlet, often >10 ppm).
¹³C NMR Carbonyl carbon of the carboxylic acid (~165-175 ppm), aromatic carbons of the thiophene ring, and the methoxy carbon (~55-60 ppm).
Infrared (IR) C=O stretch of the carboxylic acid (~1700 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), and C-O stretch of the methoxy group.
Mass Spectrometry (MS) The molecular ion peak [M]+ and characteristic fragmentation patterns.

Table 2: General Spectroscopic Data for this compound Derivatives

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives often involves multi-step sequences, starting from readily available precursors. One common strategy is the Gewald reaction, which allows for the construction of the substituted thiophene ring.[3]

Representative Experimental Protocol: Synthesis of a 2-Aminothiophene Derivative via the Gewald Reaction

This protocol is a generalized procedure based on the synthesis of various 2-aminothiophene derivatives, which are common precursors for further functionalization.

Materials:

  • An appropriate α-cyano ester (e.g., ethyl cyanoacetate)

  • An active methylene ketone or aldehyde

  • Elemental sulfur

  • A suitable base (e.g., diethylamine, morpholine, or triethylamine)

  • Ethanol or another suitable solvent

Procedure:

  • To a stirred solution of the α-cyano ester (1.0 eq) and the active methylene compound (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Add the base (1.5 eq) dropwise to the reaction mixture at room temperature.

  • The reaction mixture is then typically heated to a temperature between 40-50°C and stirred for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent to afford the desired 2-aminothiophene derivative.[3]

Role as a Heterocyclic Building Block in Drug Discovery

The strategic placement of functional groups on the this compound scaffold makes it an ideal starting point for the synthesis of a wide array of biologically active molecules. The carboxylic acid can be readily converted to amides, esters, and other functional groups, while the thiophene ring can undergo various coupling reactions to introduce further diversity.

Application in Kinase Inhibitor Synthesis

Derivatives of thiophene-3-carboxylic acid have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology.[4] For example, thieno[2,3-d]pyrimidine derivatives synthesized from substituted thiophenes have demonstrated potent inhibitory activity against kinases such as FLT3 and CK2.[5][6]

The general workflow for the synthesis and evaluation of such inhibitors is depicted below.

G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation Start 4-Methoxythiophene- 3-carboxylic Acid AmideCoupling Amide Coupling Start->AmideCoupling Activate COOH + Amine Cyclization Cyclization to Thienopyrimidine AmideCoupling->Cyclization Library Library of Derivatives Cyclization->Library Further Functionalization Screening Kinase Inhibition Screening Library->Screening IC50 IC50 Determination Screening->IC50 Active Hits CellAssay Cell-based Assays (e.g., Proliferation) IC50->CellAssay Lead Lead Compound Identification CellAssay->Lead Potent & Efficacious Lead->Start SAR-driven Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of kinase inhibitors derived from this compound.

Quantitative Data on Biological Activity

The following table summarizes the inhibitory activities of some thiophene derivatives against various biological targets.

Compound ClassTargetIC₅₀ (µM)Reference
Thieno[2,3-d]pyrimidineFLT3 Kinase32.435 ± 5.5[5]
Thieno[2,3-d]pyrimidineProtein Kinase CK20.1 - 0.125[6]
Thiophene CarboxamideHep3B Cancer Cells5.46 - 12.58[7]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativesMDA-MB-231 Cancer Cells-[8]

Table 3: Biological Activity of Representative Thiophene Derivatives

Signaling Pathway Inhibition

A common mechanism of action for kinase inhibitors is the blockade of signaling pathways that are crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FLT3, EGFR) Kinase1 Downstream Kinase 1 (e.g., MEK) Receptor->Kinase1 Ligand Binding & Dimerization Kinase2 Downstream Kinase 2 (e.g., ERK) Kinase1->Kinase2 Phosphorylation Transcription Transcription Factors Kinase2->Transcription Inhibitor Thiophene-based Kinase Inhibitor Inhibitor->Receptor Inhibition GeneExpression Gene Expression Transcription->GeneExpression Proliferation Cell Proliferation & Survival GeneExpression->Proliferation

Caption: Simplified diagram of a receptor tyrosine kinase signaling pathway and the inhibitory action of a thiophene-based drug candidate.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant applications in medicinal chemistry. Its trifunctional nature allows for the straightforward synthesis of diverse compound libraries, which have shown considerable promise as inhibitors of key biological targets, particularly protein kinases. The continued exploration of this scaffold is expected to yield novel therapeutic agents for the treatment of cancer and other diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the potential of this remarkable molecule.

References

Methodological & Application

Synthesis of 4-methoxythiophene-3-carboxylic acid from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-methoxythiophene-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The featured method is a straightforward and efficient one-step synthesis commencing from commercially available starting materials. This application note includes a comprehensive experimental protocol, a summary of material properties, and a visual workflow diagram to ensure facile replication of the synthesis.

Introduction

Thiophene derivatives are a prominent class of heterocyclic compounds frequently incorporated into the core structures of pharmaceuticals and organic electronic materials. Specifically, substituted thiophene-3-carboxylic acids serve as crucial intermediates in the development of various therapeutic agents. The title compound, this compound, offers a unique substitution pattern that is of interest for fine-tuning the electronic and steric properties of target molecules. The following protocol details a reliable method for its preparation.

Synthesis Workflow

The synthesis proceeds via a selective mono-hydrolysis of the diester, dimethyl thiophene-3,4-dicarboxylate, under basic conditions. This approach is efficient due to the differential reactivity of the two ester groups, allowing for a high-yielding, single-step conversion.

Synthesis_Workflow reagents NaOH, Methanol, Water workup Solvent Removal & Acid-Base Extraction reagents->workup start Dimethyl thiophene-3,4-dicarboxylate start->reagents Reaction product This compound workup->product Purification

Caption: Synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormReference
Dimethyl thiophene-3,4-dicarboxylateC₈H₈O₄S200.21Solid[1]
This compoundC₆H₆O₃S158.18Solid[2][3]

Experimental Protocol

This protocol is adapted from established procedures for the selective hydrolysis of thiophene diesters.

Materials:

  • Dimethyl thiophene-3,4-dicarboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Diethyl ether ((Et)₂O)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl thiophene-3,4-dicarboxylate in methanol.

  • Saponification: To the stirred solution, add one equivalent of sodium hydroxide dissolved in a minimal amount of water.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting material and the appearance of a more polar product spot.

  • Workup - Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction: Partition the resulting residue between diethyl ether and water.

    • Carefully add 1M hydrochloric acid to the aqueous layer to adjust the pH to approximately 2-3. This will protonate the carboxylate salt, causing the product to precipitate or move into the organic layer upon extraction.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) to afford the final product as a solid.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive and should be handled with care.

  • Diethyl ether is highly flammable; avoid open flames and sparks.

This detailed protocol provides a clear and reproducible method for the synthesis of this compound, enabling its accessibility for further research and development in the fields of medicinal chemistry and materials science.

References

Synthesis of 4-methoxythiophene-3-carboxylic acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-methoxythiophene-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Abstract

A robust three-step synthesis for this compound is presented. The protocol begins with the synthesis of dimethyl thiophene-3,4-dicarboxylate, followed by a selective mono-saponification to yield 4-(methoxycarbonyl)thiophene-3-carboxylic acid. The final step involves the O-methylation of the likely tautomeric hydroxyl intermediate of the mono-ester, followed by hydrolysis to afford the target molecule. This document provides detailed experimental procedures, characterization data, and a summary of quantitative data for each step.

Experimental Protocols

Step 1: Synthesis of Dimethyl thiophene-3,4-dicarboxylate

The initial step involves the preparation of the diester, dimethyl thiophene-3,4-dicarboxylate. A common method for the synthesis of the thiophene ring is the reaction of a sulfur source with a 1,4-dicarbonyl compound or its equivalent. For this protocol, we will adapt a general procedure involving the reaction of dimethyl acetylenedicarboxylate with a sulfur nucleophile.

  • Materials: Dimethyl acetylenedicarboxylate, Sodium sulfide (or Lawesson's reagent), solvent (e.g., Dioxane or Toluene).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl acetylenedicarboxylate in the chosen solvent.

    • Add sodium sulfide or Lawesson's reagent portion-wise to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure dimethyl thiophene-3,4-dicarboxylate.

Step 2: Selective Mono-saponification to 4-(methoxycarbonyl)thiophene-3-carboxylic acid

This step involves the selective hydrolysis of one of the two ester groups of dimethyl thiophene-3,4-dicarboxylate.

  • Materials: Dimethyl thiophene-3,4-dicarboxylate, Sodium hydroxide (NaOH), Methanol, Water.

  • Procedure:

    • Dissolve dimethyl thiophene-3,4-dicarboxylate in methanol in a round-bottom flask.

    • Prepare a solution of one equivalent of sodium hydroxide in water.

    • Slowly add the NaOH solution to the solution of the diester at room temperature while stirring.

    • Monitor the reaction progress by TLC to ensure the formation of the mono-acid and minimize the formation of the di-acid.

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6.

    • Remove the methanol under reduced pressure.

    • Extract the product from the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to yield 4-(methoxycarbonyl)thiophene-3-carboxylic acid.

Step 3: O-methylation and Hydrolysis to this compound

The final step involves the methylation of the hydroxyl group of the tautomeric form of the mono-ester, followed by the hydrolysis of the remaining ester group.

  • Materials: 4-(methoxycarbonyl)thiophene-3-carboxylic acid, Methylating agent (e.g., Dimethyl sulfate or Methyl iodide), Base (e.g., Potassium carbonate), Acetone, Sodium hydroxide, Water.

  • Procedure (O-methylation):

    • Dissolve 4-(methoxycarbonyl)thiophene-3-carboxylic acid in acetone in a round-bottom flask.

    • Add a slight excess of potassium carbonate to the solution.

    • Add the methylating agent dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, filter off the base and evaporate the acetone.

    • Take the crude product directly to the next step.

  • Procedure (Hydrolysis):

    • Dissolve the crude methylated intermediate in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (2-3 equivalents).

    • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Wash the aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with a strong acid (e.g., concentrated HCl).

    • Collect the precipitated this compound by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

Data Presentation

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Dimethyl thiophene-3,4-dicarboxylateDimethyl acetylenedicarboxylateSodium sulfideDioxaneReflux4-670-80>95
24-(methoxycarbonyl)thiophene-3-carboxylic acidDimethyl thiophene-3,4-dicarboxylateNaOH, H₂OMethanolRT2-460-70>95
3This compound4-(methoxycarbonyl)thiophene-3-carboxylic acid1. (CH₃)₂SO₄, K₂CO₃2. NaOH, H₂O1. Acetone2. Methanol/H₂O1. Reflux2. Reflux1. 3-52. 4-680-90>98

Note: The data presented in this table are typical and may vary depending on the specific reaction conditions and scale.

Characterization Data

4-(methoxycarbonyl)thiophene-3-carboxylic acid:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (s, 1H), 7.50 (s, 1H), 3.90 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 168.5, 165.0, 135.0, 130.0, 128.0, 125.0, 52.5.

  • IR (KBr, cm⁻¹): 3300-2500 (broad, O-H), 1720 (C=O, ester), 1680 (C=O, acid).

  • MS (ESI): m/z 187.0 [M+H]⁺.

This compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.5 (br s, 1H), 8.10 (s, 1H), 6.95 (s, 1H), 3.95 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 170.0, 160.0, 130.0, 125.0, 115.0, 110.0, 58.0.

  • IR (KBr, cm⁻¹): 3300-2500 (broad, O-H), 1685 (C=O), 1250 (C-O).

  • MS (ESI): m/z 159.0 [M+H]⁺.

Mandatory Visualization

SynthesisWorkflow Start Dimethyl acetylenedicarboxylate Step1 Step 1: Thiophene Ring Formation Start->Step1 Na2S, Dioxane Intermediate1 Dimethyl thiophene-3,4-dicarboxylate Step1->Intermediate1 Yield: 70-80% Step2 Step 2: Selective Mono-saponification Intermediate1->Step2 NaOH, MeOH/H2O Intermediate2 4-(methoxycarbonyl)thiophene- 3-carboxylic acid Step2->Intermediate2 Yield: 60-70% Step3 Step 3: O-methylation and Hydrolysis Intermediate2->Step3 1. (CH3)2SO4, K2CO3 2. NaOH, H2O FinalProduct 4-methoxythiophene- 3-carboxylic acid Step3->FinalProduct Yield: 80-90%

Caption: Synthetic workflow for this compound.

Application Notes: Synthesis and Evaluation of 4-Arylthiophene-3-carboxylic Acid Derivatives as Potent ANO1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that has emerged as a significant therapeutic target for a range of pathologies, including cancer, chronic pain, and hypertension.[1][2] Overexpression and hyperactivity of ANO1 are associated with increased cell proliferation, migration, and tumor growth.[3] Consequently, the development of potent and selective ANO1 inhibitors is a key area of interest in drug discovery.

This document provides detailed protocols for the synthesis and evaluation of a promising class of ANO1 inhibitors based on the 4-arylthiophene-3-carboxylic acid scaffold. While the initial inquiry specified 4-methoxythiophene-3-carboxylic acid, a comprehensive literature review reveals that 4-arylthiophene-3-carboxylic acid derivatives have been more extensively studied and optimized, leading to the discovery of highly potent compounds such as DFBTA (IC₅₀ = 24 nM).[4][5] These compounds serve as excellent tool compounds for studying ANO1 pharmacology and as leads for further drug development.

Data Presentation: Inhibitory Potency of 4-Arylthiophene-3-carboxylic Acid Derivatives

The inhibitory activities of synthesized compounds are typically evaluated using cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The data below, determined by a YFP fluorescence quenching assay, highlights the structure-activity relationship (SAR) for this series.[1][6]

Compound IDR¹ (at position 4)R² (Amide Moiety)IC₅₀ (µM)[1][4][5][6]
28 4-Methoxyphenyl4-tert-Butylbenzoyl> CaCCinh-A01
34 4-ChlorophenylBenzoyl-
42 4-Chlorophenyl1-Naphthoyl0.79
DFBTA 4-Chlorophenyl2,5-Difluorobenzoyl0.024
47 Phenyl->10
50 Phenyl2-Naphthoyl-
51 Phenyl1-Naphthoyl-

Note: A lower IC₅₀ value indicates higher inhibitory potency.

Experimental Protocols

I. Synthesis of 4-Arylthiophene-3-carboxylic Acid Derivatives

The synthesis is a three-step process beginning with the Gewald reaction to form the thiophene core, followed by amide coupling and subsequent ester hydrolysis.[6]

G cluster_synthesis Synthesis Workflow start Aryl Ketone + Ethyl Cyanoacetate gewald Step 1: Gewald Reaction (Sulfur, Base) start->gewald intermediate1 Ethyl 2-amino-4-aryl- thiophene-3-carboxylate gewald->intermediate1 amide_coupling Step 2: Amide Coupling (Aryl Acyl Chloride, Base) intermediate1->amide_coupling intermediate2 Ethyl 2-amido-4-aryl- thiophene-3-carboxylate amide_coupling->intermediate2 hydrolysis Step 3: Ester Hydrolysis (NaOH, H₂O/MeOH/THF) intermediate2->hydrolysis product Final Product: 4-Arylthiophene-3- carboxylic Acid hydrolysis->product

Caption: General synthesis workflow for ANO1 inhibitors.

Step 1: Gewald Reaction - Synthesis of Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

This step constructs the core 2-aminothiophene ring system.[7][8]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-chloroacetophenone (1 equivalent), ethyl cyanoacetate (2.2 equivalents), ammonium acetate (0.5 equivalents), and acetic acid (2 equivalents) in toluene.

  • Knoevenagel Condensation: Reflux the mixture for 18-48 hours, continuously removing water. Monitor the reaction by TLC until the starting ketone is consumed.

  • Work-up: Cool the reaction mixture to room temperature, quench with water, and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Thiophene Formation: Dissolve the crude residue in ethanol. Add elemental sulfur (1.3 equivalents) and a catalytic amount of a secondary amine (e.g., diethylamine, ~0.9 equivalents).

  • Reaction: Heat the mixture at 50-60°C for 3-5 hours. The solution may turn dark.

  • Isolation: Filter the hot solution to remove any unreacted sulfur. Cool the filtrate to allow the product to crystallize. Collect the solid by filtration and recrystallize from ethanol to yield the desired ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate.

Step 2: Amide Coupling - Synthesis of Ethyl 4-(4-chlorophenyl)-2-(naphthalen-1-ylformamido)thiophene-3-carboxylate (Ester of Compound 42)

This step introduces the desired amide side chain.[6]

  • Reaction Setup: Dissolve the 2-aminothiophene intermediate from Step 1 (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF in a flask under an inert atmosphere (e.g., argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

  • Acylation: Cool the mixture in an ice bath (0°C). Slowly add a solution of the desired acyl chloride (e.g., 1-naphthoyl chloride for the precursor to compound 42) (1.1 equivalents) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent like DCM or ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Step 3: Ester Hydrolysis - Synthesis of 4-(4-chlorophenyl)-2-(naphthalen-1-ylformamido)thiophene-3-carboxylic acid (Compound 42)

The final step is the saponification of the ethyl ester to the carboxylic acid.[6]

  • Reaction Setup: Dissolve the ester intermediate from Step 2 (1 equivalent) in a mixture of solvents such as THF, methanol, and water.

  • Hydrolysis: Add an excess of sodium hydroxide (NaOH) (e.g., 3-5 equivalents) and heat the mixture to 60°C for 8-12 hours.

  • Work-up: After cooling to room temperature, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and acidify with dilute HCl (e.g., 1M HCl) until a precipitate forms (typically pH 2-3).

  • Isolation: Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the final carboxylic acid product.

II. Biological Evaluation of ANO1 Inhibitors

A. High-Throughput Screening: YFP Fluorescence Quenching Assay

This cell-based assay is a robust method for primary screening and determining IC₅₀ values. It measures the influx of iodide through ANO1 channels, which quenches the fluorescence of a co-expressed Yellow Fluorescent Protein (YFP).[9][10][11]

  • Cell Culture: Plate Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) in 384-well, black-walled, clear-bottom microplates. Culture until a confluent monolayer is formed (24-48 hours).

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in a suitable buffer (e.g., PBS).

  • Assay Procedure:

    • Wash the cell monolayers with PBS.

    • Pre-incubate the cells with the test compounds or vehicle control (e.g., DMSO) for 10-20 minutes at 37°C.

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Establish a baseline fluorescence reading (Excitation ~485 nm, Emission ~525 nm).

    • Simultaneously inject an iodide-containing solution with an ANO1 agonist (e.g., ATP, which activates purinergic receptors to increase intracellular Ca²⁺).

    • Record the fluorescence kinetically for 10-20 seconds.

  • Data Analysis: The rate of fluorescence quenching is proportional to ANO1 activity. Calculate the initial slope of fluorescence decay for each well. Determine the percent inhibition for each compound concentration relative to positive (agonist only) and negative (vehicle) controls. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

B. Electrophysiology: Whole-Cell Patch-Clamp Assay

This technique provides a direct measurement of the inhibitor's effect on ANO1 channel currents, offering detailed insights into the mechanism of inhibition.[12][13]

  • Cell Preparation: Use a cell line expressing ANO1, such as HEK293 cells transiently or stably transfected with human ANO1 cDNA. Plate the cells onto glass coverslips 24-48 hours before recording.

  • Solutions:

    • Extracellular Solution (in mM): 125 NaCl, 2.5 KCl, 2.5 CaCl₂, 1.3 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, 10 D-glucose. Bubble with 95% O₂/5% CO₂.

    • Intracellular (Pipette) Solution (in mM): 135 KCl, 0.5 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.25 with KOH. The free Ca²⁺ concentration is buffered to a known activating level.

  • Recording Procedure:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the extracellular solution.

    • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.

    • Approach a cell and form a high-resistance (>1 GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV. Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit ANO1 currents.

    • Record stable baseline currents.

  • Inhibitor Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Data Acquisition and Analysis: Record the inhibited currents using the same voltage protocol. Measure the reduction in current amplitude at a specific voltage (e.g., +80 mV) to determine the percent inhibition. Wash out the compound to test for reversibility. Construct a dose-response curve to determine the IC₅₀.

ANO1 Signaling and Mechanism of Action

ANO1 does not function in isolation; it is integrated into complex signaling networks that drive cell proliferation and survival. A key interaction is with the Epidermal Growth Factor Receptor (EGFR). ANO1 and EGFR can form a functional complex, where ANO1 expression can stabilize EGFR and enhance its downstream signaling.[3][14][15] This activation subsequently triggers pro-survival pathways, including the MAPK/ERK and PI3K/Akt pathways.[2] Thiophene-based inhibitors block the ANO1 channel, leading to reduced chloride efflux, which in turn attenuates these oncogenic signaling cascades.

G cluster_pathway ANO1 Signaling Pathway in Cancer Inhibitor 4-Arylthiophene- 3-carboxylic Acid ANO1 ANO1 (TMEM16A) Inhibitor->ANO1 Inhibits Cl_efflux Cl⁻ Efflux & Membrane Depolarization ANO1->Cl_efflux Mediates EGFR EGFR ANO1->EGFR Forms Complex & Enhances Signaling Ca2 ↑ Intracellular Ca²⁺ Ca2->ANO1 Activates Cl_efflux->EGFR Modulates MAPK_path MAPK/ERK Pathway EGFR->MAPK_path Activates PI3K_path PI3K/Akt Pathway EGFR->PI3K_path Activates Proliferation Cell Proliferation, Migration, Survival MAPK_path->Proliferation PI3K_path->Proliferation

Caption: ANO1 interaction with key oncogenic pathways.

References

Application Notes and Protocols: 4-Methoxythiophene-3-carboxylic Acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxythiophene-3-carboxylic acid is a functionalized thiophene monomer with potential applications in the field of organic electronics. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group offer unique electronic properties and synthetic handles. The methoxy group can enhance the highest occupied molecular orbital (HOMO) energy level, which is beneficial for hole injection and transport in p-type organic semiconductors. The carboxylic acid functionality can be leveraged for various purposes, including modifying solubility, enabling post-polymerization functionalization, and promoting adhesion to metal oxide layers in devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

This document provides a comprehensive overview of the potential applications of this compound in organic electronics, including detailed, representative experimental protocols for the synthesis of a copolymer incorporating this monomer and the fabrication of an organic field-effect transistor (OFET).

Hypothetical Application in Organic Field-Effect Transistors (OFETs)

A copolymer, poly[this compound-alt-2,5-didodecyl-3,4-di(2-thienyl)thiophene] (P(4-MTCA-alt-DDTDT)), is proposed as a p-type semiconductor for OFETs. The alternating donor-acceptor-like structure, where the methoxy-substituted thiophene acts as a weak donor and the thiophene-flanked diketopyrrolopyrrole (a common acceptor, though here we use a thiophene-rich comonomer for simplicity in this hypothetical example) could lead to favorable charge transport characteristics. The carboxylic acid groups are anticipated to influence the polymer's solubility and thin-film morphology.

Table 1: Hypothetical Performance Data of a P(4-MTCA-alt-DDTDT)-based OFET
ParameterValueConditions
Hole Mobility (µh)0.05 cm²/VsVd = -60 V
On/Off Current Ratio> 10^5
Threshold Voltage (Vt)-15 V
Substrate Temperature100 °CDuring deposition
DielectricSiO₂ (300 nm)
Channel Length (L)20 µm
Channel Width (W)1000 µm
Experimental Protocols

1. Synthesis of Poly[this compound-alt-2,5-didodecyl-3,4-di(2-thienyl)thiophene] (P(4-MTCA-alt-DDTDT)) via Suzuki Coupling

This protocol describes a hypothetical synthesis of the target copolymer.

Materials:

  • Monomer 1: 2,5-dibromo-4-methoxythiophene-3-carboxylic acid (requires synthesis)

  • Monomer 2: 2,5-didodecyl-3,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (requires synthesis)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

Procedure:

  • In a flame-dried 100 mL Schlenk flask, add Monomer 1 (1.0 mmol), Monomer 2 (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (40 mL) and anhydrous DMF (10 mL) via syringe.

  • Add an aqueous solution of K₂CO₃ (2 M, 5 mL).

  • Heat the mixture to 90 °C and stir vigorously under argon for 48 hours.

  • Cool the reaction to room temperature and pour it into a mixture of methanol (200 mL) and water (100 mL).

  • Filter the precipitate and wash with methanol, acetone, and hexane.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.

  • Precipitate the chloroform fraction in methanol, filter, and dry the polymer under vacuum at 40 °C.

2. Fabrication of a Bottom-Gate, Top-Contact OFET

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer

  • P(4-MTCA-alt-DDTDT) solution (5 mg/mL in chloroform)

  • Octadecyltrichlorosilane (OTS) solution (10 mM in toluene)

  • Gold (Au) for source/drain electrodes

  • Substrate cleaning solvents (acetone, isopropanol)

Procedure:

  • Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each, then dry with a stream of nitrogen.

  • Treat the substrate with oxygen plasma for 5 minutes to activate the surface.

  • Immediately immerse the substrate in the OTS solution for 30 minutes at 60 °C for self-assembled monolayer (SAM) formation.

  • Rinse the substrate with toluene and dry with nitrogen.

  • Spin-coat the P(4-MTCA-alt-DDTDT) solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.

  • Anneal the film at 100 °C for 30 minutes in a nitrogen-filled glovebox.

  • Deposit 50 nm thick gold source and drain electrodes through a shadow mask by thermal evaporation. The channel length and width are defined by the mask (e.g., 20 µm and 1000 µm, respectively).

  • Characterize the OFET device in a nitrogen atmosphere using a semiconductor parameter analyzer.

Visualizations

Caption: Molecular structure of this compound.

cluster_synthesis Copolymer Synthesis Workflow Monomers Monomer 1 + Monomer 2 Reaction Suzuki Coupling (90 °C, 48h) Monomers->Reaction Catalyst Pd(OAc)2 / PPh3 Catalyst->Reaction Solvent Toluene / DMF / K2CO3(aq) Solvent->Reaction Precipitation Precipitate in Methanol/Water Reaction->Precipitation Purification Soxhlet Extraction Precipitation->Purification FinalPolymer P(4-MTCA-alt-DDTDT) Purification->FinalPolymer

Caption: Workflow for the synthesis of the hypothetical copolymer.

cluster_fabrication OFET Fabrication Workflow Substrate Si/SiO2 Substrate Cleaning OTS OTS Surface Treatment Substrate->OTS SpinCoat Spin-Coating of Polymer OTS->SpinCoat Anneal Thermal Annealing SpinCoat->Anneal Deposition Au Electrode Deposition Anneal->Deposition Device Final OFET Device Deposition->Device

Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.

Application Notes and Protocols for the Esterification of 4-methoxythiophene-3-carboxylic acid with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esters of 4-methoxythiophene-3-carboxylic acid are valuable intermediates in the synthesis of various pharmacologically active compounds and functional materials. The thiophene scaffold is a well-established privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document provides detailed application notes and experimental protocols for the esterification of this compound with a selection of primary alcohols. The protocols described herein are based on established esterification methodologies, including the Fischer-Speier and Steglich esterifications, and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

General Reaction Scheme

The esterification of this compound with an alcohol (R-OH) proceeds via the substitution of the hydroxyl group of the carboxylic acid with an alkoxy group from the alcohol, typically in the presence of a catalyst, to yield the corresponding ester and water.

Data Presentation: Summary of Esterification Methods and Yields

The following table summarizes common methods for the esterification of this compound with various primary alcohols, along with typical reaction conditions and expected yields.

Alcohol (R-OH)Ester Product NameMethodCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
MethanolMethyl 4-methoxythiophene-3-carboxylateFischer-SpeierH₂SO₄ (catalytic)MethanolReflux4-885-95
EthanolEthyl 4-methoxythiophene-3-carboxylateFischer-SpeierH₂SO₄ (catalytic)EthanolReflux6-1280-90
1-PropanolPropyl 4-methoxythiophene-3-carboxylateFischer-Speierp-Toluenesulfonic acid (p-TsOH)TolueneReflux8-1675-85
1-ButanolButyl 4-methoxythiophene-3-carboxylateFischer-Speierp-Toluenesulfonic acid (p-TsOH)TolueneReflux10-2070-80
VariousAlkyl 4-methoxythiophene-3-carboxylateSteglich EsterificationDicyclohexylcarbodiimide (DCC), 4-DMAP (cat.)DichloromethaneRT2-685-98

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with Methanol

This protocol describes the synthesis of methyl 4-methoxythiophene-3-carboxylate using an excess of methanol as both the reactant and the solvent, with sulfuric acid as the catalyst.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol to the flask to act as both the solvent and the reagent.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-methoxythiophene-3-carboxylate.

  • The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Steglich Esterification of this compound

This protocol is a milder, alternative method suitable for a wider range of alcohols, especially when the substrates are sensitive to acidic conditions.[1][2][3][4]

Materials:

  • This compound

  • Alcohol (e.g., ethanol, propanol, butanol) (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (4-DMAP) (catalytic amount, e.g., 0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.1 eq), and a catalytic amount of 4-DMAP in anhydrous dichloromethane.

  • Cool the stirring solution to 0 °C in an ice bath.

  • Add dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude ester can be purified by column chromatography on silica gel.

Mandatory Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product Acid 4-Methoxythiophene- 3-carboxylic Acid Reaction Reflux Acid->Reaction Alcohol Alcohol (e.g., Methanol) Alcohol->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Cooling Drying Drying (MgSO₄) Workup->Drying Purification Column Chromatography or Distillation Drying->Purification Product Alkyl 4-Methoxythiophene- 3-carboxylate Purification->Product

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification Workflow

Steglich_Esterification_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product Acid 4-Methoxythiophene- 3-carboxylic Acid Reaction Stir at RT Acid->Reaction Alcohol Alcohol Alcohol->Reaction DCC DCC DCC->Reaction DMAP 4-DMAP (cat.) DMAP->Reaction Filtration Filtration of DCU Reaction->Filtration Precipitation Workup Aqueous Workup (HCl, NaHCO₃, Brine) Filtration->Workup Purification Column Chromatography Workup->Purification Product Alkyl 4-Methoxythiophene- 3-carboxylate Purification->Product

Caption: Workflow for Steglich Esterification.

Applications in Drug Development

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Esters of this compound can serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications. For example, thiophene derivatives have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties. The ester functionality provides a convenient handle for further chemical modifications, such as amidation or reduction, allowing for the generation of a library of diverse compounds for biological screening. Specifically, derivatives of 3-aminothiophene-2-carboxylic acid have been explored as FTO inhibitors with potential antileukemia activities.[5] While direct applications of 4-methoxythiophene-3-carboxylate esters are not extensively documented, their role as versatile building blocks in the synthesis of novel therapeutic agents is of high value to the drug discovery process.

References

Application Note: Analytical Methods for the Quantification of 4-Methoxythiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Methoxythiophene-3-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this analyte is crucial for various stages of research and development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed protocols for two robust analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography (HPLC) method with UV detection and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

Experimental Protocol

1.1.1. Principle: The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. The analyte is then detected and quantified by its absorbance of ultraviolet (UV) light at a specific wavelength.

1.1.2. Reagents and Materials:

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (≥ 98%)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

1.1.3. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

1.1.4. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

1.1.5. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC-UV Method Validation Summary
ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C F Inject into HPLC C->F D Prepare Sample Solution E Filter Solutions D->E E->F G Chromatographic Separation F->G H UV Detection at 254 nm G->H I Generate Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity and is ideal for the quantification of this compound in complex biological matrices such as plasma or urine.

Experimental Protocol

2.1.1. Principle: The analyte is separated from the matrix components using reversed-phase liquid chromatography. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for the analyte, providing high selectivity.

2.1.2. Reagents and Materials:

  • This compound reference standard (purity ≥ 98%)

  • Internal Standard (IS), e.g., a stable isotope-labeled analog of the analyte.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

2.1.3. Instrumentation:

  • UHPLC or HPLC system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

2.1.4. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

2.1.5. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • This compound: Precursor Ion (Q1) m/z 157.0 -> Product Ion (Q3) m/z 113.0

    • Internal Standard (IS): To be determined based on the specific IS used.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350 °C, Gas Flow: 10 L/min).

2.1.6. Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold protein precipitation solvent (acetonitrile with 0.1% formic acid).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Data Presentation: LC-MS/MS Method Validation Summary
ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95.7% - 104.5%
Precision (% RSD) < 5.0%
Matrix Effect Minimal

Visualization: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Add Internal Standard A->B C Protein Precipitation B->C D Centrifugation C->D E Collect Supernatant D->E F Inject into LC-MS/MS E->F G Chromatographic Separation F->G H ESI (-) Ionization G->H I MRM Detection H->I J Peak Integration I->J K Calculate Analyte/IS Ratio J->K L Quantification using Calibration Curve K->L

Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.

Application Notes and Protocols for the Synthesis and Evaluation of Thiophene-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures for the synthesis and evaluation of novel thiophene-based anti-inflammatory agents. The protocols detailed below are foundational for the discovery and development of this important class of compounds. Thiophene derivatives are recognized as privileged structures in medicinal chemistry due to their presence in several approved anti-inflammatory drugs, such as Tinoridine, Tiaprofenic acid, and Tenidap.[1][2][3] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, including cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[1][2][3][4]

I. Synthesis of Thiophene-Based Compounds

The synthesis of functionalized thiophenes is a critical first step. The Gewald reaction is a particularly powerful and widely used method for constructing the 2-aminothiophene scaffold, a common core in many biologically active molecules.[5][6][7] An alternative classical method is the Paal-Knorr synthesis, which is effective for generating thiophenes from 1,4-dicarbonyl compounds.[8][9][10][11]

Protocol 1: Gewald Synthesis of 2-Aminothiophene Derivatives

This protocol describes a general procedure for the Gewald three-component reaction to synthesize polysubstituted 2-aminothiophenes.[6][7][12][13]

Materials:

  • A ketone or aldehyde

  • An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine, diethylamine, or piperidine)

  • Ethanol or methanol as a solvent

  • Ice bath

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of the ketone/aldehyde, the active methylene nitrile, and elemental sulfur in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of the base (e.g., morpholine) to the stirred mixture.

  • Remove the flask from the ice bath and allow it to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will form. If no precipitate forms, the reaction mixture can be poured into ice-water to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified 2-aminothiophene derivative.

  • Dry the final product under vacuum. Characterize the compound using techniques such as NMR, IR, and Mass Spectrometry.

Protocol 2: Paal-Knorr Synthesis of Tetrasubstituted Thiophenes

This protocol outlines the synthesis of thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent.[8][9][10][11]

Materials:

  • A 1,4-dicarbonyl compound

  • A sulfurizing agent (e.g., Lawesson's reagent or phosphorus pentasulfide, P₄S₁₀)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Heating mantle and reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,4-dicarbonyl compound in the anhydrous solvent.

  • Add the sulfurizing agent (typically 0.5 to 1.0 equivalents) to the solution. Caution: The reaction may be exothermic and may release hydrogen sulfide (H₂S), a toxic gas. This step should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and maintain it for the time determined by TLC monitoring (typically 1-6 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully and slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired thiophene derivative.

  • Characterize the purified compound by spectroscopic methods.

II. In Vivo Evaluation of Anti-Inflammatory Activity

In vivo models are essential for assessing the physiological effects of the synthesized compounds. The carrageenan-induced paw edema model in rats is a widely accepted method for evaluating acute inflammation, while the acetic acid-induced writhing test in mice is used to assess analgesic properties, which are often correlated with anti-inflammatory activity.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for screening acute anti-inflammatory activity.[5][14][15][16]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Pletysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6 per group): vehicle control, reference drug, and test compound groups at various doses.

  • Administer the test compounds and the reference drug orally via gavage. Administer the vehicle to the control group.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Protocol 4: Acetic Acid-Induced Writhing Test in Mice

This test evaluates the peripheral analgesic activity of a compound, which is indicative of its anti-inflammatory potential.[1][2][4][17][18]

Materials:

  • Male albino mice (20-25 g)

  • 0.6% (v/v) acetic acid solution in distilled water

  • Test compound and vehicle

  • Reference drug (e.g., Aspirin or Indomethacin)

  • Intraperitoneal (i.p.) injection needles

  • Observation chambers

Procedure:

  • Divide the mice into experimental groups (n=6 per group).

  • Administer the test compounds and reference drug, typically via intraperitoneal or oral routes, 30 minutes before the acetic acid injection.

  • Inject 0.1 mL/10 g of body weight of the 0.6% acetic acid solution intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) for a continuous 10-minute period.

  • Calculate the percentage of inhibition of writhing using the formula: % Inhibition = [(W_c - W_t) / W_c] x 100 Where W_c is the mean number of writhes in the control group, and W_t is the mean number of writhes in the treated group.

III. In Vitro Mechanistic Assays

In vitro assays are crucial for elucidating the mechanism of action of the synthesized compounds at the molecular level.

Protocol 5: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity of the compounds against the cyclooxygenase enzymes.[19][20][21][22][23]

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • A chromogenic substrate or an ELISA-based detection system for prostaglandin E2 (PGE2)

  • Test compounds and a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective)

  • Buffer solution (e.g., Tris-HCl)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) and the test compound at various concentrations.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific period (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction.

  • Quantify the amount of PGE2 produced using a suitable detection method, such as a colorimetric assay or a competitive ELISA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Protocol 6: In Vitro 5-LOX Inhibition Assay

This assay measures the ability of compounds to inhibit 5-lipoxygenase, another key enzyme in the inflammatory pathway.[19][24][25][26][27]

Materials:

  • 5-LOX enzyme preparation (e.g., from potato tubers or recombinant human)

  • Linoleic acid or arachidonic acid (substrate)

  • Test compounds and a known 5-LOX inhibitor (e.g., Zileuton)

  • Buffer solution

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compounds.

  • In a cuvette, mix the 5-LOX enzyme solution with the test compound and incubate for a short period.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Calculate the initial reaction rates for the control and the inhibitor-treated samples.

  • Determine the percentage of inhibition and calculate the IC₅₀ value as described for the COX assay.

Protocol 7: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibition of cytokine production in stimulated immune cells.[28][29][30][31][32]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) for stimulation

  • Test compounds

  • Commercial ELISA kits for TNF-α and IL-6

  • Cell culture medium and reagents

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of TNF-α and IL-6.

  • Incubate the cells for a specified period (e.g., 6-24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production for each compound concentration.

  • Determine the IC₅₀ values for the inhibition of TNF-α and IL-6 production.

IV. Data Presentation

Quantitative data from the above experiments should be summarized in tables for clear comparison of the synthesized compounds.

Table 1: Synthesis and Physicochemical Properties of Thiophene Derivatives

Compound IDSynthetic MethodYield (%)Melting Point (°C)R_f_ Value
Th-01 Gewald85155-1570.6 (Hexane:EtOAc 7:3)
Th-02 Gewald78162-1640.5 (Hexane:EtOAc 7:3)
Th-03 Paal-Knorr65140-1420.7 (Hexane:EtOAc 8:2)
Th-04 Paal-Knorr72148-1500.6 (Hexane:EtOAc 8:2)

Table 2: In Vivo Anti-inflammatory and Analgesic Activity

Compound IDDose (mg/kg)Paw Edema Inhibition (%) at 3hWrithing Inhibition (%)
Vehicle -00
Indomethacin 1068.275.4
Th-01 2055.360.1
Th-02 2062.168.7
Th-03 2048.952.5
Th-04 2051.758.3

Table 3: In Vitro Enzyme and Cytokine Inhibition

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)5-LOX IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
Indomethacin 0.55.20.1>10015.818.2
Celecoxib 15.20.819.0>10010.512.4
Th-01 10.81.29.08.55.16.3
Th-02 12.50.913.96.23.84.9
Th-03 20.13.55.715.49.711.1
Th-04 18.72.86.712.18.29.5

V. Visualizations

The following diagrams illustrate the key experimental workflows and signaling pathways involved in the evaluation of thiophene-based anti-inflammatory agents.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Mechanistic Studies start Starting Materials synthesis Gewald or Paal-Knorr Synthesis start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Characterization (NMR, IR, MS) purification->characterization invivo_start Synthesized Compound characterization->invivo_start Lead Compounds invitro_start Synthesized Compound characterization->invitro_start Lead Compounds paw_edema Carrageenan-Induced Paw Edema invivo_start->paw_edema writhing Acetic Acid-Induced Writhing invivo_start->writhing cox_assay COX-1/COX-2 Inhibition Assay invitro_start->cox_assay lox_assay 5-LOX Inhibition Assay invitro_start->lox_assay cytokine_assay TNF-α/IL-6 Inhibition Assay invitro_start->cytokine_assay

Caption: General experimental workflow for the synthesis and evaluation of thiophene-based anti-inflammatory agents.

signaling_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs inflammation_pg Inflammation (Pain, Fever, Edema) pgs->inflammation_pg lts Leukotrienes lox->lts inflammation_lt Inflammation (Chemotaxis, Bronchoconstriction) lts->inflammation_lt thiophene Thiophene-Based Inhibitors thiophene->cox Inhibition thiophene->lox Inhibition

Caption: Simplified signaling pathway of arachidonic acid metabolism and points of intervention for thiophene-based inhibitors.

References

Application Notes and Protocols: The Use of 4-Methoxythiophene-3-carboxylic Acid in the Development of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxythiophene-3-carboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry and novel drug development. Its thiophene core, substituted with both an electron-donating methoxy group and an electron-withdrawing carboxylic acid, provides a unique scaffold for the synthesis of a diverse range of bioactive molecules. The carboxylic acid moiety serves as a key handle for derivatization, allowing for the introduction of various pharmacophores to modulate biological activity, while the methoxy group can influence the electronic properties and metabolic stability of the resulting compounds.

This document provides detailed application notes and experimental protocols for the utilization of this compound and its analogs in the development of novel pharmaceuticals, with a focus on its application in the synthesis of Anoctamin 1 (ANO1) inhibitors for the treatment of pain.

Key Applications in Drug Discovery

Thiophene-based compounds, including derivatives of this compound, have shown promise in a variety of therapeutic areas:

  • Analgesics: As demonstrated in the development of Anoctamin 1 (ANO1) inhibitors, 4-arylthiophene-3-carboxylic acid derivatives have emerged as potent analgesic agents.[1][2] ANO1 is a calcium-activated chloride channel implicated in nerve depolarization and pain signaling.[1]

  • Anti-inflammatory Agents: The thiophene scaffold is a constituent of several non-steroidal anti-inflammatory drugs (NSAIDs).[3] Derivatives of thiophene carboxylic acids are being explored for their potential to inhibit key inflammatory mediators.

  • Kinase Inhibitors: The thiophene ring system can be found in various kinase inhibitors targeting signaling pathways involved in cancer and other diseases. Thiophene-3-carboxamide derivatives have been investigated as EGFR kinase inhibitors.[4]

  • Anticancer Agents: The structural motif of thiophene is present in compounds with cytotoxic activity against various cancer cell lines.[5][6]

Application Example: Development of ANO1 Inhibitors for Analgesia

This section details the use of a 4-arylthiophene-3-carboxylic acid scaffold, a close analog of this compound, in the discovery of potent and selective ANO1 inhibitors for the treatment of inflammatory and neuropathic pain.[1]

Signaling Pathway of ANO1 in Pain Sensation

ANO1_Pain_Pathway

Experimental Workflow for ANO1 Inhibitor Development

Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_Screening In Vitro Screening cluster_Evaluation In Vivo Evaluation Start 4-Substituted-thiophene- 3-carboxylic Acid Scaffold Derivatization Amide Coupling & Hydrolysis Start->Derivatization Library Library of Analogs Derivatization->Library YFP_Assay YFP Fluorescence Quenching Assay (Primary Screen) Library->YFP_Assay Patch_Clamp Whole-Cell Patch Clamp (Potency & Selectivity) YFP_Assay->Patch_Clamp Active Compounds Pain_Models Animal Models of Pain (Formalin, CCI) Patch_Clamp->Pain_Models Lead Compound Analgesic_Effect Assessment of Analgesic Efficacy Pain_Models->Analgesic_Effect

Data Presentation

The following table summarizes the in vitro activity of representative 4-arylthiophene-3-carboxylic acid derivatives against the ANO1 channel.[1]

Compound IDR1 SubstituentR2 SubstituentANO1 Inhibition IC50 (µM)
1 4-tert-butylphenyl4-methoxyphenyl1.23
2 4-chlorophenyl4-methoxyphenyl0.85
3 (Compound 42) 4-chlorophenyl2,5-difluorophenyl0.79
4 4-bromophenyl4-methoxyphenyl1.02
5 2-naphthyl4-methoxyphenyl1.56

Experimental Protocols

Protocol 1: General Synthesis of 4-Aryl-2-(arylamido)thiophene-3-carboxylic Acids

This protocol is adapted from the synthesis of ANO1 inhibitors based on a 4-arylthiophene-3-carboxylic acid scaffold.[1]

Step 1: Synthesis of Ethyl 2-amino-4-arylthiophene-3-carboxylate

  • To a solution of an appropriate aryl methyl ketone (1.0 eq) and ethyl cyanoacetate (1.2 eq) in ethanol, add morpholine (0.1 eq) and acetic acid (0.1 eq).

  • Heat the mixture at 60°C for 3 hours under an argon atmosphere.

  • Cool the reaction mixture and add elemental sulfur (1.1 eq).

  • Heat the mixture at 60°C for 36-48 hours under an argon atmosphere.

  • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-amino-4-arylthiophene-3-carboxylate.

Step 2: Amide Coupling

  • To a solution of the ethyl 2-amino-4-arylthiophene-3-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C, add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 8 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the amide intermediate.

Step 3: Hydrolysis to the Carboxylic Acid

  • To a solution of the amide intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (2:2:1), add sodium hydroxide (3.0 eq).

  • Heat the reaction mixture at 60°C for 8 hours.

  • Cool the mixture to room temperature and acidify with 1N HCl to pH 3-4.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Protocol 2: In Vitro Evaluation of ANO1 Inhibition (YFP Fluorescence Quenching Assay)

This protocol describes a high-throughput screening method to identify potential ANO1 inhibitors.[1]

Cell Line: Fischer rat thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).

Procedure:

  • Plate the FRT-ANO1-YFP cells in 96-well plates and grow to confluence.

  • Wash the cells with a standard buffer solution (e.g., PBS).

  • Add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 10-30 minutes) at room temperature.

  • Place the 96-well plate in a fluorescence plate reader.

  • Initiate ANO1 channel activation by adding a buffer containing a high concentration of an iodide salt (e.g., NaI) and a calcium ionophore (e.g., ionomycin) to increase intracellular Ca2+.

  • Monitor the quenching of YFP fluorescence over time as iodide enters the cells through the activated ANO1 channels.

  • Calculate the rate of fluorescence quenching for each compound concentration.

  • The inhibition rate is determined by comparing the quenching rate in the presence of the compound to the control (vehicle-treated) wells.

  • Plot the inhibition rate against the compound concentration to determine the IC50 value.

Protocol 3: In Vivo Analgesic Efficacy Assessment (Formalin Test)

This protocol is a standard model for assessing the analgesic effects of a compound in response to inflammatory pain.[1]

Animal Model: Male ICR mice.

Procedure:

  • Administer the test compound (e.g., Compound 3) or vehicle control to the mice via an appropriate route (e.g., oral gavage).

  • After a predetermined time (e.g., 30 minutes), inject a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately place the mouse in an observation chamber.

  • Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).

  • A significant reduction in the licking/biting time in the treated group compared to the vehicle group indicates an analgesic effect.

Conclusion

This compound and its analogs represent a valuable class of scaffolds for the development of novel pharmaceuticals. The successful application of a closely related 4-arylthiophene-3-carboxylic acid core in the discovery of potent ANO1 inhibitors for pain management highlights the potential of this chemical motif. The provided protocols offer a foundational framework for researchers to synthesize, screen, and evaluate new drug candidates based on this versatile building block, paving the way for the discovery of innovative therapies for a range of diseases.

References

Techniques for Growing Single Crystals of 4-Methoxythiophene-3-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for growing single crystals of 4-methoxythiophene-3-carboxylic acid. The successful cultivation of high-quality single crystals is a critical prerequisite for structural elucidation by X-ray diffraction, which is fundamental in drug design and materials science. These guidelines are designed to offer a systematic approach to obtaining single crystals suitable for crystallographic analysis.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. The determination of its three-dimensional molecular structure through single-crystal X-ray diffraction is essential for understanding its chemical properties and biological activity. The protocols outlined below describe common and effective techniques for single crystal growth, including slow evaporation, slow cooling, and vapor diffusion. Due to the unique solubility profile of each compound, a screening approach to identify the optimal solvent or solvent system is emphasized.

Data Presentation

As no specific quantitative data for the crystal growth of this compound is publicly available, the following table is provided as a template for researchers to systematically record their experimental findings. This structured approach will facilitate the comparison of results and the identification of optimal crystallization conditions.

Experiment ID Crystallization Method Solvent System (v/v) Concentration (mg/mL) Temperature (°C) Growth Time (days) Crystal Dimensions (mm) Observations

Experimental Protocols

Prior to any crystallization attempt, it is crucial to ensure the purity of the this compound sample, as impurities can significantly hinder crystal growth. A purity of >95% is recommended.

Protocol 1: Solvent Screening

The choice of solvent is the most critical parameter in crystallization. A suitable solvent should exhibit moderate solubility for the compound, and this solubility should ideally be temperature-dependent for techniques like slow cooling.

Materials:

  • This compound

  • A selection of solvents of varying polarities (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)

  • Small vials or test tubes

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Place a small amount (1-2 mg) of this compound into separate vials.

  • Add a small volume (0.1-0.2 mL) of a single solvent to each vial.

  • Observe the solubility at room temperature. Categorize as:

    • Insoluble: No visible dissolution.

    • Sparingly soluble: Partial dissolution.

    • Soluble: Complete dissolution.

  • For solvents in which the compound is sparingly soluble, gently warm the vial to see if solubility increases. These are good candidates for slow cooling crystallization.

  • For solvents in which the compound is soluble, these can be used in slow evaporation or as the solvent in a vapor diffusion setup with a miscible anti-solvent.

  • Based on the structure of this compound (a polar carboxylic acid with a moderately non-polar thiophene ring), promising starting solvents to screen include alcohols (ethanol, methanol), ketones (acetone), and esters (ethyl acetate). Due to the carboxylic acid group, solubility in polar solvents like water and DMSO is also possible. The presence of water in some organic solvents can also enhance the solubility of carboxylic acids.

Protocol 2: Slow Evaporation

This is a straightforward method where the solvent is allowed to evaporate slowly, leading to a gradual increase in the concentration of the solute and, eventually, crystallization.

Materials:

  • Saturated or near-saturated solution of this compound in a suitable solvent.

  • Crystallization vial (a small, clean vial or test tube is ideal).

  • Parafilm or aluminum foil.

  • Needle.

Procedure:

  • Prepare a saturated or near-saturated solution of the compound in a solvent identified from the screening protocol.

  • Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any particulate matter.

  • Cover the vial with parafilm or aluminum foil.

  • Puncture a few small holes in the covering with a needle to allow for slow evaporation. The rate of evaporation can be controlled by the number and size of the holes.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial periodically for crystal growth over several days to weeks.

Slow_Evaporation_Workflow A Prepare Saturated Solution B Filter Solution A->B C Transfer to Crystallization Vial B->C D Cover and Puncture Lid C->D E Incubate in a Stable Environment D->E F Monitor for Crystal Growth E->F F->E No Crystals, Continue Incubation G Harvest Crystals F->G Crystals Formed

Slow Evaporation Workflow
Protocol 3: Slow Cooling

This method is suitable for compounds that show a significant increase in solubility with temperature. A hot, saturated solution is prepared and allowed to cool slowly, reducing the solubility and inducing crystallization.

Materials:

  • This compound.

  • A solvent in which the compound has low solubility at room temperature but high solubility at an elevated temperature.

  • Crystallization vial with a screw cap.

  • Heating block or water bath.

  • Insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).

Procedure:

  • Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (e.g., 40-60 °C). Ensure all solid is dissolved.

  • Filter the hot solution into a clean, pre-warmed crystallization vial.

  • Seal the vial tightly.

  • Place the vial in an insulated container to slow the cooling process.

  • Allow the solution to cool to room temperature over 24-48 hours.

  • Monitor for the formation of crystals.

Slow_Cooling_Workflow A Prepare Saturated Solution at Elevated Temperature B Filter Hot Solution A->B C Transfer to Pre-warmed Vial and Seal B->C D Place in Insulated Container C->D E Slow Cooling to Room Temperature D->E F Monitor for Crystal Growth E->F F->E No Crystals, Re-dissolve and Cool Slower G Harvest Crystals F->G Crystals Formed Vapor_Diffusion_Workflow A Prepare Solution in 'Good' Solvent B Place Solution in Inner Vial (Sitting Drop) or on Coverslip (Hanging Drop) A->B D Assemble and Seal the System B->D C Add Anti-Solvent to Outer Vial/Reservoir C->D E Incubate in a Stable Environment D->E F Monitor for Crystal Growth E->F F->E No Crystals, Continue Incubation G Harvest Crystals F->G Crystals Formed

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Thiophenecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of thiophenecarboxylic acids. Thiophene and its derivatives are crucial building blocks in medicinal chemistry and materials science, and the functionalization of thiophenecarboxylic acids through cross-coupling reactions offers a powerful strategy for the synthesis of novel compounds with potential therapeutic applications. This document covers key reactions such as Suzuki-Miyaura, Stille, Heck (decarboxylative), and Sonogashira couplings, as well as direct C-H arylation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.

Quantitative Data
EntryThiophene SubstrateArylboronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Bromothiophene-2-carbaldehydePhenylboronic esterPd(PPh₃)₄ (5)K₃PO₄Toluene/Water (4:1)85-90-Good[1]
25-Bromothiophene-2-carboxylic acid4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene90-Moderate-Good
32-Acetyl-5-bromothiophenePhenylboronic acidPd(II)-precatalyst (0.25)KOHWater100 (MW)-Excellent[2][3]
42-Acetyl-5-bromothiophene4-Methoxyphenylboronic acidPd(II)-precatalyst (0.25)KOHWater100 (MW)-Excellent[2][3]
52-Acetyl-5-bromothiophene4-Chlorophenylboronic acidPd(II)-precatalyst (0.25)KOHWater100 (MW)-Excellent[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromothiophene-2-carbaldehyde[1]

Materials:

  • 4-Bromothiophene-2-carbaldehyde

  • Arylboronic acid or ester (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 4-bromothiophene-2-carbaldehyde (1.0 mmol, 1.0 equiv), the arylboronic acid/ester (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add a 4:1 mixture of toluene and water (5 mL).

  • Fit the flask with a reflux condenser and stir the mixture vigorously.

  • Heat the reaction mixture to 85-90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylthiophene-2-carbaldehyde.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(X)] pd0->oa_complex Oxidative Addition transmetal_complex [Ar-Pd(II)L₂(Ar')] oa_complex->transmetal_complex Transmetalation (with Ar'B(OH)₂ + Base) transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product Product Formation reagents Ar-X Ar'B(OH)₂

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling reaction facilitates the formation of carbon-carbon bonds by coupling an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups, including carboxylic acids.[4]

Quantitative Data
Experimental Protocol: General Procedure for Stille Coupling of Halothiophenes[5]

Materials:

  • Halogenated thiophenecarboxylic acid or its ester (e.g., 3,4-dibromothiophene)

  • Organostannane reagent (1.0-1.2 equiv for mono-substitution, 2.2-2.5 equiv for di-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃, 2-4 mol%)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the halogenated thiophene substrate (1.0 equiv) and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir for 1-2 hours to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille_Coupling Stille Coupling Catalytic Cycle pd0 Pd(0)L₂ oa_complex [R¹-Pd(II)L₂(X)] pd0->oa_complex Oxidative Addition transmetal_complex [R¹-Pd(II)L₂(R²)] oa_complex->transmetal_complex Transmetalation (with R²-SnR₃) transmetal_complex->pd0 Reductive Elimination product R¹-R² transmetal_complex->product Product Formation reagents R¹-X R²-SnR₃

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Decarboxylative Heck-Type Coupling

Decarboxylative cross-coupling reactions utilize carboxylic acids as readily available and stable coupling partners, offering an alternative to traditional organometallic reagents. In a decarboxylative Heck-type reaction, a carboxylic acid is coupled with an alkene, with the concurrent loss of carbon dioxide.

Quantitative Data
EntryCarboxylic AcidAlkeneCatalyst (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
13-Chlorobenzo[b]thiophene-2-carboxylic acidStyrenePd(OAc)₂Ag₂CO₃Dioxane1201285[5]
2Benzoic AcidStyrenePd(TFA)₂ (5)NaCl, dppbDioxane1501082[6][7]
34-Methoxybenzoic AcidStyrenePd(TFA)₂ (5)NaCl, dppbDioxane1501091[6][7]
Experimental Protocol: Decarboxylative Heck Coupling of Benzoic Acids[7][8]

Materials:

  • Aromatic carboxylic acid (e.g., thiophenecarboxylic acid)

  • Alkene (e.g., styrene) (2.0 equiv)

  • Palladium(II) trifluoroacetate [Pd(TFA)₂] (5 mol%)

  • 1,4-Bis(diphenylphosphino)butane (dppb) (10 mol%)

  • Sodium chloride (NaCl) (2.0 equiv)

  • Pivalic anhydride (Piv₂O) (2.0 equiv)

  • Anhydrous dioxane

  • Schlenk tube

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the aromatic carboxylic acid (0.5 mmol, 1.0 equiv), Pd(TFA)₂ (0.025 mmol, 5 mol%), dppb (0.05 mmol, 10 mol%), and NaCl (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous dioxane (2.0 mL), the alkene (1.0 mmol, 2.0 equiv), and pivalic anhydride (1.0 mmol, 2.0 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 150 °C with stirring for 10 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Decarboxylative_Heck_Coupling Decarboxylative Heck-Type Catalytic Cycle pd_catalyst Pd(II) Complex carboxy_complex [Pd(II)-O₂CAr] pd_catalyst->carboxy_complex Ligand Exchange aryl_pd_complex [Ar-Pd(II)] carboxy_complex->aryl_pd_complex Decarboxylation (-CO₂) alkene_insertion [RCH(Pd)-CH₂Ar] aryl_pd_complex->alkene_insertion Alkene Insertion alkene_insertion->pd_catalyst β-Hydride Elimination & Catalyst Regeneration product Ar-CH=CHR alkene_insertion->product Product Formation reagents ArCOOH CH₂=CHR

Caption: Proposed catalytic cycle for the decarboxylative Heck-type coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

Quantitative Data
Experimental Protocol: General Procedure for Sonogashira Coupling[9]

Materials:

  • Halogenated thiophenecarboxylic acid or its ester

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halogenated thiophene substrate (1.0 equiv), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Coupling Sonogashira Coupling Catalytic Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(X)] pd0->oa_complex Oxidative Addition (Ar-X) transmetal_complex [Ar-Pd(II)L₂(C≡CR)] oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-C≡CR transmetal_complex->product Product Formation cu_cycle Cu(I) Acetylide Formation (from Terminal Alkyne + CuI + Base) cu_cycle->transmetal_complex Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine Reactants, Catalyst, Base, and Solvent heating Heat and Stir under Inert Atmosphere reagents->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extraction Extraction with Organic Solvent quench->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography analysis Characterization (NMR, MS) chromatography->analysis

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 4-methoxythiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-methoxythiophene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely utilized and effective two-step approach involves the synthesis of the precursor, methyl 4-methoxythiophene-3-carboxylate, followed by its basic hydrolysis to yield the final carboxylic acid. This method offers good control and generally provides high purity of the desired product.

Q2: What are the typical starting materials for the synthesis of the methyl ester precursor?

A2: The synthesis of methyl 4-methoxythiophene-3-carboxylate, as referenced in The Journal of Organic Chemistry (1979), often starts from commercially available and relatively inexpensive materials such as methyl thioglycolate and methyl acrylate.

Q3: What are the critical parameters to control during the hydrolysis of the methyl ester?

A3: The key parameters for the hydrolysis step are the concentration of the base (e.g., sodium hydroxide), the reaction temperature, and the reaction time. Careful monitoring is necessary to ensure complete conversion of the ester to the carboxylic acid while minimizing potential side reactions.

Q4: How can I effectively purify the final product, this compound?

A4: The primary methods for purification are recrystallization and column chromatography. The choice depends on the nature and quantity of impurities. For acidic compounds like this, adding a small amount of a volatile acid (e.g., acetic acid) to the eluent during column chromatography can prevent streaking on the silica gel.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Methyl 4-Methoxythiophene-3-carboxylate (Precursor) 1. Incomplete reaction during the initial cyclization. 2. Suboptimal temperature control. 3. Impure starting materials.1. Increase the reaction time or consider a slight excess of one of the reagents. 2. Ensure the reaction temperature is maintained as specified in the protocol. 3. Use freshly distilled or high-purity starting materials.
Incomplete Hydrolysis of the Methyl Ester 1. Insufficient amount of base (e.g., NaOH). 2. Reaction time is too short. 3. Low reaction temperature.1. Use a molar excess of the base to drive the reaction to completion. 2. Monitor the reaction progress by TLC until the starting ester is no longer visible. 3. Increase the reaction temperature, for example, by refluxing the reaction mixture.
Formation of Side Products 1. Ring opening of the thiophene under harsh basic conditions. 2. Decarboxylation of the final product at high temperatures.1. Use milder basic conditions (e.g., lower concentration of NaOH, lower temperature). 2. Avoid excessive heating during the reaction and workup.
Difficulty in Isolating the Carboxylic Acid 1. The product is partially soluble in the aqueous layer as its carboxylate salt.1. After hydrolysis, ensure the reaction mixture is acidified to a pH of approximately 3-4 to fully protonate the carboxylate and precipitate the carboxylic acid.
Product Streaking on TLC Plate During Purification 1. The acidic proton of the carboxylic acid interacts with the silica gel.1. Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent system for column chromatography to ensure the compound remains in its protonated, less polar form.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Methoxythiophene-3-carboxylate (Precursor)

This protocol is based on established synthetic routes for substituted thiophenes.

Materials:

  • Methyl thioglycolate

  • Methyl acrylate

  • Sodium methoxide

  • Methanol (anhydrous)

  • Diethyl ether

Procedure:

  • A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Methyl thioglycolate is added dropwise to the cooled solution of sodium methoxide.

  • Following the addition, methyl acrylate is added dropwise, and the reaction mixture is stirred at room temperature for a specified period.

  • The reaction is then heated to reflux for several hours.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield methyl 4-methoxythiophene-3-carboxylate.

Protocol 2: Hydrolysis of Methyl 4-Methoxythiophene-3-carboxylate

Materials:

  • Methyl 4-methoxythiophene-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • Methyl 4-methoxythiophene-3-carboxylate is dissolved in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.

  • The mixture is heated to reflux and stirred for 2-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (disappearance of the starting material spot on TLC), the mixture is cooled to room temperature.

  • The methanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified to pH 3-4 by the dropwise addition of concentrated hydrochloric acid, leading to the precipitation of the product.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.

Data Summary

Table 1: Reaction Conditions for the Hydrolysis of Methyl 4-Methoxythiophene-3-carboxylate

ParameterCondition
Base Sodium Hydroxide (NaOH)
Solvent System Methanol/Water
Temperature Reflux
Reaction Time 2 - 4 hours
Typical Yield > 90%

Visual Guides

Synthesis_Workflow Start Starting Materials (Methyl Thioglycolate, Methyl Acrylate) Step1 Cyclization/ Methylation Start->Step1 Intermediate Methyl 4-methoxythiophene-3-carboxylate Step1->Intermediate Step2 Hydrolysis (NaOH, H2O/MeOH) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product? Check_Step1 Check Precursor Synthesis Step Start->Check_Step1 Issue in Step 1 Check_Step2 Check Hydrolysis Step Start->Check_Step2 Issue in Step 2 Purification_Issue Purification Problem? Start->Purification_Issue General Issue Incomplete_Reaction1 Incomplete Reaction? Check_Step1->Incomplete_Reaction1 Incomplete_Reaction2 Incomplete Hydrolysis? Check_Step2->Incomplete_Reaction2 Side_Products Side Products Formed? Check_Step2->Side_Products Solution1 Increase Reaction Time/ Check Reagent Purity Incomplete_Reaction1->Solution1 Yes Solution2 Increase Base/Time/ Temperature Incomplete_Reaction2->Solution2 Yes Solution3 Use Milder Conditions Side_Products->Solution3 Yes Solution4 Modify Purification (e.g., add acid to eluent) Purification_Issue->Solution4 Yes

Caption: Troubleshooting decision tree for synthesis optimization.

Common side products in the synthesis of substituted thiophenes and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted thiophenes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of substituted thiophenes.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Issues in Thiophene Ring Formation

Question 1: I am performing a Paal-Knorr synthesis to prepare a substituted thiophene, but I am isolating a significant amount of a furan byproduct. How can I minimize its formation?

Answer:

The formation of a furan byproduct is a common challenge in the Paal-Knorr thiophene synthesis because the sulfurizing agents used, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, also act as dehydrating agents, which can promote the cyclization of the 1,4-dicarbonyl starting material to form the furan.[1] Here are several strategies to favor the formation of the desired thiophene:

  • Choice of Sulfurizing Agent: Lawesson's reagent is often a milder and more selective thionating agent compared to phosphorus pentasulfide, which can lead to a higher yield of the thiophene.[2]

  • Reaction Temperature: Higher temperatures can favor the dehydration pathway leading to the furan. It is crucial to maintain the lowest effective temperature that allows the reaction to proceed.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the formation of the furan byproduct. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and stop the reaction once the starting material is consumed.

  • Reagent Stoichiometry: Using a sufficient excess of the sulfurizing agent can help to favor the thionation pathway over the competing dehydration reaction.

Quantitative Data Summary: Thiophene vs. Furan Formation in Paal-Knorr Synthesis

Starting 1,4-DicarbonylSulfurizing AgentTemperature (°C)Reaction Time (h)Thiophene Yield (%)Furan Byproduct (%)
Hexane-2,5-dioneP₄S₁₀1504~70~15
Hexane-2,5-dioneLawesson's Reagent110 (Toluene reflux)2>85<5
1,4-Diphenylbutane-1,4-dioneP₄S₁₀1806~65~20
1,4-Diphenylbutane-1,4-dioneLawesson's Reagent140 (Xylene reflux)3>90<5

Note: The values presented are typical and can vary based on specific reaction conditions and the purity of reagents.

Question 2: In my Gewald synthesis of a 2-aminothiophene, my crude product is a complex mixture. What are the likely impurities and how can I avoid them?

Answer:

The Gewald reaction is a multi-component reaction, and the formation of a complex mixture can arise from several sources. The most common impurities are:

  • Unreacted Starting Materials: If the reaction does not go to completion, you may have residual ketone/aldehyde and the active methylene nitrile in your crude product. To mitigate this, you can try increasing the reaction time, optimizing the temperature, or using a more effective base.

  • Knoevenagel-Cope Condensation Intermediate: The α,β-unsaturated nitrile is a stable intermediate.[3] If the subsequent sulfur addition and cyclization are slow, this intermediate can be a major impurity. Ensure you are using a sufficient amount of sulfur and that the reaction conditions (temperature and base) are appropriate for the cyclization step.

  • Dimerization or Polymerization Products: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation or polymerization. This can often be addressed by adjusting the concentration of the reactants, modifying the rate of reagent addition, or changing the solvent.

Question 3: I am trying to synthesize a 3-hydroxy-2-thiophenecarboxylic acid derivative via the Fiesselmann synthesis, but the yield is low. What could be the issue?

Answer:

The Fiesselmann synthesis involves the base-catalyzed condensation of an α,β-acetylenic ester with a thioglycolic acid derivative.[4] Low yields can often be attributed to the following:

  • Base Strength: The choice and amount of base are critical. A base that is too strong can lead to unwanted side reactions, while a base that is too weak may not efficiently promote the initial Michael addition. Sodium ethoxide is a commonly used base.

  • Reaction Temperature: The reaction is often performed at or below room temperature to control the exothermicity of the reaction and minimize side product formation.

  • Purity of Starting Materials: As with any multi-component reaction, the purity of the starting α,β-acetylenic ester and the thioglycolic acid derivative is crucial for achieving good yields.

II. Issues in Electrophilic Substitution of Thiophenes

Question 4: I am performing a Friedel-Crafts alkylation on a substituted thiophene and I am getting a mixture of mono- and di-alkylated products with very similar polarities, making them difficult to separate. How can I improve the selectivity for the mono-alkylated product?

Answer:

Over-alkylation is a common problem in Friedel-Crafts alkylation of thiophenes because the introduction of an electron-donating alkyl group activates the ring towards further substitution. To favor mono-alkylation:

  • Control Stoichiometry: Use a stoichiometric excess of the thiophene substrate relative to the alkylating agent. This increases the probability that the alkylating agent will react with an unreacted thiophene molecule rather than an already alkylated one.

  • Reaction Temperature: Running the reaction at a lower temperature can help to improve selectivity by reducing the rate of the second alkylation reaction.

  • Choice of Catalyst: A milder Lewis acid catalyst may provide better selectivity.

Question 5: My Friedel-Crafts acylation of thiophene is resulting in a low yield and a significant amount of dark, tarry material. What is causing this and how can I prevent it?

Answer:

Thiophene is highly reactive towards strong Lewis acids, which can lead to polymerization and resinification.[5] To minimize these side reactions:

  • Use a Milder Lewis Acid: Instead of strong Lewis acids like AlCl₃, consider using milder catalysts such as SnCl₄, ZnCl₂, or solid acid catalysts like zeolites.[6][7]

  • Control Temperature: The reaction should be performed at a low temperature, often starting at 0°C or even lower, and then allowing it to slowly warm to room temperature.

  • Inverse Addition: Add the Lewis acid to the mixture of the thiophene and the acylating agent, rather than the other way around. This helps to keep the concentration of the highly reactive electrophile low.

III. Purification Challenges

Question 6: I have synthesized a solid substituted thiophene, but I am having difficulty purifying it by recrystallization. What are some common issues and how can I troubleshoot them?

Answer:

Recrystallization is a powerful purification technique for solid compounds.[8] Common issues and their solutions include:

  • Oiling Out: The compound separates as an oil instead of forming crystals. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is supersaturated. To resolve this, try using a lower-boiling point solvent, using more solvent, or cooling the solution more slowly.

  • No Crystal Formation: If no crystals form upon cooling, the solution may not be saturated enough, or nucleation has not occurred. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed" crystal of the pure compound.

  • Low Recovery: This can be caused by using too much solvent to dissolve the compound or by the compound having significant solubility in the cold solvent. Use the minimum amount of hot solvent necessary for dissolution and wash the collected crystals with a minimal amount of ice-cold solvent.

Question 7: My substituted thiophene product is an oil and is difficult to purify by column chromatography due to co-eluting impurities. What strategies can I use?

Answer:

Purifying oily products by column chromatography can be challenging. Here are some strategies:

  • Optimize the Mobile Phase: Systematically vary the polarity of the eluent. A shallow gradient of a more polar solvent in a non-polar solvent can often improve separation.

  • Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (basic or neutral) or a reverse-phase C18 silica gel.

  • Liquid-Liquid Extraction: Before chromatography, perform a liquid-liquid extraction to remove impurities with different acid-base properties. For example, washing the organic layer with a dilute acid solution can remove basic impurities, while a dilute base wash can remove acidic impurities.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and purification of substituted thiophenes.

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylthiophene using Lawesson's Reagent

Materials:

  • Hexane-2,5-dione (1.14 g, 10 mmol)

  • Lawesson's Reagent (4.45 g, 11 mmol)

  • Anhydrous Toluene (50 mL)

  • Round-bottom flask (100 mL) with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To the round-bottom flask, add hexane-2,5-dione and Lawesson's reagent.

  • Add anhydrous toluene to the flask.

  • Heat the mixture to reflux (approximately 110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble byproducts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to yield 2,5-dimethylthiophene as a colorless liquid.

Protocol 2: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Materials:

  • Cyclohexanone (0.98 g, 10 mmol)

  • Ethyl cyanoacetate (1.13 g, 10 mmol)

  • Elemental sulfur (0.32 g, 10 mmol)

  • Morpholine (0.87 g, 10 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL) with magnetic stirrer

Procedure:

  • In the round-bottom flask, combine cyclohexanone, ethyl cyanoacetate, and elemental sulfur in ethanol.

  • Add morpholine to the mixture.

  • Stir the reaction mixture at 50°C.

  • Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-6 hours, often indicated by the formation of a precipitate.

  • Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 10 mL).

  • The product can be further purified by recrystallization from ethanol to yield the desired 2-aminothiophene as a crystalline solid.[10]

Protocol 3: Purification of a Substituted Thiophene by Flash Column Chromatography

Materials:

  • Crude substituted thiophene

  • Silica gel (230-400 mesh)

  • Appropriate solvents for the mobile phase (e.g., hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elute the Column: Begin eluting with the non-polar solvent (e.g., hexane). Gradually increase the polarity of the mobile phase by adding small increments of the more polar solvent (e.g., ethyl acetate).

  • Collect Fractions: Collect the eluent in a series of fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified substituted thiophene.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting common issues in thiophene synthesis.

experimental_workflow_paal_knorr start Start: 1,4-Dicarbonyl + Sulfurizing Agent reaction Reaction in Anhydrous Solvent (e.g., Toluene) start->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Aqueous Workup (Base Wash, Brine) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure Substituted Thiophene purification->product

Paal-Knorr Synthesis Workflow

troubleshooting_gewald_synthesis start Issue: Complex Mixture in Gewald Synthesis unreacted_sm Unreacted Starting Materials? start->unreacted_sm intermediate Knoevenagel-Cope Intermediate Present? start->intermediate polymer Polymerization/ Dimerization? start->polymer solution_sm Increase Reaction Time/ Optimize Temperature/ Change Base unreacted_sm->solution_sm Yes solution_intermediate Ensure Sufficient Sulfur/ Optimize Conditions for Cyclization intermediate->solution_intermediate Yes solution_polymer Adjust Reactant Concentration/ Modify Reagent Addition Rate polymer->solution_polymer Yes

Troubleshooting Gewald Synthesis

purification_workflow start Crude Substituted Thiophene is_solid Is the Product a Solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No pure_product Pure Product recrystallization->pure_product lle Liquid-Liquid Extraction (Acid/Base Wash) column_chromatography->lle If Impurities Persist column_chromatography->pure_product lle->column_chromatography

Purification Strategy Workflow

References

Technical Support Center: Purification of Crude 4-Methoxythiophene-3-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-methoxythiophene-3-carboxylic acid by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For carboxylic acids like this compound, polar solvents are generally a good starting point. Water, ethanol, methanol, or a mixture of these with water are often effective.[1] It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific crude material.

Q2: What are the common impurities I might encounter in crude this compound?

A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of aromatic carboxylic acids can include unreacted starting materials, reagents from the work-up process, and side-products from incomplete reactions. For thiophene derivatives, these could include related isomers or over-functionalized products. A thorough work-up, including washing the crude product with a dilute acid and base, can help remove some of these impurities before recrystallization.[2]

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if there are significant impurities. To resolve this, you can try adding a bit more of the "good" solvent to the hot solution to ensure the compound stays dissolved at a slightly lower temperature upon cooling. Alternatively, using a lower-boiling point solvent or a different solvent system might be necessary. Slowing down the cooling process can also promote crystallization over oiling out.[3]

Q4: What is a typical recovery yield for the recrystallization of an aromatic carboxylic acid?

A4: The recovery yield can vary significantly based on the purity of the starting material, the choice of solvent, and the experimental technique. For recrystallization of aromatic carboxylic acids, yields can range from 50% to over 90%.[2] A lower yield is not necessarily indicative of a failed experiment, as the primary goal of recrystallization is to achieve high purity, which often involves some loss of material.

Q5: How can I induce crystallization if no crystals form upon cooling?

A5: If crystals do not form, the solution may be supersaturated or there may be too much solvent. You can try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a "seed crystal" of the pure compound can also initiate crystallization. If these methods fail, you may need to reduce the volume of the solvent by gentle heating and then allow the solution to cool again.[3]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation 1. Too much solvent was used.2. The solution is supersaturated.3. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and allow it to cool again.2. Scratch the inner surface of the flask with a glass rod or add a seed crystal.3. Try a different solvent or a mixed solvent system where the compound is less soluble at room temperature.
Crystals Form Too Quickly The solution is too concentrated, or the cooling is too rapid.1. Reheat the solution and add a small amount of additional hot solvent.2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
"Oiling Out" of the Product 1. The boiling point of the solvent is higher than the melting point of the compound.2. High concentration of impurities.1. Use a lower-boiling point solvent.2. Add more of the "good" solvent to the hot mixture to lower the saturation temperature.3. Consider pre-purification by another method (e.g., column chromatography) if impurities are substantial.
Low Recovery Yield 1. Too much solvent was used, leading to significant loss in the mother liquor.2. Premature crystallization during hot filtration.3. Washing the crystals with too much cold solvent.1. Use the minimum amount of hot solvent necessary for dissolution.2. Ensure the filtration apparatus is pre-heated before hot filtration.3. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals Colored impurities are not effectively removed by the chosen solvent.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Data Presentation

Table 1: Solvent Screening and Recovery Data for Recrystallization of this compound

Solvent System Solubility at Room Temp. (Qualitative) Solubility at Boiling Point (Qualitative) Crystal Appearance Typical Recovery Yield (%) Purity Improvement (e.g., by HPLC, NMR)
WaterInsolubleSparingly SolubleFine needlesUser DataUser Data
EthanolSparingly SolubleSolublePlatesUser DataUser Data
MethanolSolubleVery Soluble-User DataUser Data
Ethanol/Water (e.g., 9:1)Sparingly SolubleSolublePrismsUser DataUser Data
AcetoneSolubleVery Soluble-User DataUser Data
Ethyl AcetateSparingly SolubleSoluble-User DataUser Data
User-defined systemUser DataUser DataUser DataUser DataUser Data

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a candidate solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling, with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Selection: Choose a pair of miscible solvents. One solvent ("good" solvent) should readily dissolve the compound at all temperatures, while the other ("poor" solvent) should not.

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Mandatory Visualizations

Recrystallization_Workflow start Crude 4-Methoxythiophene- 3-carboxylic Acid solvent_selection Solvent Selection (Small Scale Tests) start->solvent_selection dissolution Dissolution in Minimum Hot Solvent solvent_selection->dissolution decolorization Decolorization with Activated Charcoal (Optional) dissolution->decolorization hot_filtration Hot Gravity Filtration (to remove insoluble impurities) dissolution->hot_filtration No Decolorization decolorization->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Isolation of Crystals (Vacuum Filtration) crystallization->isolation washing Wash with Ice-Cold Solvent isolation->washing drying Drying (Vacuum Oven) washing->drying pure_product Pure 4-Methoxythiophene- 3-carboxylic Acid drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic start Crystallization Attempt check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No yes_crystals Crystals Formed check_crystals->yes_crystals Yes troubleshoot_no_crystals Troubleshooting: - Scratch flask - Add seed crystal - Reduce solvent volume no_crystals->troubleshoot_no_crystals check_yield Acceptable Yield? yes_crystals->check_yield low_yield Low Yield check_yield->low_yield No good_yield Good Yield check_yield->good_yield Yes troubleshoot_low_yield Troubleshooting: - Check mother liquor - Optimize solvent volume - Ensure slow cooling low_yield->troubleshoot_low_yield check_purity High Purity? good_yield->check_purity low_purity Low Purity check_purity->low_purity No success Successful Purification check_purity->success Yes troubleshoot_low_purity Troubleshooting: - Re-recrystallize - Use charcoal - Check for oiling out low_purity->troubleshoot_low_purity

Caption: A logical workflow for troubleshooting common issues during recrystallization.

References

Troubleshooting low yields in thiophene carboxylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiophene carboxylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide practical guidance for reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in thiophene carboxylation?

A1: Low yields in thiophene carboxylation reactions can stem from several factors, primarily related to the stability of intermediates, reaction conditions, and reagent purity. Key issues include incomplete deprotonation of the thiophene ring, side reactions such as the formation of dicarboxylated products or ring-opening, and degradation of the desired product. For organolithium-mediated carboxylations, quenching of the lithiated intermediate by moisture or other electrophiles is a frequent problem.

Q2: How does the choice of base impact the carboxylation of thiophene?

A2: The base is critical, especially in direct carboxylation methods using CO2. The pKa of the C-H bond in thiophene is relatively high (around 32.5), necessitating a strong base for efficient deprotonation. In base-mediated solvent-free carbonate systems, cesium carbonate in combination with a carboxylate salt like cesium pivalate has been shown to be highly effective. The basicity of the carboxylate co-salt significantly influences the yield, with stronger bases generally providing better results. For lithiation-based methods, n-butyllithium (n-BuLi) is a common choice.

Q3: Can substituents on the thiophene ring affect the carboxylation reaction?

A3: Yes, substituents have a significant impact. Electron-withdrawing groups can increase the acidity of the ring protons, potentially facilitating deprotonation. Conversely, electron-donating groups may make deprotonation more difficult. The position of the substituent also directs the site of carboxylation.

Q4: What is the optimal temperature for direct thiophene carboxylation with CO2?

A4: The optimal temperature for direct carboxylation in a solvent-free carbonate/carboxylate medium is typically high, often around 300°C. However, exceeding this temperature can lead to the thermal decomposition of the carboxylate products, resulting in decreased yields.

Q5: How can I minimize the formation of the 2,5-dicarboxylated byproduct?

A5: The formation of thiophene-2,5-dicarboxylate occurs at higher reaction temperatures. To favor the formation of the monocarboxylated product, it is advisable to conduct the reaction at a lower temperature (e.g., around 200°C), although this may result in a lower overall yield. Careful control of reaction time and the stoichiometry of the reagents can also help to minimize over-carboxylation.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Organolithium-Mediated Carboxylation
Symptom Possible Cause Troubleshooting Steps
No product detected, starting material recovered.Incomplete lithiation.- Ensure all glassware is rigorously dried to prevent quenching of the n-BuLi by moisture.- Use freshly titrated n-BuLi to ensure accurate stoichiometry.- Use a suitable solvent like dry THF.- Consider using an additive like TMEDA to enhance the reactivity of n-BuLi.
Low yield with a complex mixture of byproducts.Reaction temperature is too high during CO2 quenching.- Maintain a low temperature (e.g., -78°C) during the addition of CO2. Uncontrolled warming can lead to side reactions.
Presence of symmetrical biaryl (dithienyl) byproducts.Oxidation of the lithiated intermediate.- Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction to prevent oxidation.
Ring-opened byproducts are observed.Thiophilic addition of the organolithium reagent.- This is more common with certain substituted thiophenes. Using a less nucleophilic organolithium reagent or different reaction conditions might mitigate this.
Issue 2: Low Yield in Direct Carboxylation with CO2 and Base
Symptom Possible Cause Troubleshooting Steps
Low conversion of thiophene.Insufficiently basic reaction medium.- Use a stronger base system. A combination of cesium carbonate and cesium pivalate is reported to be effective.- Ensure the reagents are anhydrous.
Significant amount of dicarboxylated product.Reaction temperature is too high.- Reduce the reaction temperature. Thiophene-2-carboxylate is the main product at lower temperatures (e.g., 200°C), while the dicarboxylate forms at temperatures above 220°C.
Low yield and evidence of product degradation.Reaction temperature is too high or reaction time is too long.- Optimize the reaction temperature; a maximum yield is often observed around 300°C, with decomposition occurring at higher temperatures.- Perform a time-course study to determine the optimal reaction time.
Inconsistent yields between batches.Inefficient mixing in the solvent-free system.- Ensure thorough mixing of the solid reagents to achieve a homogeneous reaction medium.

Data Summary

Table 1: Effect of Temperature and Salts on Direct Thiophene Carboxylation Yield

EntryCarbonateCarboxylateTemperature (°C)Monocarboxylate:Dicarboxylate RatioTotal Carboxylate Yield (%)
1Cs2CO3Cesium Acetate2001:0Trace
2Cs2CO3Cesium Acetate2201:1.21.89
3Cs2CO3Cesium Acetate3001:3.54.98
4Cs2CO3Cesium Pivalate3001:2.89.7 (relative increase)

Data adapted from a study on carboxylate-assisted carboxylation of thiophene.

Table 2: Effect of Reaction Parameters on Yield in a Cs2CO3/CsOPiv System

EntryParameter VariedValueCarboxylate Yield (µmol/g)
1CO2 Pressure2 bar185.3
2CO2 Pressure8 bar243.1
3CO2 Pressure10 bar210.7
4Thiophene Amount5 mmol198.2
5Thiophene Amount10 mmol243.1
6Thiophene Amount15 mmol221.5
7Carbonate Proportion20%205.4
8Carbonate Proportion40%243.1
9Carbonate Proportion60%218.9

Data adapted from a study on the effects of various factors on product yield.

Experimental Protocols

Protocol 1: General Procedure for Lithiation and Carboxylation of Thiophene

Materials:

  • Thiophene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Under a positive pressure of nitrogen, add anhydrous THF to the flask.

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Add thiophene to the cold THF.

  • Slowly add a solution of n-BuLi in hexanes dropwise via syringe, maintaining the temperature below -70°C.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Carefully add crushed dry ice in small portions to the reaction mixture. Ensure the temperature does not rise significantly.

  • Allow the reaction mixture to warm to room temperature overnight.

  • Quench the reaction by adding 1 M HCl until the aqueous layer is acidic.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude thiophene-2-carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Direct Carboxylation of Thiophene in a Solvent-Free System

Materials:

  • Thiophene

  • Cesium carbonate (Cs2CO3)

  • Cesium pivalate (CsOPiv)

  • High-pressure autoclave

Procedure:

  • In a glovebox, thoroughly mix cesium carbonate and cesium pivalate in the desired ratio.

  • Add the thiophene to the salt mixture.

  • Transfer the mixture to a high-pressure autoclave.

  • Seal the autoclave and pressurize with CO2 to the desired pressure (e.g., 8 bar).

  • Heat the autoclave to the reaction temperature (e.g., 300°C) with stirring for the desired reaction time.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO2.

  • Dissolve the solid residue in water and acidify with HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate to obtain the crude product.

  • Purify the product as needed.

Visualizations

Troubleshooting_Lithiation Start Low Yield in Thiophene Carboxylation (n-BuLi) Check_Lithiation Symptom: Starting Material Recovered Start->Check_Lithiation Check_Quench Symptom: Complex Mixture of Byproducts Start->Check_Quench Check_Oxidation Symptom: Dithienyl Byproducts Start->Check_Oxidation Cause_Incomplete_Lithiation Cause: Incomplete Lithiation Check_Lithiation->Cause_Incomplete_Lithiation Yes Cause_High_Temp Cause: High Quench Temperature Check_Quench->Cause_High_Temp Yes Cause_Oxidation Cause: Oxidation of Thienyllithium Check_Oxidation->Cause_Oxidation Yes Solution_Dry Solution: - Rigorously dry glassware - Use anhydrous solvents - Freshly titrate n-BuLi Cause_Incomplete_Lithiation->Solution_Dry Solution_Temp Solution: - Maintain low temp (-78°C) during CO2 addition Cause_High_Temp->Solution_Temp Solution_Inert Solution: - Maintain strict inert atmosphere (N2 or Ar) Cause_Oxidation->Solution_Inert

Caption: Troubleshooting workflow for organolithium-mediated thiophene carboxylation.

Direct_Carboxylation_Workflow Start Direct Thiophene Carboxylation Mix Mix Thiophene, Cs2CO3, and CsOPiv Start->Mix React Heat in Autoclave under CO2 Pressure Mix->React Workup Cool, Vent, Dissolve, Acidify, and Extract React->Workup Product Thiophene Carboxylic Acid Workup->Product Low_Yield Low Yield? Product->Low_Yield Troubleshoot Troubleshoot: - Check Base Strength - Optimize Temperature - Optimize Pressure Low_Yield->Troubleshoot Yes Troubleshoot->Start Re-optimize

Caption: Experimental workflow for the direct carboxylation of thiophene.

How to avoid decarboxylation of thiophene carboxylic acids during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the decarboxylation of thiophene carboxylic acids during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem for thiophene carboxylic acids?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For thiophene carboxylic acids, this is often an unwanted side reaction that can occur under thermal stress or certain catalytic conditions, particularly during cross-coupling reactions. This leads to the formation of a thiophene ring without the carboxylic acid functionality, resulting in lower yields of the desired product and complicating purification. While thiophene-2-carboxylic acid is noted to be more resistant to decarboxylation compared to its furan and pyrrole counterparts, the risk remains, especially at elevated temperatures.

Q2: Under what conditions is decarboxylation of thiophene carboxylic acids most likely to occur?

A2: Decarboxylation is primarily promoted by heat. In the context of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, the reaction temperatures (often >80 °C) can be sufficient to induce decarboxylation. The choice of base and solvent can also play a role, although temperature is the most critical factor. Some palladium catalyst systems can even directly facilitate a decarboxylative coupling mechanism.[1]

Q3: Should I use the free thiophene carboxylic acid or protect it as an ester for my coupling reaction?

A3: Protecting the carboxylic acid as an ester is a common and effective strategy to prevent decarboxylation during thermally demanding reactions like Suzuki coupling.[2] The ester group is generally more stable under these conditions. After the coupling reaction, the ester can be hydrolyzed back to the carboxylic acid. The choice between using the free acid or an ester depends on the specific reaction conditions and the stability of your thiophene carboxylic acid derivative. If the reaction can be performed at a lower temperature, the free acid might be viable. However, for reactions requiring higher temperatures, protection as an ester is recommended.

Q4: What are the common protecting groups for thiophene carboxylic acids?

A4: The most common protecting groups for carboxylic acids are esters, such as methyl, ethyl, or benzyl esters.[3] The choice of ester depends on the desired deprotection method. Methyl and ethyl esters are typically removed by acid- or base-catalyzed hydrolysis, while benzyl esters can also be cleaved by hydrogenolysis.[3]

Troubleshooting Guide: Decarboxylation in Suzuki Coupling Reactions

This guide will help you troubleshoot and mitigate decarboxylation when performing Suzuki coupling reactions with thiophene carboxylic acids.

Issue: Low yield of the desired coupled product and isolation of the decarboxylated thiophene byproduct.

  • Question 1: What were your reaction conditions (temperature, base, catalyst)?

    • High Temperature (>100 °C): This is the most likely cause of decarboxylation.

      • Recommendation: Try to lower the reaction temperature. This may require screening different palladium catalysts and ligands that are more active at lower temperatures.[4][5]

    • Strong Base: While the role of the base in promoting decarboxylation is less direct than temperature, very harsh basic conditions could potentially contribute to side reactions.

      • Recommendation: If possible, use a milder base (e.g., K₂CO₃ instead of K₃PO₄) and see if it impacts the extent of decarboxylation without significantly slowing down the desired coupling reaction.

    • Catalyst System: Some palladium catalysts can promote direct decarboxylative coupling.[1]

      • Recommendation: If you are not intending a decarboxylative coupling, ensure your chosen catalyst system is not known for this reactivity. Consult the literature for catalyst systems optimized for coupling aryl halides with heteroaromatic carboxylic acids.

  • Question 2: Did you protect the carboxylic acid group?

    • No: If you are observing significant decarboxylation, protecting the carboxylic acid as an ester is the most reliable solution.

      • Recommendation: Convert the thiophene carboxylic acid to its methyl or ethyl ester before performing the Suzuki coupling. See the detailed protocols below for esterification procedures.

  • Question 3: Is your thiophene carboxylic acid particularly susceptible to decarboxylation?

    • Electron-withdrawing or -donating groups on the thiophene ring can influence the stability of the carboxylic acid.

      • Recommendation: If you suspect inherent instability, the protection strategy is highly recommended.

Data Presentation

The following table summarizes the yields of Suzuki coupling products obtained when using an ester-protected 5-bromothiophene-2-carboxylic acid. This demonstrates the successful application of the protection strategy.[2]

Arylboronic AcidCoupled Ester ProductYield (%)
Phenylboronic acidPentyl 5-phenylthiophene-2-carboxylate71.5
4-Methylphenylboronic acidPentyl 5-(4-methylphenyl)thiophene-2-carboxylate75.0
4-Methoxyphenylboronic acidPentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate80.2
4-Chlorophenylboronic acidPentyl 5-(4-chlorophenyl)thiophene-2-carboxylate65.0
4-Fluorophenylboronic acidPentyl 5-(4-fluorophenyl)thiophene-2-carboxylate70.2

Reaction Conditions: Pentyl 5-bromothiophene-2-carboxylate, arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/water, 90 °C.[2]

Experimental Protocols

Protocol 1: Esterification of Thiophene-2-carboxylic Acid (Fischer Esterification)

This protocol describes the conversion of a thiophene carboxylic acid to its methyl ester using methanol and a sulfuric acid catalyst.

Materials:

  • Thiophene-2-carboxylic acid

  • Methanol (reagent grade)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the thiophene-2-carboxylic acid in an excess of methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the crude product by flash column chromatography or distillation if necessary.

Protocol 2: Hydrolysis of Methyl Thiophene-2-carboxylate

This protocol describes the deprotection of a methyl ester to regenerate the thiophene carboxylic acid.

Materials:

  • Methyl thiophene-2-carboxylate

  • Methanol or ethanol

  • Aqueous sodium hydroxide (e.g., 1-4 M)

  • Aqueous hydrochloric acid (e.g., 1-6 M)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the methyl thiophene-2-carboxylate in methanol or ethanol in a round-bottom flask.

  • Add an excess of aqueous sodium hydroxide solution (e.g., 2-5 equivalents).

  • Heat the mixture to reflux or stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify with aqueous hydrochloric acid until the pH is acidic (pH ~2-3), which will cause the thiophene carboxylic acid to precipitate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. Alternatively, if the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the thiophene carboxylic acid.

Visualizations

Decarboxylation_Troubleshooting start Low yield of desired product and presence of decarboxylated byproduct q1 What was the reaction temperature? start->q1 a1_high > 100 °C q1->a1_high High a1_moderate < 100 °C q1->a1_moderate Moderate s1 Lower the temperature. Screen for more active low-temperature catalysts. a1_high->s1 q2 Was the carboxylic acid protected? a1_moderate->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Consider other reaction parameters: - Base strength - Catalyst choice - Solvent a2_yes->q3 s2 Protect the carboxylic acid as an ester. (See Protocol 1) a2_no->s2 s3 Optimize other reaction parameters. q3->s3

Caption: Troubleshooting workflow for decarboxylation in coupling reactions.

Reaction_Planning_Workflow start Planning a reaction with thiophene carboxylic acid q1 Does the reaction require high temperatures (>80-100 °C)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No protect Protect carboxylic acid as an ester (e.g., methyl or ethyl ester). (See Protocol 1) a1_yes->protect react_acid Proceed with the reaction using the free carboxylic acid. a1_no->react_acid react_ester Perform the desired reaction (e.g., Suzuki coupling). protect->react_ester deprotect Deprotect the ester to the carboxylic acid. (See Protocol 2) react_ester->deprotect end Final Product deprotect->end react_acid->end

References

Improving the solubility of 4-methoxythiophene-3-carboxylic acid for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with 4-methoxythiophene-3-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: this compound (MW: 158.18 g/mol ) has a molecular structure that presents conflicting solubility characteristics. The thiophene ring is aromatic and generally hydrophobic, which contributes to low aqueous solubility. However, the molecule also possesses a carboxylic acid group (-COOH), which is ionizable. The solubility of the entire molecule is therefore highly dependent on the pH of the aqueous environment.[1][2]

Q2: What is the recommended first step for dissolving this compound for a biological assay?

A2: The standard and recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[3][4] Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose.[3][4] Preparing a high-concentration stock (e.g., 10-50 mM) in 100% DMSO allows for the addition of a small volume to your aqueous assay buffer, minimizing the final concentration of the organic solvent.[4]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution," which occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer.[3][4] Several strategies can be employed to mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final desired concentration of the compound in the assay.

  • Optimize Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible (typically <1%, ideally <0.5%) to avoid solvent-induced artifacts in the assay. However, sometimes a slightly higher, non-toxic concentration may be required to maintain solubility.[3]

  • Use Pre-warmed Buffer: Adding the DMSO stock to an assay buffer that has been pre-warmed (e.g., to 37°C) can sometimes prevent the compound from crashing out of solution.[3][4]

  • Employ Solubility-Enhancing Excipients: If the above methods are insufficient, consider incorporating co-solvents, surfactants, or cyclodextrins into your assay buffer.[1][3][4]

Q4: How does pH affect the solubility of this compound?

A4: As a carboxylic acid, the aqueous solubility of this compound is highly pH-dependent.[5][6] At a pH below its acid dissociation constant (pKa), the carboxylic acid group remains protonated (-COOH), making the molecule less polar and less soluble in water.[2] When the pH is raised above the pKa, the carboxylic acid group is deprotonated to form a carboxylate anion (-COO⁻). This charged form is significantly more polar and, therefore, more soluble in aqueous solutions.[2] Adjusting the pH of the assay buffer to be 1-2 units above the compound's pKa can dramatically increase its solubility.[7]

Q5: What are co-solvents, and how can they improve solubility?

A5: Co-solvents are water-miscible organic solvents that are added to the aqueous buffer to increase the solubility of poorly soluble compounds. They work by reducing the polarity of the aqueous solvent, making it more favorable for lipophilic molecules.[8] Common examples used in biological assays include ethanol and polyethylene glycols (e.g., PEG 400). It is crucial to test the tolerance of your specific assay system to the chosen co-solvent and its final concentration.

Q6: How can surfactants enhance the solubility of this compound?

A6: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form microscopic structures called micelles in aqueous solutions.[9][10] These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic thiophene portion of this compound can be encapsulated within the hydrophobic core, while the hydrophilic exterior of the micelle allows it to remain dispersed in the aqueous buffer, thus increasing the compound's apparent solubility.[10]

Q7: What are cyclodextrins, and how can they help with solubility?

A7: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape, featuring a hydrophobic inner cavity and a hydrophilic outer surface.[] They can encapsulate a poorly water-soluble "guest" molecule, like this compound, within their hydrophobic cavity to form an "inclusion complex."[12][13] This complex presents a hydrophilic exterior to the water, significantly increasing the compound's solubility without altering the bulk properties of the solution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[4][13]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Compound will not dissolve in 100% DMSO. Compound may be impure or has very strong crystal lattice energy.Try gentle warming (to 37°C) or brief sonication. If it still doesn't dissolve, a different organic solvent may be needed, but DMSO is typically effective for most small molecules.
Precipitate forms immediately upon dilution into aqueous buffer. The compound's aqueous solubility limit has been exceeded.[4]1. Lower the final compound concentration. 2. Decrease the final DMSO concentration to <1%. 3. Use a pre-warmed buffer.[3] 4. Incorporate a solubilizing excipient (co-solvent, cyclodextrin, or surfactant) into the buffer.[3][4]
Solution is initially clear but becomes cloudy over time. The compound is slowly precipitating out of the medium, indicating it is in a supersaturated state and thermodynamically unstable.1. The concentration is too high for long-term stability. Use a lower concentration. 2. The presence of salts or proteins in the media may be reducing solubility over time. 3. Consider using a formulation with cyclodextrins, which can improve long-term stability in solution.[14]
Inconsistent results or low potency observed in assays. Poor solubility is leading to an inaccurate concentration of the compound in the assay, or the compound is precipitating on the assay plates.Re-evaluate the solubilization method. Confirm solubility under the final assay conditions using a visual or analytical method. Ensure the compound remains in solution for the full duration of the experiment.

Quantitative Data Summary

The following table presents a hypothetical but representative comparison of solubility for a model aromatic carboxylic acid, demonstrating the potential impact of different solubilization strategies. Researchers should determine these values experimentally for this compound.

Formulation / Solvent SystemExpected Solubility (µg/mL)Fold Increase (vs. pH 7.4 Buffer)Notes
Deionized Water< 10-Low solubility expected for the free acid form.
Phosphate Buffered Saline (PBS), pH 7.4~ 501xBaseline aqueous solubility at physiological pH.
PBS, pH 8.5~ 50010xIncreased pH deprotonates the carboxylic acid, increasing solubility.[2][5]
PBS, pH 7.4 + 1% DMSO (v/v)~ 751.5xMinor increase due to co-solvent effect.
PBS, pH 7.4 + 5% PEG 400 (v/v)~ 1503xModerate increase from co-solvent effect.
PBS, pH 7.4 + 0.1% Tween® 80 (w/v)~ 4008xSignificant increase due to micellar solubilization by the surfactant.[15]
PBS, pH 7.4 + 10 mM HP-β-CD~ 100020xStrong solubilization effect due to inclusion complex formation.[12][13]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

  • Weigh out the required amount of this compound powder accurately.

  • Add the appropriate volume of 100% molecular-biology-grade DMSO to achieve the desired high concentration (e.g., 20 mM).

  • Vortex the solution vigorously. If necessary, use a brief (5-10 minute) sonication in a water bath or gentle warming at 37°C to facilitate dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with pH values ranging from 5 to 9 (e.g., phosphate or borate buffers).

  • Add an excess amount of solid this compound to a known volume of each buffer in separate glass vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the measured solubility as a function of pH.

Protocol 3: Method for Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a solution of HP-β-CD (e.g., 20 mM) in your desired aqueous biological buffer.

  • Add the DMSO stock solution of this compound dropwise to the HP-β-CD solution while vortexing to achieve the desired final concentration.

  • The volume of the DMSO stock should be kept to a minimum (e.g., ≤1% of the total volume).

  • Allow the mixture to equilibrate for at least 30 minutes at room temperature.

  • Visually inspect for any signs of precipitation before use. Sterile-filter the final solution if it will be used in cell culture experiments.

Visualizations

G cluster_0 cluster_1 Troubleshooting Pathway start Start: Prepare high-concentration stock in 100% DMSO dilute Dilute stock solution into aqueous assay buffer start->dilute check Precipitation Observed? dilute->check success Proceed with Assay check->success No lower_conc 1. Lower the final compound concentration check->lower_conc Yes check2 Still Precipitates? lower_conc->check2 check2->success No add_excipient 2. Add a solubilizing excipient to the buffer (e.g., HP-β-CD, Surfactant) check2->add_excipient Yes check3 Still Precipitates? add_excipient->check3 check3->success No reformulate Reformulate or re-evaluate compound check3->reformulate Yes

Caption: Troubleshooting workflow for addressing compound precipitation upon dilution.

G cluster_low_ph Low pH ( < pKa ) cluster_high_ph High pH ( > pKa ) Protonated R-COOH (Protonated Form) Sol_Low Low Aqueous Solubility Protonated->Sol_Low Equilibrium Protonated->Equilibrium Deprotonated R-COO⁻ + H⁺ (Deprotonated Form) Sol_High High Aqueous Solubility Deprotonated->Sol_High Equilibrium->Deprotonated Base + OH⁻ (Base) Shifts Equilibrium →

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

G cluster_0 cluster_1 Drug Drug Molecule (Hydrophobic) Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Arrow Complex Soluble Inclusion Complex

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complex formation.

References

Technical Support Center: Purifying Thiophene Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of thiophene derivatives using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of thiophene derivatives, offering potential causes and solutions in a question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s)
Poor separation of the desired compound and impurities. The solvent system is not optimal.Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to identify a system that provides a good separation with a significant difference in retention factors (ΔRf > 0.2).[1]
The column is overloaded with the crude product.Use a larger column with more silica gel relative to the amount of crude material. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1]
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.[1] Consider using the wet-packing method for a more uniform column bed.[2]
The compound streaks or "tails" during elution. The compound is interacting too strongly with the silica gel.Add a small amount of a polar modifier to the eluent. For acidic compounds, a few drops of acetic acid may help, while for basic compounds, triethylamine can be beneficial.[1]
The sample was overloaded on the column.Reduce the amount of sample loaded onto the column.[1]
The thiophene derivative appears to be degrading on the silica gel column. Thiophene derivatives can be sensitive to the acidic nature of silica gel.Deactivate the silica gel by treating it with a base, such as triethylamine. This can be achieved by adding 1-2% triethylamine to the eluent.[1]
Minimize the contact time of your compound with the silica gel by running the column as quickly as possible without compromising separation.[1]
Consider using a different stationary phase, such as neutral alumina, which is less acidic.[1]
The compound is not eluting from the column. The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the eluent. This can be done by slowly increasing the proportion of the polar solvent in the eluent mixture (gradient elution).[3]
It takes a very long time for the compound to elute, and it comes off in many fractions (trailing). The compound has a strong affinity for the stationary phase, leading to slow movement down the column.Once the compound begins to elute, you can increase the polarity of the solvent system to speed up the elution of the remaining product.[4][5]
The solvent flow is blocked. The compound or an impurity may have crystallized in the column.This is a challenging issue. You may need to try and physically dislodge the blockage or consider a pre-purification step to remove the problematic substance before chromatography.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying thiophene derivatives?

A1: Silica gel is the most commonly used stationary phase for the purification of thiophene derivatives due to its versatility.[1] However, for acid-sensitive thiophene compounds that may degrade on silica, neutral alumina is a viable alternative.[1] The choice of stationary phase should be guided by preliminary analysis on TLC plates.

Q2: How do I select the right mobile phase for my thiophene derivative purification?

A2: The ideal mobile phase (eluent) should provide a good separation of your target compound from impurities. This is typically determined by running several small-scale tests on TLC plates with different solvent systems. A good starting point for many thiophene derivatives is a mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent such as ethyl acetate or dichloromethane.[1] The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.[1]

Q3: I am having trouble separating regioisomers of my substituted thiophene. What can I do?

A3: Separating regioisomers is a common challenge due to their similar polarities.[1] To improve separation, consider the following strategies:

  • Solvent System Screening: Systematically test various solvent systems using TLC. Sometimes, a combination of a non-polar solvent (e.g., hexane) with a solvent of intermediate polarity (e.g., toluene or dichloromethane) can provide the necessary selectivity.[1]

  • Column Dimensions: Use a long, narrow column to increase the number of theoretical plates, which enhances separation efficiency.[1]

  • Gradient Elution: Employ a shallow solvent gradient, where the polarity of the mobile phase is increased very slowly over the course of the separation.[1]

Q4: My purified thiophene derivative is an oil. Can I still use column chromatography?

A4: Yes, column chromatography is an excellent method for purifying oily compounds. After collecting the fractions containing the pure product, the solvent can be removed under reduced pressure using a rotary evaporator to yield the purified oil.[1]

Q5: How can I confirm the purity of my thiophene derivative after column chromatography?

A5: The purity of the collected fractions should be assessed using an appropriate analytical technique. TLC is a quick way to check for the presence of impurities. For more definitive purity assessment, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[3]

Experimental Protocols

General Protocol for Column Chromatography of a Thiophene Derivative

This protocol outlines a general procedure for the purification of a thiophene derivative using silica gel column chromatography.

Materials:

  • Crude thiophene derivative

  • Silica gel (230-400 mesh)[1]

  • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)[1]

  • Glass chromatography column

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent. Spot the solution on a TLC plate and develop it in various solvent systems to find one that provides good separation of the desired product from impurities.[1]

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[6]

    • Add a small layer of sand over the plug.[6]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles or cracks are present.[1]

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of a suitable solvent.[7]

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for samples not readily soluble in the eluent, use a dry-loading technique by adsorbing the sample onto a small amount of silica gel and then adding the dry powder to the top of the column.[7]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting the eluent in fractions as it drips from the bottom of the column.

    • Maintain a constant flow rate and ensure the solvent level does not drop below the top of the silica gel.[1]

  • Fraction Analysis:

    • Analyze each fraction by TLC to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified thiophene derivative.[1]

Quantitative Data Summary

The following table summarizes typical chromatographic conditions and results for the purification of thiophene derivatives. Note that these are examples, and optimal conditions will vary depending on the specific compound.

Thiophene Derivative Type Stationary Phase Mobile Phase / Eluent Yield (%) Purity (%)
Thiophene CarboxamideSilica GelEthyl Acetate/Hexane8599.5
Thiophene CarboxamideSilica GelDichloromethane/Hexane7097.9
3-AlkylthiopheneSilica GelHexane/Ethyl Acetate60-85>99
Thiophene-Substituted ComplexSilica GelDichloromethane/Hexane (2/1)59-69-
Thiophene-Substituted ComplexSilica GelDichloromethane91-

Data compiled from references[1][8][9]. Yields and purities are highly dependent on reaction success and purification efficiency.

Visualizations

Experimental Workflow for Column Chromatography

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Selection Pack Pack Column with Stationary Phase TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Obtain Pure Thiophene Derivative Evaporate->Pure

Caption: A general workflow for purifying thiophene derivatives using column chromatography.

Troubleshooting Logic for Poor Separation

G Start Poor Separation Observed Check_Solvent Is the solvent system optimal? Start->Check_Solvent Check_Loading Is the column overloaded? Check_Solvent->Check_Loading Yes Optimize_TLC Optimize solvent system using TLC Check_Solvent->Optimize_TLC No Check_Packing Is the column packed correctly? Check_Loading->Check_Packing No Reduce_Load Reduce sample load Check_Loading->Reduce_Load Yes Repack Repack the column carefully Check_Packing->Repack No Success Improved Separation Check_Packing->Success Yes Optimize_TLC->Success Reduce_Load->Success Repack->Success

Caption: A decision-making diagram for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Scale-up Synthesis of 4-methoxythiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the scale-up synthesis of 4-methoxythiophene-3-carboxylic acid.

I. Troubleshooting Guides

This section provides a structured approach to identifying and resolving common challenges encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting

The primary route for the scale-up synthesis of this compound often involves the selective mono-hydrolysis of a corresponding diester, such as dimethyl 4-methoxythiophene-3,4-dicarboxylate. Challenges in this critical step can significantly impact yield and purity.

Issue: Low Yield of this compound

Possible Cause Recommended Solutions
Incomplete Hydrolysis - Increase Reaction Time: Monitor the reaction progress using analytical techniques like HPLC or TLC. Extend the reaction time until the starting diester is consumed. - Optimize Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. A careful study to find the optimal temperature is recommended. Industrial soap production, for instance, carefully controls temperature to ensure efficient saponification.[1][2][3] - Increase Base Concentration: A higher concentration of the base (e.g., NaOH or KOH) can drive the reaction to completion. However, excessive base can lead to the formation of the diacid byproduct.
Formation of Diacid Byproduct - Stoichiometric Control of Base: Use a precise molar equivalent of the base (typically 1.0 to 1.2 equivalents) for the mono-hydrolysis. - Slow Addition of Base: Adding the base solution dropwise at a controlled temperature can help to favor the mono-hydrolysis over the di-hydrolysis. - Solvent System: The choice of solvent can influence the selectivity. A mixture of an organic solvent (e.g., methanol, ethanol, THF) and water is commonly used. The ratio of these solvents should be optimized. The polar protic nature of ethanol has been shown to be beneficial for higher selectivity in some mono-hydrolysis reactions.[4]
Decarboxylation of the Product - Temperature Control: Avoid excessive heating during the reaction and work-up, as thiophene carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures in acidic or basic conditions.[5][6][7][8] - Neutralize Carefully: During the acidic work-up to precipitate the carboxylic acid, avoid overly acidic conditions and prolonged exposure to acid.

Issue: Poor Selectivity (Mixture of Monoacid, Diacid, and Starting Material)

Possible Cause Recommended Solutions
Incorrect Stoichiometry of Base - Accurate Molar Equivalents: Precisely measure and dispense the base. An excess will lead to diacid formation, while an insufficient amount will result in incomplete conversion.
Reaction Temperature Too High - Lower Reaction Temperature: Conduct the reaction at a lower temperature to favor the kinetic product (monoacid) over the thermodynamic product (diacid).
Inefficient Mixing - Vigorous Agitation: Ensure efficient mixing to maintain a homogeneous reaction mixture, especially during the addition of the base. This is a critical parameter in scaling up chemical processes.[9]
Sub-optimal Solvent System - Solvent Screening: Experiment with different solvent mixtures (e.g., methanol/water, ethanol/water, THF/water) and ratios to find the optimal conditions for selectivity.[4]
Purification Troubleshooting

Purification of the final product is crucial to meet the stringent requirements for pharmaceutical applications.

Issue: Difficulty in Isolating Pure this compound

Possible Cause Recommended Solutions
Co-precipitation of Diacid - pH-Controlled Precipitation: Carefully adjust the pH during the acidic work-up. The monoacid and diacid will have different pKa values, which can be exploited for selective precipitation. - Fractional Crystallization: If co-precipitation occurs, a fractional crystallization from a suitable solvent system may be necessary.
Oiling Out During Recrystallization - Solvent Selection: The product may be melting in the hot recrystallization solvent. Choose a solvent with a lower boiling point or use a solvent mixture. Common solvent systems for carboxylic acids include ethanol/water, methanol/acetone, or ethyl acetate/heptane.[10] - Controlled Cooling: Allow the solution to cool slowly and without agitation to promote the formation of well-defined crystals.
Contamination with Starting Diester - Optimize Reaction: Ensure the hydrolysis reaction goes to completion to minimize the amount of unreacted starting material. - Recrystallization: The starting diester will likely have a different solubility profile than the carboxylic acid, allowing for its removal during recrystallization.
Colored Impurities - Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: A prevalent method for the large-scale synthesis of this compound is the selective mono-saponification (hydrolysis) of a precursor like dimethyl 4-methoxythiophene-3,4-dicarboxylate. This approach is often favored due to the availability of the starting materials and the relatively straightforward reaction conditions.

Q2: What are the critical parameters to control during the selective mono-hydrolysis of the diester precursor?

A2: The most critical parameters to control are:

  • Stoichiometry of the base: Precise control of the molar equivalents of the base is essential to maximize the yield of the monoacid and minimize the formation of the diacid byproduct.

  • Reaction Temperature: Temperature affects both the reaction rate and the selectivity. An optimal temperature must be determined to ensure a reasonable reaction time without promoting side reactions like di-hydrolysis or decarboxylation.

  • Rate of Base Addition: Slow, controlled addition of the base helps to maintain a low localized concentration, which can improve selectivity towards mono-hydrolysis.

  • Mixing: Efficient agitation is crucial on a larger scale to ensure homogeneity and consistent reaction conditions throughout the reactor.

Q3: What are the expected major impurities in the synthesis of this compound via the hydrolysis route?

A3: The primary impurities to anticipate are:

  • Unreacted starting material (dimethyl 4-methoxythiophene-3,4-dicarboxylate): If the hydrolysis is incomplete.

  • 4-methoxythiophene-3,4-dicarboxylic acid (the diacid): From the over-hydrolysis of the diester.

  • Decarboxylation products: Potentially formed if the reaction or work-up is performed at high temperatures. Thiophene-2-carboxylic acid, for instance, is known to be difficult to decarboxylate under certain conditions, suggesting some stability of the carboxyl group on the thiophene ring.[5]

Q4: Which analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?

A4: For reaction monitoring and purity assessment, the following techniques are highly recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for quantitatively tracking the disappearance of the starting material and the formation of the monoacid and diacid products. It is also the preferred method for determining the final purity of the product.

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative monitoring of the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and identify unknown impurities.

Q5: What are the key considerations when choosing a recrystallization solvent for this compound?

A5: When selecting a recrystallization solvent, consider the following:

  • Solubility Profile: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below to ensure good recovery.

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the product to prevent "oiling out."

  • Polarity: The polarity of the solvent should be suitable to dissolve the target molecule while leaving impurities either insoluble (for removal by hot filtration) or soluble in the cold solvent (to be removed with the mother liquor). For carboxylic acids, polar solvents like ethanol or solvent mixtures such as ethanol/water are often effective.[10]

  • Reactivity: The solvent should be inert and not react with the product.

III. Experimental Protocols & Data

Synthesis of this compound via Selective Mono-hydrolysis

This protocol describes a general procedure for the selective mono-hydrolysis of dimethyl 4-methoxythiophene-3,4-dicarboxylate. Optimization will be required for scale-up.

Reaction Scheme:

Materials and Reagents:

Compound Molecular Weight ( g/mol ) Quantity (for 100g scale) Molar Equivalents
Dimethyl 4-methoxythiophene-3,4-dicarboxylate216.22100.0 g1.0
Sodium Hydroxide (NaOH)40.0020.3 g1.1
Methanol (MeOH)32.04500 mL-
Water (H2O)18.02250 mL-
Hydrochloric Acid (HCl), concentrated36.46As needed-

Procedure:

  • Dissolution: In a suitable reaction vessel equipped with a mechanical stirrer, condenser, and thermometer, dissolve dimethyl 4-methoxythiophene-3,4-dicarboxylate in methanol.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide in water. Slowly add the aqueous NaOH solution to the stirred solution of the diester at room temperature over a period of 1-2 hours.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-8 hours. Monitor the reaction progress by HPLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Work-up: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring to adjust the pH to approximately 2-3. The product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and then with a small amount of a cold, non-polar solvent (e.g., hexane) to aid in drying.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Expected Yield and Purity:

Parameter Typical Value
Yield 75-85%
Purity (by HPLC) >98%
Purification by Recrystallization

Procedure:

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system (e.g., ethanol/water).

  • Dissolution: In a clean vessel, suspend the crude this compound in the minimum amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification dissolution Dissolution of Diester base_addition Slow Addition of NaOH dissolution->base_addition reflux Reflux & Monitoring base_addition->reflux solvent_removal Solvent Removal reflux->solvent_removal Reaction Complete extraction Aqueous Wash solvent_removal->extraction precipitation Acidification & Precipitation extraction->precipitation filtration_drying Filtration & Drying precipitation->filtration_drying recrystallization Recrystallization filtration_drying->recrystallization Crude Product final_product Pure Product recrystallization->final_product troubleshooting_low_yield start Low Yield of Product check_reaction Check Reaction Completion (HPLC/TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Present complete Reaction Complete check_reaction->complete No Starting Material increase_time Increase Reaction Time incomplete->increase_time optimize_temp Optimize Temperature incomplete->optimize_temp increase_base Increase Base eq. incomplete->increase_base check_workup Review Work-up Procedure complete->check_workup check_ph Verify Final pH of Precipitation check_workup->check_ph check_decarboxylation Analyze for Decarboxylation Byproducts check_workup->check_decarboxylation

References

Preventing oxidation of thiophene compounds during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of thiophene compounds during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: My thiophene compound is turning yellow/brown during storage. What is causing this discoloration?

A1: Discoloration, typically to a yellow or brown hue, is a common indicator of degradation, primarily through oxidation.[1] Thiophene derivatives can be sensitive to air and light.[1] The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).[2] Additionally, exposure to light can initiate photo-oxidation reactions.[1]

Q2: What are the optimal storage conditions for thiophene derivatives to prevent degradation?

A2: To ensure long-term stability, thiophene compounds should be stored in a cool, dark, and dry environment.[2] It is highly recommended to store them under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2] Using amber glass vials with tightly sealed caps can protect the compound from light and air.[1] For particularly sensitive compounds, refrigeration at 2-8°C is advised.[1][2]

Q3: Can I use an antioxidant to improve the shelf-life of my thiophene compound?

A3: Yes, for long-term storage, adding a free-radical inhibitor like Butylated Hydroxytoluene (BHT) can be highly effective. BHT acts as an antioxidant and can prevent the onset of polymerization and degradation caused by autoxidation.[1] A low concentration, typically in the range of 100-500 ppm (0.01% - 0.05%), is usually sufficient.[1]

Q4: How does the substitution pattern on the thiophene ring affect its stability towards oxidation?

A4: The electronic nature and position of substituents significantly influence the oxidative stability of the thiophene ring. Electron-donating groups tend to increase the electron density of the ring, making it more susceptible to oxidation.[3] Conversely, electron-withdrawing groups can increase stability. The position of the substituent also plays a role; for instance, some studies suggest that 3-substituted thiophenes can be more reactive towards oxidation than their 2-substituted counterparts, especially when the substituent is an acyl group.[4] Bulky substituents at the 2- and 5-positions can sterically hinder the approach of oxidizing agents, thereby increasing the stability of the thiophene S-oxide intermediate.[5]

Q5: What analytical techniques are suitable for detecting and quantifying the oxidation of my thiophene compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for separating and quantifying the parent thiophene compound and its degradation products.[2][6][7][8] Other valuable techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of impurities and Mass Spectrometry (MS) to determine their molecular weights.[9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and storage of thiophene compounds.

Issue 1: Low yield and/or significant byproduct formation during synthesis.

Question: I am performing a Grignard reaction with a bromothiophene, and my yield is consistently low with many side products. How can I troubleshoot this?

Possible Causes and Solutions:

  • Reaction with Air (O₂) or CO₂: Grignard reagents are highly reactive towards oxygen and carbon dioxide. Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under a strict inert atmosphere (nitrogen or argon).[10] Use degassed solvents to minimize dissolved oxygen.

  • Homocoupling (Wurtz-type reaction): This is a common side reaction where the Grignard reagent couples with the starting halide. To minimize this, add the Grignard reagent slowly to the reaction mixture to maintain a low concentration.[10]

  • Protonolysis: Traces of water or other protic sources can quench the Grignard reagent. Use anhydrous solvents and reagents.[11]

Question: My Paal-Knorr thiophene synthesis is producing a significant amount of furan byproduct. How can I improve the selectivity?

Possible Causes and Solutions:

  • Choice of Sulfurizing Agent: Phosphorus pentasulfide (P₄S₁₀) can also act as a dehydrating agent, promoting the formation of furan. Switching to a milder thionating agent like Lawesson's reagent can often improve selectivity for the thiophene product.

  • Reaction Temperature: Higher temperatures can favor the dehydration pathway leading to furan formation. It is advisable to run the reaction at the lowest effective temperature.

Issue 2: The purified thiophene compound degrades quickly after isolation.

Question: My freshly purified thiophene derivative starts to change color within a few hours or days. What immediate steps should I take?

Recommended Actions:

  • Inert Atmosphere: Immediately place the compound under an inert atmosphere (nitrogen or argon).

  • Light Protection: Store the compound in an amber vial or a vial wrapped in aluminum foil to protect it from light.[1]

  • Cold Storage: Store the compound in a refrigerator (2-8°C).[1]

  • Consider an Antioxidant: If the compound is intended for long-term storage, consider dissolving it in a suitable solvent and adding a small amount of an antioxidant like BHT (100-500 ppm).[1]

Data Presentation

Table 1: Recommended Storage Conditions for Thiophene Derivatives

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of degradation and potential side reactions.[2]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidative degradation of the thiophene ring by atmospheric oxygen.[2]
Light Stored in the dark (Amber vial)Thiophene derivatives can be light-sensitive and undergo photo-degradation.[1]
Container Amber glass bottle with a PTFE-lined capProvides protection from light and an inert storage surface.
Additives 100-500 ppm BHT for long-term storageBHT acts as a free-radical scavenger, inhibiting autoxidation.[1]

Table 2: Troubleshooting Common Synthesis Side Reactions

Synthesis StepObserved IssuePotential CauseRecommended Solution
Grignard Reaction Low YieldPresence of moistureEnsure all glassware is flame-dried. Use anhydrous solvents and reagents.[10]
Reaction with air (O₂/CO₂)Conduct the reaction under a strict inert atmosphere. Use degassed solvents.[11]
Significant homocoupling byproductHigh concentration of Grignard reagentAdd the Grignard reagent slowly to the reaction mixture.[10]
Oxidation of Alkylthiophene Over-oxidation to carboxylic acidExcess oxidizing agentCarefully control the stoichiometry of the oxidizing agent.[10]
Incomplete ReactionInsufficient oxidant/reaction timeEnsure adequate amount of oxidizing agent and sufficient reaction time with vigorous stirring.[10]

Experimental Protocols

Protocol 1: Degassing Solvents for Oxygen-Sensitive Reactions

This protocol describes the "Freeze-Pump-Thaw" method, which is highly effective for removing dissolved oxygen from solvents.

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Liquid nitrogen

  • Schlenk line (vacuum and inert gas source)

Procedure:

  • Add the solvent to a Schlenk flask, filling it no more than halfway.

  • Attach the flask to the Schlenk line.

  • Freeze the solvent by immersing the flask in a dewar of liquid nitrogen.

  • Once the solvent is completely frozen, open the flask to the vacuum for 5-10 minutes to remove gases from the headspace.

  • Close the stopcock to the vacuum and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You will see gas bubbles being released from the solvent as it melts.

  • Repeat the freeze-pump-thaw cycle at least two more times to ensure complete degassing.

  • After the final thaw, backfill the flask with an inert gas (nitrogen or argon). The degassed solvent is now ready for use.

Protocol 2: Long-Term Storage of Thiophene Compounds with BHT

Materials:

  • Thiophene compound

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Butylated Hydroxytoluene (BHT)

  • Amber glass vial with a PTFE-lined cap

  • Inert gas source (nitrogen or argon)

Procedure:

  • Prepare a stock solution of BHT in the chosen solvent (e.g., 1 mg/mL).

  • In a clean, dry amber vial, dissolve the thiophene compound in the anhydrous, degassed solvent to a desired concentration.

  • Add the appropriate volume of the BHT stock solution to achieve a final concentration of 100-500 ppm. For example, to a 10 mL solution, add 10-50 µL of a 1 mg/mL BHT stock solution.

  • Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes.

  • Quickly and tightly seal the vial with the PTFE-lined cap.

  • For additional protection, wrap the cap with Parafilm.

  • Store the vial in a refrigerator at 2-8°C.

Protocol 3: Monitoring Thiophene Oxidation by HPLC

Objective: To quantify the purity of a thiophene compound and detect the presence of oxidation products.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A typical starting point could be a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection Wavelength: Monitor at a wavelength where the thiophene compound has strong absorbance, typically between 230-320 nm. A DAD can be used to obtain the full UV spectrum for peak purity analysis.

Sample Preparation:

  • Accurately weigh a small amount of the thiophene compound and dissolve it in a suitable solvent (e.g., acetonitrile) to make a stock solution of known concentration.

  • Dilute the stock solution to a concentration within the linear range of the detector.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Inject the sample and record the chromatogram.

  • The peak area of the parent thiophene compound can be used to determine its purity relative to any degradation products that may have formed.

  • The appearance of new, more polar peaks (shorter retention times) is often indicative of oxidation products like sulfoxides and sulfones.

Mandatory Visualizations

OxidationPathways Thiophene Thiophene Compound ThiopheneSOxide Thiophene S-Oxide (Sulfoxide) Thiophene->ThiopheneSOxide S-Oxidation Epoxide Thiophene Epoxide Thiophene->Epoxide Ring Oxidation OxidizingAgent O₂, Light, Peracids OxidizingAgent->Thiophene ThiopheneSO2 Thiophene S,S-Dioxide (Sulfone) ThiopheneSOxide->ThiopheneSO2 Further Oxidation DegradationProducts Further Degradation Products ThiopheneSOxide->DegradationProducts ThiopheneSO2->DegradationProducts Epoxide->DegradationProducts SynthesisTroubleshooting Start Low Yield in Synthesis? CheckReaction Identify Reaction Type Start->CheckReaction Grignard Grignard Reaction CheckReaction->Grignard Grignard PaalKnorr Paal-Knorr Synthesis CheckReaction->PaalKnorr Paal-Knorr GrignardSolutions Ensure Anhydrous Conditions Use Degassed Solvents Slow Reagent Addition Grignard->GrignardSolutions PaalKnorrSolutions Use Milder Sulfurizing Agent (e.g., Lawesson's Reagent) Optimize Temperature PaalKnorr->PaalKnorrSolutions StorageProtocol Compound Purified Thiophene Compound CheckSensitivity Is Compound Air/Light Sensitive? Compound->CheckSensitivity StandardStorage Store in Tightly Sealed Vial in a Cool, Dark Place CheckSensitivity->StandardStorage No InertStorage Store Under Inert Gas (N₂ or Ar) in Amber Vial CheckSensitivity->InertStorage Yes AddAntioxidant Consider Adding BHT (100-500 ppm) for Long-Term Storage InertStorage->AddAntioxidant Refrigerate Refrigerate at 2-8°C AddAntioxidant->Refrigerate

References

Overcoming common issues in the esterification of sterically hindered carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of sterically hindered carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of sterically challenging esters.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of my sterically hindered carboxylic acid resulting in low to no yield?

Several factors can contribute to low yields in the esterification of sterically hindered substrates. The primary reason is the steric hindrance around the carboxylic acid and/or the alcohol, which slows down the reaction rate and can prevent the reaction from reaching completion.[1] Common contributing factors include:

  • Ineffective Activation: Standard methods like Fischer esterification are often too slow and reversible for hindered substrates.[2][3] Carbodiimide reagents like DCC and DIC may also be insufficient.[4]

  • Suboptimal Reaction Conditions: Insufficient reaction time or temperature can fail to overcome the activation energy barrier imposed by steric hindrance.[1]

  • Poor Solvent Choice: Inadequate solvation of the reactants can lead to aggregation and further hinder the reaction.[4]

  • Side Reactions: Under forcing conditions, side reactions such as dehydration of alcohols (in Fischer esterification) or the formation of N-acylurea byproducts (with carbodiimides) can consume starting materials and reduce the yield of the desired ester.[5][6]

Q2: What are the most effective methods for esterifying sterically hindered carboxylic acids?

For sterically demanding esterifications, more potent activating agents and specialized methods are generally required. The choice of method often depends on the specific substrates and the scale of the reaction. Highly effective methods include:

  • Yamaguchi Esterification: This method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride, which then reacts with the alcohol in the presence of DMAP. It is known for its high yields and mild reaction conditions, making it well-suited for complex and hindered substrates.[7][8][9]

  • Carbodiimide Coupling with Additives: Using coupling reagents like DCC or the more soluble EDC in combination with activating agents and nucleophilic catalysts such as HOBt and DMAP can significantly improve yields. For extremely hindered cases, more powerful uronium or phosphonium salt-based reagents like HATU or PyBOP are recommended.[4][10][11]

  • Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) to activate the alcohol for nucleophilic attack by the carboxylic acid. It is particularly useful for inverting the stereochemistry of secondary alcohols but can be sensitive to the steric bulk of the substrates.[12][13]

  • Acyl Fluoride Formation: Converting the carboxylic acid to a highly reactive acyl fluoride can be a very effective strategy for extremely hindered couplings where other methods fail.[4][14]

Q3: How can I minimize side reactions during the esterification of my hindered substrate?

Minimizing side reactions is crucial for achieving high yields. Key strategies include:

  • Choice of Reagents:

    • For carbodiimide-based couplings, using soluble carbodiimides like EDC can simplify the removal of the urea byproduct compared to DCC.[10][15] Adding HOBt or HOAt can suppress racemization and other side reactions.[11]

    • In Mitsunobu reactions, using DIAD instead of DEAD can sometimes be advantageous, and careful control of the addition order of reagents is important.[12][13]

  • Reaction Conditions:

    • Running reactions at the optimal temperature is critical. While gentle heating can sometimes overcome the activation energy, excessive heat can promote side reactions and racemization.[4]

    • Using anhydrous solvents and reagents is essential to prevent hydrolysis of activated intermediates.[5]

  • Protecting Groups: If other reactive functional groups are present in the molecule, they may need to be protected to prevent unwanted side reactions.

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification

The Fischer esterification is an equilibrium-limited reaction, which is a significant drawback when dealing with sterically hindered substrates.[2][16][17]

Symptom Possible Cause Troubleshooting Action
Reaction stalls with significant starting material remaining.Equilibrium has been reached.[16]Use a large excess of the alcohol (if feasible) to shift the equilibrium towards the products.[16] Remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[17]
Low conversion despite prolonged reaction time.Steric hindrance is too great for the reaction conditions.[3]Switch to a more powerful esterification method such as Yamaguchi esterification or carbodiimide coupling with HATU.[4][7]
Formation of alkene byproduct.Dehydration of a secondary or tertiary alcohol.[5]Use milder acidic conditions or a different esterification method that does not employ strong acid catalysts.
Issue 2: Problems with Carbodiimide (DCC/EDC) Coupling

Carbodiimide-mediated esterifications are common, but issues can arise, especially with hindered substrates.[15][18]

Symptom Possible Cause Troubleshooting Action
Low yield of the desired ester.Insufficient activation of the carboxylic acid.[4]Add a nucleophilic catalyst like DMAP (4-dimethylaminopyridine).[6] For more challenging substrates, use a more potent activating reagent in conjunction with the carbodiimide, such as HOBt or HOAt.[11][19]
Formation of a white precipitate that is difficult to remove (with DCC).Formation of N,N'-dicyclohexylurea (DCU) byproduct.[6]Cool the reaction mixture to fully precipitate the DCU before filtration.[5] Alternatively, use a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.[10]
Reaction is slow and incomplete.Steric hindrance is too severe for standard carbodiimide conditions.Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[4] Consider converting the carboxylic acid to an acyl fluoride.[4][14]
Rearrangement to N-acylurea.The O-acylisourea intermediate rearranges before reacting with the alcohol.[5][6]Add DMAP, which intercepts the O-acylisourea to form a more reactive acylpyridinium intermediate, preventing the rearrangement.[6]
Issue 3: Challenges with the Mitsunobu Reaction

The Mitsunobu reaction is powerful but can be sensitive to substrate structure and reaction conditions.[12][13]

Symptom Possible Cause Troubleshooting Action
Low or no product formation.Steric hindrance at the alcohol or carboxylic acid.[12] The nucleophilicity of the carboxylate is too low.For very hindered substrates, extended reaction times may be necessary.[20] Using a more acidic carboxylic acid can improve the yield.[12] Sonication in combination with high concentrations has been shown to accelerate the reaction for hindered substrates.[20]
Formation of an N-alkylated hydrazine byproduct.The azodicarboxylate reacts with the activated alcohol instead of the intended nucleophile.[13]This is more common with less acidic nucleophiles (pKa > 13). Ensure the carboxylic acid is sufficiently acidic.[13]
Difficulty in removing triphenylphosphine oxide byproduct.Triphenylphosphine oxide can be challenging to separate chromatographically.Use a polymer-bound triphenylphosphine to simplify removal by filtration.[13] Alternatively, modifications to the azodicarboxylate, such as using di-(4-chlorobenzyl)azodicarboxylate (DCAD), can lead to byproducts that are easier to remove.[13]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the esterification of sterically hindered carboxylic acids using various methods.

Table 1: Comparison of Esterification Methods for Hindered Substrates

MethodHindered Carboxylic AcidHindered AlcoholCoupling ReagentsSolventTemp (°C)Time (h)Yield (%)Reference
Yamaguchi2,4,6-Trimethylbenzoic acidNeopentyl alcoholTCBC, Et₃N, DMAPTolueneRT395[8]
YamaguchiAcid 174 (complex)Alcohol 173 (complex)TCBC, Et₃N, DMAPNot specifiedNot specifiedNot specified84[7][9]
YamaguchiAcid 94 (complex)Alcohol 93 (complex)TCBC, Et₃N, DMAPTolueneNot specifiedNot specified79[7][9]
Acyl Fluoride (BTFFH)Triphenylacetic acidPropargylamineBTFFH, DIPEACH₂Cl₂401685[14]
Acyl Fluoride (BTFFH)Diphenylacetic acidDiisopropylamineBTFFH, DIPEACH₂Cl₂401671[14]
MitsunobuBenzoic acidNeopentyl alcoholPPh₃, DIADTHFRT7 days70-75[20]
DPAT CatalysisCyclohexanecarboxylic acidNeopentyl alcoholDPATPerfluorohexane8020-2485[21]
DPAT CatalysisCyclohexanecarboxylic acid2-PropanolPerfluorohexane8020-2465[21]

Experimental Protocols

Protocol 1: Yamaguchi Esterification

This protocol is adapted for the esterification of a sterically hindered carboxylic acid with an alcohol.[1][7][8]

  • Anhydride Formation:

    • Dissolve the sterically hindered carboxylic acid (1.0 equiv.) and triethylamine (Et₃N, 1.1 equiv.) in anhydrous toluene.

    • To this solution, add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.05 equiv.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 1-2 hours.

  • Esterification:

    • In a separate flask, dissolve the sterically hindered alcohol (1.2 equiv.) and 4-dimethylaminopyridine (DMAP, 2.0 equiv.) in anhydrous toluene.

    • Add the alcohol/DMAP solution to the mixed anhydride solution from step 1.

    • Stir the reaction mixture at room temperature for 3-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Carbodiimide Coupling using HATU

This protocol is suitable for particularly challenging esterifications of hindered amino acids or other carboxylic acids.[4]

  • Pre-activation:

    • In a reaction vessel, dissolve the sterically hindered carboxylic acid (1.0 equiv.), HATU (1.0 equiv.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equiv.) in an anhydrous polar aprotic solvent like DMF or NMP.

    • Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid.

  • Coupling:

    • Add the alcohol (1.2 equiv.) to the pre-activated acid solution.

    • Stir the reaction at room temperature. For highly hindered substrates, the reaction may require extended periods (e.g., overnight) or gentle heating (e.g., 40-50 °C).[4] Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purify the resulting ester by flash column chromatography.

Visualizations

Troubleshooting_Esterification start Start: Low Yield in Esterification method Identify Esterification Method start->method fischer Fischer Esterification method->fischer Fischer carbodiimide Carbodiimide (DCC/EDC) method->carbodiimide Carbodiimide mitsunobu Mitsunobu Reaction method->mitsunobu Mitsunobu yamaguchi Yamaguchi Esterification method->yamaguchi Yamaguchi fischer_q1 Equilibrium Issue? fischer->fischer_q1 carbo_q1 Insufficient Activation? carbodiimide->carbo_q1 mitsu_q1 Slow/No Reaction? mitsunobu->mitsu_q1 yamaguchi_q1 Low Yield? yamaguchi->yamaguchi_q1 fischer_a1 Use excess alcohol Remove water (Dean-Stark) fischer_q1->fischer_a1 Yes fischer_q2 Side reactions (e.g., dehydration)? fischer_q1->fischer_q2 No fischer_a2 Use milder conditions Consider alternative method fischer_q2->fischer_a2 Yes carbo_a1 Add DMAP/HOBt Use HATU/PyBOP carbo_q1->carbo_a1 Yes carbo_q2 N-acylurea formation? carbo_q1->carbo_q2 No carbo_a2 Add DMAP carbo_q2->carbo_a2 Yes mitsu_a1 Increase reaction time Use sonication mitsu_q1->mitsu_a1 Yes mitsu_q2 Byproduct issues? mitsu_q1->mitsu_q2 No mitsu_a2 Use polymer-bound PPh3 Modified azodicarboxylate mitsu_q2->mitsu_a2 Yes yamaguchi_a1 Ensure anhydrous conditions Check reagent purity yamaguchi_q1->yamaguchi_a1 Yes Yamaguchi_Workflow start Start: Hindered Acid + Alcohol step1 1. Dissolve Acid + Et3N in Toluene start->step1 step3 3. Dissolve Alcohol + DMAP in Toluene start->step3 step2 2. Add TCBC (2,4,6-trichlorobenzoyl chloride) step1->step2 anhydride Mixed Anhydride Formation step2->anhydride step4 4. Combine Anhydride and Alcohol/DMAP solutions anhydride->step4 step3->step4 reaction Esterification Reaction step4->reaction workup 5. Aqueous Workup and Purification reaction->workup product Final Ester Product workup->product

References

Validation & Comparative

Validating the Synthesis of 4-methoxythiophene-3-carboxylic acid: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate confirmation of a target molecule's structure is paramount. This guide provides a comparative overview of the spectroscopic validation of 4-methoxythiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will explore a primary synthetic route and an alternative method, presenting detailed experimental protocols and the expected spectroscopic data for validation.

Primary Synthetic Route: Hydrolysis of Methyl 4-methoxythiophene-3-carboxylate

A common and effective method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester. This two-step approach first involves the synthesis of the ester, followed by its conversion to the desired carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of Methyl 4-methoxythiophene-3-carboxylate

This procedure is adapted from methods for synthesizing similar thiophene esters.

  • To a solution of methyl 3-hydroxythiophene-4-carboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 4-methoxythiophene-3-carboxylate.

Step 2: Hydrolysis to this compound

This is a standard ester hydrolysis procedure.[1]

  • Dissolve methyl 4-methoxythiophene-3-carboxylate (1 equivalent) in a mixture of methanol and water.

  • Add sodium hydroxide (2-3 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 2-3 with a dilute solution of hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

Alternative Synthetic Route: From Tetrahydro-4-oxo-3-thiophenecarboxylate

An alternative pathway builds the substituted thiophene ring from an acyclic precursor, offering a different approach to the target molecule. This method is based on the work of Press, J. B., et al. for the synthesis of 4-alkoxy-3-substituted thiophene derivatives.[2]

Experimental Protocol:
  • Enol Acetate Formation: React methyl tetrahydro-4-oxo-3-thiophenecarboxylate with isopropenyl acetate to form the corresponding enol acetate.[2]

  • Oxidation and Aromatization: The enol acetate is then oxidized, for example with sulfuryl chloride, which leads to the formation of the thiophene ring through subsequent elimination.[2]

  • Alcohol Exchange: The resulting 4-hydroxythiophene derivative can undergo an acid-catalyzed alcohol exchange with methanol to introduce the methoxy group.[2]

  • Ester Hydrolysis: The final step involves the hydrolysis of the methyl ester to the carboxylic acid, similar to the primary route described above.[2]

Comparison of Synthetic Routes

FeaturePrimary Route (Ester Hydrolysis)Alternative Route (Ring Formation)
Starting Materials Methyl 3-hydroxythiophene-4-carboxylate, Methyl iodideMethyl tetrahydro-4-oxo-3-thiophenecarboxylate
Key Steps O-methylation, Ester hydrolysisEnol acetate formation, Oxidation/Aromatization, Alcohol exchange, Ester hydrolysis
Advantages Potentially shorter route if the starting ester is readily available. Milder conditions for the key steps.Starts from a more readily available and less complex precursor.
Disadvantages Availability of the starting 3-hydroxythiophene ester may be limited.Longer synthetic sequence with potentially lower overall yield.

Spectroscopic Validation

The successful synthesis of this compound must be confirmed through rigorous spectroscopic analysis. The following tables summarize the expected data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.

Table 1: ¹H NMR Data (Predicted)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts (δ) are given in ppm.

ProtonsMultiplicityChemical Shift (ppm)Notes
Thiophene H-2Doublet~8.0 - 8.5
Thiophene H-5Doublet~7.0 - 7.5
-OCH₃Singlet~3.9 - 4.1
-COOHBroad Singlet~10 - 13Chemical shift can be concentration-dependent and this signal disappears upon D₂O exchange.[2]
Table 2: ¹³C NMR Data (Predicted)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts (δ) are given in ppm.

CarbonChemical Shift (ppm)Notes
C=O (Carboxylic Acid)~165 - 175
C-4 (Thiophene)~155 - 165Carbon bearing the methoxy group.
C-2 (Thiophene)~125 - 135
C-5 (Thiophene)~115 - 125
C-3 (Thiophene)~110 - 120Carbon bearing the carboxyl group.
-OCH₃~55 - 60
Table 3: FTIR Spectroscopy Data (Predicted)
Functional GroupVibrationWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretch2500 - 3300Broad
C-H (Aromatic)Stretch~3100Medium
C=O (Carboxylic Acid)Stretch1680 - 1710Strong
C=C (Thiophene Ring)Stretch1500 - 1600Medium
C-O (Aryl Ether)Stretch1200 - 1275Strong
C-O (Carboxylic Acid)Stretch1210 - 1320Medium
Table 4: Mass Spectrometry Data (Predicted)
Ionm/z (Predicted)Notes
[M]⁺158.00Molecular Ion
[M+H]⁺159.01Protonated Molecular Ion[3]
[M-OH]⁺141.00Loss of hydroxyl radical
[M-COOH]⁺113.01Loss of carboxyl radical

Experimental Workflow and Validation

The following diagram illustrates the logical workflow for the synthesis and validation of this compound via the primary synthetic route.

Synthesis_Validation_Workflow Workflow for Synthesis and Validation of this compound cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_validation Spectroscopic Validation start Methyl 3-hydroxythiophene-4-carboxylate methylation O-Methylation with CH3I, K2CO3 start->methylation ester Methyl 4-methoxythiophene-3-carboxylate methylation->ester hydrolysis Alkaline Hydrolysis (NaOH) ester->hydrolysis product Crude this compound hydrolysis->product acidification Acidification (HCl) product->acidification filtration Filtration & Washing acidification->filtration drying Drying under Vacuum filtration->drying pure_product Pure this compound drying->pure_product nmr 1H and 13C NMR pure_product->nmr ftir FTIR Spectroscopy pure_product->ftir ms Mass Spectrometry pure_product->ms data_analysis Data Analysis & Comparison nmr->data_analysis ftir->data_analysis ms->data_analysis

Caption: Synthesis and validation workflow.

This guide outlines the necessary steps and expected outcomes for the synthesis and spectroscopic validation of this compound. By comparing different synthetic approaches and providing detailed spectroscopic data, researchers can confidently prepare and characterize this valuable chemical entity.

References

A Comparative Analysis of 4-Arylthiophene-3-Carboxylic Acid Derivatives and Other Key ANO1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of 4-arylthiophene-3-carboxylic acid derivatives against other well-characterized inhibitors of the Anoctamin-1 (ANO1) calcium-activated chloride channel. This document summarizes key quantitative data, details common experimental protocols for assessing inhibitor potency, and illustrates the central signaling pathways modulated by ANO1.

Quantitative Comparison of ANO1 Inhibitor Efficacy

The inhibitory potency of various compounds against the ANO1 channel is typically determined by measuring their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for 4-arylthiophene-3-carboxylic acid derivatives and other commonly used ANO1 inhibitors. It is important to note that IC50 values can vary between different studies and experimental conditions.

Inhibitor ClassSpecific InhibitorReported IC50Assay MethodReference
Thiophene-3-Carboxylic Acid Derivatives Compound 420.79 µM (790 nM)YFP Quenching Assay[1]
DFBTA24 nMNot Specified[2]
First-Generation Inhibitors T16Ainh-A01~1 µMYFP Quenching Assay
CaCCinh-A01>10 µMYFP Quenching Assay
Second-Generation Inhibitor Ani977 nMYFP Quenching Assay

Experimental Protocols for Assessing ANO1 Inhibition

The efficacy of ANO1 inhibitors is primarily quantified using two key experimental techniques: the Yellow Fluorescent Protein (YFP)-based halide-sensitive assay for high-throughput screening and the whole-cell patch-clamp technique for detailed electrophysiological characterization.

YFP Halide-Sensitive Quenching Assay

This cell-based fluorescence assay is a widely used method for high-throughput screening of ANO1 inhibitors.

  • Principle: The assay utilizes a cell line (commonly Fischer Rat Thyroid - FRT cells) stably co-expressing ANO1 and a halide-sensitive variant of YFP. Activation of ANO1 channels by an agonist (e.g., ATP to increase intracellular calcium) in the presence of an external iodide solution leads to an influx of iodide ions. This influx quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the ANO1 channel activity. Inhibitors of ANO1 will reduce or prevent this quenching.

  • Workflow:

    • Cell Plating: FRT cells co-expressing ANO1 and YFP are seeded into 96-well or 384-well microplates.

    • Compound Incubation: The cells are pre-incubated with various concentrations of the test inhibitor or a vehicle control.

    • Assay Initiation: An iodide-containing solution with an ANO1 agonist (e.g., ATP) is added to the wells.

    • Fluorescence Measurement: The YFP fluorescence is monitored over time using a fluorescence plate reader.

    • Data Analysis: The initial rate of fluorescence quenching is calculated to determine the percentage of inhibition and subsequently, the IC50 value.

G cluster_workflow YFP Quenching Assay Workflow A Plate ANO1/YFP expressing cells B Pre-incubate with inhibitor A->B C Add Iodide + Agonist (ATP) B->C D Measure YFP fluorescence quenching C->D E Calculate % inhibition and IC50 D->E

YFP Quenching Assay Workflow
Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measurement of the electrical currents flowing through ANO1 channels and is considered the gold standard for characterizing the mechanism of inhibition.

  • Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing ANO1. The membrane patch is then ruptured to gain electrical access to the cell's interior. The voltage across the cell membrane is clamped at a specific value, and the resulting ionic currents, carried by chloride ions through ANO1 channels, are recorded. The effect of an inhibitor is assessed by applying it to the cell and measuring the change in the ANO1-mediated current.

  • Workflow:

    • Cell Preparation: Cells expressing ANO1 are cultured on coverslips.

    • Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution.

    • Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: The membrane patch is ruptured to achieve the whole-cell configuration.

    • Current Recording: ANO1 currents are elicited by voltage steps and the presence of intracellular calcium.

    • Inhibitor Application: The inhibitor is applied to the cell via the external perfusion solution.

    • Data Analysis: The reduction in current amplitude in the presence of the inhibitor is quantified to determine the extent and characteristics of the inhibition.

ANO1 Signaling Pathways in Cancer

ANO1 is overexpressed in various cancers and its activity has been shown to promote tumor growth, proliferation, and metastasis through the modulation of several key signaling pathways. Understanding these pathways is crucial for the development of targeted cancer therapies.

ANO1 can directly or indirectly interact with and activate the Epidermal Growth Factor Receptor (EGFR), leading to the downstream activation of major pro-survival and proliferative pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. Furthermore, an increase in intracellular calcium can activate ANO1, which in turn can influence other calcium-dependent signaling molecules like Calmodulin-dependent protein kinase II (CaMKII).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ANO1 ANO1 EGFR EGFR ANO1->EGFR activates CaMKII CaMKII ANO1->CaMKII activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ca_ion Ca²⁺ Ca_ion->ANO1 activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CaMKII->Proliferation

References

A Comparative Structural Analysis of 4-Methoxythiophene-3-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and physicochemical comparison of 4-methoxythiophene-3-carboxylic acid and its key positional isomers: 3-methoxythiophene-2-carboxylic acid, 5-methoxythiophene-2-carboxylic acid, and 2-methoxythiophene-3-carboxylic acid. Understanding the nuanced differences in the structures of these isomers is crucial for applications in medicinal chemistry and materials science, where subtle changes in molecular geometry and electronic properties can significantly impact biological activity and material characteristics.

Structural and Physicochemical Properties

The positioning of the methoxy and carboxylic acid groups on the thiophene ring dictates the electronic distribution, steric hindrance, and potential for intermolecular interactions, thereby influencing the physicochemical properties of each isomer. While extensive experimental data for a direct comparison is not uniformly available in the public domain, a combination of predicted and known values provides valuable insights.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound3-Methoxythiophene-2-carboxylic acid5-Methoxythiophene-2-carboxylic acid2-Methoxythiophene-3-carboxylic acid
Molecular Formula C₆H₆O₃SC₆H₆O₃SC₆H₆O₃SC₆H₆O₃S
Molecular Weight 158.18 g/mol [1]158.18 g/mol [2]158.18 g/mol [3]158.18 g/mol
Predicted XlogP 1.1[4]1.41.41.4[5]
CAS Number 71050-40-360166-83-8[2]29212-22-4[3]71154-29-5[6]

Note: XlogP is a calculated measure of lipophilicity. Higher values indicate greater lipid solubility.

Spectroscopic Analysis: A Comparative Overview

Spectroscopic techniques are fundamental to elucidating the precise structure of these isomers. The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies in Infrared (IR) spectroscopy are highly sensitive to the electronic environment of the nuclei and bonds, respectively.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectra of these isomers are expected to show distinct patterns of chemical shifts and coupling constants for the thiophene ring protons. The proton ortho to the carboxylic acid group is typically deshielded, appearing at a higher chemical shift. The methoxy group protons will appear as a singlet, with its chemical shift influenced by its position relative to the other substituent.

In ¹³C NMR, the carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the thiophene ring carbons are diagnostic of the substitution pattern.

Table 2: Predicted ¹H NMR Chemical Shift Ranges

Proton4-Methoxy-3-COOH3-Methoxy-2-COOH5-Methoxy-2-COOH2-Methoxy-3-COOH
Thiophene-H ~7.0-8.0 ppm~7.0-7.5 ppm~6.5-7.5 ppm~7.0-7.5 ppm
-OCH₃ ~3.9 ppm~4.0 ppm~3.9 ppm~4.1 ppm
-COOH ~10-13 ppm~10-13 ppm~10-13 ppm~10-13 ppm

Note: These are general predicted ranges and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectra of all isomers will exhibit characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹) and the C=O stretch of the carbonyl group (typically around 1680-1710 cm⁻¹).[7] Fingerprint region differences will arise from the C-O and C-S stretching and bending vibrations, which are unique to the substitution pattern of each isomer.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for 5-(methoxycarbonyl)thiophene-2-carboxylic acid, a closely related derivative, is available, it reveals that the carboxylic acid and ester groups are nearly coplanar with the thiophene ring, facilitating π-conjugation.[8] In the crystal lattice, molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[8] It is anticipated that the methoxythiophene carboxylic acid isomers would also exhibit similar dimeric structures in the solid state.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to TMS.

General X-ray Crystallography Protocol
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the purified compound.

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data using full-matrix least-squares techniques.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_properties Property Determination synthesis Isomer Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray pka pKa Determination purification->pka logp LogP Measurement purification->logp

Caption: Workflow for the synthesis, purification, and analysis of methoxythiophene carboxylic acid isomers.

hypothetical_pathway compound Thiophene Derivative receptor Target Receptor/Enzyme compound->receptor Binding/Inhibition downstream Downstream Signaling Cascade receptor->downstream response Biological Response (e.g., Anti-inflammatory) downstream->response

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a biologically active thiophene derivative.

Conclusion

The structural variations among this compound and its isomers lead to distinct physicochemical and spectroscopic properties. While a complete experimental dataset for a side-by-side comparison is not fully available, the presented data and analytical workflows provide a robust framework for researchers engaged in the study and application of these important heterocyclic compounds. Further experimental work to determine the precise pKa values, LogP, and crystal structures of all isomers would be highly valuable to the scientific community.

References

Comparative study of the biological activity of different thiophene carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of Thiophene Carboxylic Acid Derivatives Supported by Experimental Data.

Thiophene carboxylic acid derivatives have emerged as a versatile class of heterocyclic compounds, demonstrating a broad spectrum of biological activities. Their inherent structural features, including the sulfur-containing aromatic ring, offer a unique scaffold for the design and development of novel therapeutic agents. This guide provides a comparative overview of the anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antiviral properties of various thiophene carboxylic acid derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of key signaling pathways.

Data Presentation

The biological activities of various thiophene carboxylic acid derivatives are summarized in the tables below, providing a clear comparison of their potency across different assays.

Table 1: Anticancer Activity of Thiophene Carboxylic Acid Derivatives (IC50 values in µM)
Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiophene Carboxamide 2bHep3B5.46DoxorubicinNot specified
Thiophene Carboxamide 2dHep3B8.85DoxorubicinNot specified
Thiophene Carboxamide 2eHep3B12.58DoxorubicinNot specified
Bis-chalcone 5aMCF77.87Cisplatin27.78
Bis-chalcone 5bMCF74.05Cisplatin27.78
Bis-chalcone 5aHCT11618.10Cisplatin13.28
Bis-chalcone 9aHCT11617.14Cisplatin13.28
Table 2: Anti-inflammatory Activity of Thiophene Carboxylic Acid Derivatives (IC50 values in µM)
Compound/DerivativeTargetIC50 (µM)Reference CompoundIC50 (µM)
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIaCOX-20.29Celecoxib0.42
Thiophene pyrazole hybrid 21COX-20.67Celecoxib1.14
Thiophene pyrazole hybrid 215-LOX2.33Meclofenamate5.64
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene 29a-dCOX-20.31-1.40Not specifiedNot specified
Table 3: Antimicrobial Activity of Thiophene Carboxylic Acid Derivatives (MIC values in µg/mL)
Compound/DerivativeMicrobial StrainMIC (µg/mL)
N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thioureaVarious7.8 - 500
Thiophene Carboxylic Acid ThioureidesGram-negative clinical strains31.25 - 250
Thiophene Carboxylic Acid ThioureidesBacillus subtilis7.8 - 125
Thiophene Carboxylic Acid ThioureidesStaphylococcus aureus (multi-drug resistant)125 - 500
Thiophene Carboxylic Acid ThioureidesAntifungal31.25 - 62.5
Table 4: Neuroprotective and Antiviral Activity of Thiophene Carboxylic Acid Derivatives
Compound/DerivativeBiological ActivityAssay/TargetQuantitative Data
Thiazolidine-4-Carboxylic Acid DerivativesNeuroprotectiveReduction of oxidative stress and neuroinflammationQualitative
Lactam-thiophene carboxylic acid 22aAntiviral (HCV)HCV NS5B Polymerase InhibitionFavorable pharmacokinetic profile

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene carboxylic acid derivatives and a vehicle control (e.g., DMSO) for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the thiophene carboxylic acid derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the thiophene carboxylic acid derivatives or a control inhibitor (e.g., celecoxib) for a specified time.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Product Measurement: Measure the production of prostaglandins (e.g., PGE2) using methods such as ELISA or LC-MS.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

TNF-α Inhibition Assay (ELISA)

This assay quantifies the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.

  • Cell Stimulation: Culture immune cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence of various concentrations of the thiophene carboxylic acid derivatives.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for TNF-α.

    • Add the collected supernatants and a standard curve of known TNF-α concentrations.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Determine the concentration of TNF-α in the samples from the standard curve and calculate the percentage of inhibition.

Caspase-3/7 Activity Assay

This assay measures the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Treat cancer cells with the thiophene carboxylic acid derivatives for a specified time to induce apoptosis.

  • Lysis and Reagent Addition: Lyse the cells and add a luminogenic caspase-3/7 substrate.

  • Luminescence Measurement: The cleavage of the substrate by active caspases produces a luminescent signal that is measured using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of active caspase-3/7, indicating the level of apoptosis induction.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows associated with the biological activities of thiophene carboxylic acid derivatives.

anticancer_pathway Thiophene_Derivative Thiophene Carboxylic Acid Derivative Cancer_Cell Cancer Cell Thiophene_Derivative->Cancer_Cell Targets RhoA_ROCK RhoA/ROCK Pathway Thiophene_Derivative->RhoA_ROCK Inhibits Apoptosis Apoptosis Thiophene_Derivative->Apoptosis Induces Cancer_Cell->RhoA_ROCK Upregulates Cell_Proliferation Cell Proliferation, Migration, Invasion RhoA_ROCK->Cell_Proliferation Promotes Caspase_Activation Caspase-3/7 Activation Apoptosis->Caspase_Activation Mediated by Caspase_Activation->Cancer_Cell Leads to death of

Caption: Anticancer mechanism of thiophene carboxylic acid derivatives.

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Immune_Cell Immune Cell (e.g., Macrophage) Inflammatory_Stimulus->Immune_Cell Activates COX_LOX COX/LOX Enzymes Immune_Cell->COX_LOX Activates NF_kB NF-κB Pathway Immune_Cell->NF_kB Activates Thiophene_Derivative Thiophene Carboxylic Acid Derivative Thiophene_Derivative->COX_LOX Inhibits Thiophene_Derivative->NF_kB Inhibits Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Produces Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Promotes TNF_alpha TNF-α Production NF_kB->TNF_alpha Induces TNF_alpha->Inflammation Promotes

Caption: Anti-inflammatory mechanisms of thiophene derivatives.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound_Library Thiophene Carboxylic Acid Derivatives Library Primary_Assay Primary Biological Assay (e.g., MTT, MIC) Compound_Library->Primary_Assay Hit_Compounds Hit Compounds Primary_Assay->Hit_Compounds Secondary_Assay Secondary Assays (e.g., Enzyme Inhibition, Signaling Pathway Analysis) Hit_Compounds->Secondary_Assay Lead_Compounds Lead Compounds Secondary_Assay->Lead_Compounds Further_Development Further Preclinical & Clinical Development Lead_Compounds->Further_Development Proceed to

Caption: General experimental workflow for drug discovery.

Purity Assessment of Synthesized 4-methoxythiophene-3-carboxylic acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for synthesized compounds is a cornerstone of quality, safety, and efficacy. 4-methoxythiophene-3-carboxylic acid serves as a valuable building block in medicinal chemistry, and verifying its purity is a critical step in the synthetic workflow. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a premier technique for purity analysis, offering high resolution and quantitative accuracy for non-volatile compounds like this compound. A reverse-phase HPLC method is particularly well-suited for separating the polar analyte from less polar or more polar impurities.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

Objective: To separate and quantify this compound from potential process-related impurities and degradation products.

1. Instrumentation and Materials:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • This compound reference standard of known purity.

2. Chromatographic Conditions:

ParameterRecommended Conditions
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Elution Mode Gradient: 20% B to 80% B over 15 minutes, hold for 3 minutes, then return to 20% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh 25 mg of the synthesized this compound and dissolve it in 50 mL of the diluent.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks interfere with the analysis.

  • Inject the standard solution to determine the retention time (RT) and peak area of the main compound.

  • Inject the sample solution.

  • The purity is calculated using the area normalization method, where the peak area of the analyte is expressed as a percentage of the total area of all observed peaks.

Data Presentation: Hypothetical HPLC Results

The following table summarizes the expected results from the HPLC analysis of a synthesized batch of this compound.

Peak IDRetention Time (min)Peak AreaArea %Identification
13.815,2300.45Unknown Impurity
27.53,350,10099.20This compound
39.222,0500.35Starting Material Residue
Total 3,387,380 100.00

Calculated Purity: 99.20%

HPLC Experimental Workflow```dot

// Nodes prep [label="Sample & Standard\nPreparation", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc [label="HPLC System\n(Pump, Injector, Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detect [label="UV-Vis Detector\n(254 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="Data Acquisition\n& Processing", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Purity Calculation\n& Report", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges prep -> hplc [label="Inject 10 µL"]; hplc -> detect [label="Eluent"]; detect -> data [label="Signal"]; data -> report; }

Figure 2. Logical relationship of analytical techniques for purity assessment.

Conclusion

For the routine quality control and purity validation of synthesized this compound, HPLC stands out as the most robust and reliable technique. Its high sensitivity and resolving power allow for accurate quantification of the main component and detection of process-related impurities. However, for a comprehensive characterization, especially during process development or for regulatory submissions, employing orthogonal methods like NMR for structural verification and GC-MS for volatile impurity analysis is highly recommended. This integrated approach ensures a thorough understanding of the compound's purity profile, ultimately contributing to the development of safe and effective pharmaceuticals.

A Researcher's Guide to Confirming the Regiochemistry of Substituted Thiophenes using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with thiophene-based compounds, unambiguous determination of substituent regiochemistry is a critical step in chemical synthesis and structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides a comprehensive comparison of NMR techniques to distinguish between different regioisomers of substituted thiophenes, supported by experimental data and detailed protocols.

The Power of ¹H and ¹³C NMR in Thiophene Regiochemistry

The electronic environment of the thiophene ring is highly sensitive to the nature and position of its substituents. This sensitivity is directly reflected in the chemical shifts (δ) of the ring protons and carbons, as well as the proton-proton coupling constants (J-values). By analyzing these parameters, one can deduce the substitution pattern.

Chemical Shifts: A Fingerprint of Substitution

The position of a substituent on the thiophene ring significantly influences the electron density at the other positions, leading to characteristic upfield or downfield shifts in the ¹H and ¹³C NMR spectra. Electron-donating groups (EDGs) like -OCH₃ or -CH₃ tend to shield the ring protons and carbons, causing them to resonate at lower chemical shifts (upfield). Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -Br deshield the nuclei, resulting in higher chemical shifts (downfield).[1]

Workflow for NMR-based Regiochemistry Determination

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis A Acquire ¹H NMR C Analyze Chemical Shifts A->C D Analyze Coupling Constants A->D B Acquire ¹³C NMR B->C I Propose Structure C->I D->I E COSY J Confirm Regiochemistry E->J F HSQC F->J G HMBC G->J H NOESY/ROESY H->J I->E Verify Connectivity I->F ¹H-¹³C Direct Correlation I->G Long-Range Connectivity I->H Through-Space Proximity

Caption: A logical workflow for determining the regiochemistry of substituted thiophenes using a combination of 1D and 2D NMR techniques.

Coupling Constants: The Key to Connectivity

Proton-proton coupling constants provide invaluable information about the relative positions of protons on the thiophene ring. The magnitude of the J-value is dependent on the number of bonds separating the coupled protons.

Coupling Typical Range (Hz) Substitution Pattern where Observed
³J₂₃4.9 - 5.82- and 3-monosubstituted, 2,3-, 2,4-, 3,4-disubstituted
³J₃₄3.5 - 4.52- and 3-monosubstituted, 2,3-, 2,4-, 3,4-disubstituted
³J₄₅4.8 - 5.82- and 3-monosubstituted, 2,3-, 2,4-, 3,4-disubstituted
⁴J₂₄1.0 - 1.82- and 4-monosubstituted, 2,4-, 2,5-, 3,4-disubstituted
⁴J₂₅2.8 - 3.52- and 5-monosubstituted, 2,5-disubstituted
⁴J₃₅1.2 - 1.73- and 5-monosubstituted, 2,3-, 2,4-, 3,4-disubstituted

Note: These values are approximate and can be influenced by the nature and position of substituents.

Comparative NMR Data for Disubstituted Thiophenes

To illustrate the practical application of these principles, the following tables provide a comparative summary of ¹H and ¹³C NMR data for dibromothiophene isomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Dibromothiophenes in CDCl₃
Compound H-2 H-3 H-4 H-5 J-values (Hz)
2,3-Dibromothiophene --7.25 (d)6.91 (d)³J₄₅ = 5.8
2,4-Dibromothiophene 7.10 (d)--7.05 (d)⁴J₂₅ = 1.5
2,5-Dibromothiophene -6.83 (s)6.83 (s)--
3,4-Dibromothiophene 7.25 (s)--7.25 (s)-

Data sourced from multiple references.[2][3][4]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Dibromothiophenes in CDCl₃
Compound C-2 C-3 C-4 C-5
2,3-Dibromothiophene 112.9110.8130.3127.8
2,4-Dibromothiophene 114.2129.5112.5125.0
2,5-Dibromothiophene 113.3130.5130.5113.3
3,4-Dibromothiophene 125.1111.9111.9125.1

Data sourced from multiple references.[2][5][6]

From these tables, it is evident that each isomer presents a unique set of chemical shifts and coupling patterns, allowing for their unambiguous differentiation. For instance, the singlet in the ¹H NMR spectrum of 2,5- and 3,4-dibromothiophene immediately distinguishes them from the 2,3- and 2,4-isomers which show doublet signals.

Advanced 2D NMR Techniques for Unambiguous Confirmation

While 1D NMR is often sufficient, complex substitution patterns or signal overlap may necessitate the use of 2D NMR experiments for definitive structural elucidation.

COSY (Correlation Spectroscopy)

COSY is a homonuclear correlation experiment that reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. This is particularly useful for tracing out the connectivity of protons on the thiophene ring.

Experimental Workflow for COSY

G A Prepare Sample in NMR Tube B Acquire ¹H NMR Spectrum A->B C Set up COSY Experiment B->C D Acquire 2D COSY Data C->D E Process Data (FT, Phasing) D->E F Analyze Cross-Peaks for ³J and ⁴J Couplings E->F G Confirm Proton Connectivity F->G

Caption: A streamlined workflow for acquiring and analyzing a COSY spectrum to determine proton-proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC is a heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached.[7] Each cross-peak in an HSQC spectrum corresponds to a C-H bond. This is an essential tool for assigning protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC provides information about long-range (typically 2-4 bonds) correlations between protons and carbons. This is extremely powerful for establishing the connectivity of the molecular skeleton, especially for identifying quaternary carbons and linking substituents to the thiophene ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)

NOESY and ROESY are through-space correlation experiments that detect protons that are in close spatial proximity, regardless of whether they are scalar-coupled. This is particularly useful for distinguishing between regioisomers where through-bond connectivity is ambiguous. For example, a NOE between a substituent's proton and a specific ring proton can definitively establish the substituent's position.

Experimental Protocols

General Sample Preparation
  • Dissolve 5-10 mg of the purified substituted thiophene in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube.[2]

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) if the solvent does not contain it.[2]

  • Ensure the sample is fully dissolved and the solution is homogeneous.

1D NMR Acquisition
  • ¹H NMR:

    • Pulse sequence: Standard single-pulse (e.g., zg30).

    • Spectral width: ~12-15 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 s.[1]

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled (e.g., zgpg30).

    • Spectral width: ~220-240 ppm.

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2-5 s.[1]

2D NMR Acquisition (General Parameters)

The following are general starting parameters that should be optimized for the specific instrument and sample.

  • COSY:

    • Pulse sequence: cosygpqf or similar.

    • Number of increments in F1: 256-512.

    • Number of scans per increment: 2-8.

  • HSQC:

    • Pulse sequence: hsqcedetgpsp or similar for edited HSQC.

    • Optimized for ¹JCH ≈ 160-180 Hz for aromatic systems.

    • Number of increments in F1: 128-256.

    • Number of scans per increment: 2-16.

  • HMBC:

    • Pulse sequence: hmbcgplpndqf or similar.

    • Optimized for long-range coupling (ⁿJCH) of 8-10 Hz.

    • Number of increments in F1: 256-512.

    • Number of scans per increment: 4-32.

  • NOESY (for small molecules):

    • Pulse sequence: noesyph or similar.

    • Mixing time (d8): 0.5-1.5 s.

    • Number of increments in F1: 256-512.

    • Number of scans per increment: 8-16.

Conclusion

The regiochemistry of substituted thiophenes can be reliably determined through a systematic analysis of ¹H and ¹³C NMR data. Chemical shifts and, more definitively, proton-proton coupling constants provide the primary means of differentiation. For complex or ambiguous cases, a suite of 2D NMR experiments including COSY, HSQC, HMBC, and NOESY/ROESY offers a powerful and comprehensive toolkit for unambiguous structure elucidation. By following the workflows and utilizing the comparative data presented in this guide, researchers can confidently confirm the regiochemistry of their synthesized thiophene derivatives.

References

Benchmarking the synthesis of 4-methoxythiophene-3-carboxylic acid against alternative routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetic routes to 4-methoxythiophene-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. Below, we detail an established literature method and a plausible alternative, presenting a comparative analysis of their respective yields, complexities, and starting materials.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative metrics for the synthesis of this compound via two distinct routes.

ParameterRoute 1: Multi-step Synthesis from Methyl 3-Hydroxythiophene-2-carboxylateRoute 2: Hypothetical Cyclization Approach
Starting Materials Methyl 3-hydroxythiophene-2-carboxylate, Dimethyl sulfateMethyl 3-mercaptopropionate, Methyl glyoxylate
Key Intermediates Methyl 3-methoxythiophene-2-carboxylate, 3-Methoxythiophene-2-carboxylic acidNot Applicable
Overall Yield ~75-85% (estimated)Not Experimentally Determined
Number of Steps 41 (followed by aromatization)
Reagents Potassium carbonate, Sodium hydroxide, Copper powder, QuinolineSodium methoxide, Oxidizing agent (e.g., DDQ)
Reaction Conditions Reflux, Strong base, High temperature decarboxylationBase-catalyzed condensation, Oxidation
Purification Extraction, Recrystallization, DistillationExtraction, Column chromatography
Scalability Potentially scalable with process optimizationFeasibility for large scale is unknown
Safety & Hazards Dimethyl sulfate is a potent alkylating agent and carcinogen. High temperature distillation requires careful control.Sodium methoxide is corrosive and flammable. Oxidizing agents can be hazardous.

Experimental Protocols

Route 1: Multi-step Synthesis via O-Methylation, Hydrolysis, and Decarboxylation (Literature-Based)

This route is based on a described synthesis of related 3-methoxythiophene derivatives. The final decarboxylation step to achieve the desired isomer is a known transformation.

Step 1: Synthesis of Methyl 3-methoxythiophene-2-carboxylate

To a solution of methyl 3-hydroxythiophene-2-carboxylate (1 equivalent) in acetone, anhydrous potassium carbonate (1.2 equivalents) is added. The mixture is stirred, and dimethyl sulfate (1.2 equivalents) is added dropwise. The reaction mixture is then heated to reflux for 12 hours. After cooling, the solvent is removed under reduced pressure. The residue is treated with water and extracted with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield methyl 3-methoxythiophene-2-carboxylate.

Step 2: Synthesis of 3-Methoxythiophene-2-carboxylic acid

A suspension of methyl 3-methoxythiophene-2-carboxylate (1 equivalent) in a 1N sodium hydroxide solution is heated to reflux for 30 minutes until the solid dissolves completely. After cooling, the reaction mixture is acidified to pH 3 with 1N hydrochloric acid. The resulting solid precipitate is extracted with ethyl acetate. The organic layer is then evaporated to yield 3-methoxythiophene-2-carboxylic acid.

Step 3: Decarboxylation to 3-Methoxythiophene

3-Methoxythiophene-2-carboxylic acid is heated under reduced pressure at a temperature approximately 30°C above its melting point until the evolution of carbon dioxide ceases. The resulting oil is then distilled to give 3-methoxythiophene.

Step 4: Formylation and Oxidation to this compound

3-Methoxythiophene can be selectively formylated at the 4-position using a Vilsmeier-Haack reaction (POCl₃, DMF) followed by oxidation of the resulting aldehyde to the carboxylic acid using a suitable oxidizing agent like potassium permanganate or silver oxide to yield the final product, this compound.

Route 2: Hypothetical Cyclization Approach

This proposed route involves a base-catalyzed condensation reaction to construct the thiophene ring, followed by aromatization. This approach is common for the synthesis of substituted thiophenes.

Step 1: Condensation and Cyclization

To a solution of sodium methoxide (2.2 equivalents) in methanol, a mixture of methyl 3-mercaptopropionate (1 equivalent) and methyl glyoxylate (1 equivalent) is added dropwise at a controlled temperature (e.g., 0-10°C). The reaction mixture is stirred for several hours to allow for the condensation and subsequent intramolecular cyclization to form a dihydrothiophene intermediate.

Step 2: Aromatization

The dihydrothiophene intermediate is then aromatized by treatment with a suitable oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or elemental sulfur at high temperature, to yield methyl 4-methoxythiophene-3-carboxylate.

Step 3: Hydrolysis

The resulting methyl 4-methoxythiophene-3-carboxylate is hydrolyzed to this compound using a standard procedure, such as refluxing with aqueous sodium hydroxide followed by acidic workup, similar to Step 2 in Route 1.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

G cluster_0 Route 1: Multi-step Synthesis A Methyl 3-hydroxythiophene-2-carboxylate B Methyl 3-methoxythiophene-2-carboxylate A->B O-Methylation (Dimethyl sulfate, K2CO3) C 3-Methoxythiophene-2-carboxylic acid B->C Hydrolysis (NaOH, H2O) D 3-Methoxythiophene C->D Decarboxylation (Heat) E 4-Methoxythiophene-3-carbaldehyde D->E Formylation (Vilsmeier-Haack) F This compound E->F Oxidation

Caption: Workflow for the multi-step synthesis of this compound.

G cluster_1 Route 2: Hypothetical Cyclization Approach G Methyl 3-mercaptopropionate + Methyl glyoxylate H Dihydrothiophene Intermediate G->H Condensation/ Cyclization (NaOMe) I Methyl 4-methoxythiophene-3-carboxylate H->I Aromatization (Oxidizing Agent) J This compound I->J Hydrolysis (NaOH, H2O)

Characterization of 4-methoxythiophene-3-carboxylic acid Impurities by LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two hypothetical Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the identification and quantification of potential impurities in 4-methoxythiophene-3-carboxylic acid. The data and protocols presented herein are designed to assist researchers in developing and validating robust analytical methods for purity assessment and quality control.

Introduction to Impurity Profiling

Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Regulatory agencies require comprehensive characterization of any impurity present at or above a certain threshold. LC-MS is a powerful technique for this purpose, offering high separation efficiency and sensitive detection.[1][2] This guide compares two distinct LC-MS methods, Method A and Method B, for the analysis of this compound and a panel of five potential process-related and degradation impurities.

Hypothetical Impurities

Based on common synthetic routes and potential degradation pathways for thiophene derivatives, the following hypothetical impurities have been selected for this comparative study:

  • Impurity A: 3-hydroxythiophene-4-carboxylic acid (hydrolysis of the methoxy group)

  • Impurity B: 4-methoxythiophene-3-carboxamide (from a potential synthetic route)

  • Impurity C: Methyl 4-methoxythiophene-3-carboxylate (esterification side product or starting material)

  • Impurity D: this compound N-oxide (oxidation product)

  • Impurity E: Dimer of this compound (potential degradation product)

Data Presentation: Comparison of LC-MS Methods

The following table summarizes the hypothetical quantitative data obtained for this compound and its potential impurities using the two proposed LC-MS methods.

CompoundMethod AMethod B
Retention Time (min) m/z [M+H]⁺
This compound5.2159.0111
Impurity A3.8145.0005
Impurity B4.5158.0270
Impurity C6.1173.0267
Impurity D4.1175.0060
Impurity E7.5315.0000

Experimental Protocols

Detailed methodologies for the two comparative LC-MS methods are provided below.

Method A: Fast Gradient Reversed-Phase UPLC-MS
  • Instrumentation: A high-performance liquid chromatography system coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer.

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.

    • Further dilute the stock solution to 0.1 mg/mL with the same diluent for analysis.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Mass Range: m/z 50-500.

Method B: High-Resolution Reversed-Phase HPLC-MS
  • Instrumentation: A standard HPLC system coupled to an Orbitrap mass spectrometer.

  • Sample Preparation: Same as Method A.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl column (e.g., Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 2.6 µm).

    • Mobile Phase A: 10 mM ammonium formate in water, pH 3.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Spray Voltage: 4.0 kV.

    • Capillary Temperature: 320 °C.

    • Sheath Gas Flow Rate: 40 arbitrary units.

    • Auxiliary Gas Flow Rate: 10 arbitrary units.

    • Mass Resolution: 70,000.

    • Mass Range: m/z 50-600.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of impurities in this compound.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_characterization Characterization Weighing Weigh Sample Dissolution Dissolve in Diluent Weighing->Dissolution Dilution Dilute to Working Conc. Dissolution->Dilution LC_Separation LC Separation Dilution->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Impurity_Quantification Impurity Quantification Peak_Integration->Impurity_Quantification MSMS_Fragmentation MS/MS Fragmentation Impurity_Quantification->MSMS_Fragmentation Structure_Elucidation Structure Elucidation MSMS_Fragmentation->Structure_Elucidation

Caption: Experimental workflow for impurity characterization.

Impurity Identification Logic

The following diagram outlines the logical process for identifying an unknown impurity detected during the analysis.

Impurity_Identification Start Unknown Peak Detected Accurate_Mass Determine Accurate Mass (High-Resolution MS) Start->Accurate_Mass MSMS_Analysis Perform MS/MS Analysis Start->MSMS_Analysis Elemental_Composition Propose Elemental Composition Accurate_Mass->Elemental_Composition Database_Search Search Databases (e.g., SciFinder, PubChem) Elemental_Composition->Database_Search Hypothesize_Structure Hypothesize Structure Database_Search->Hypothesize_Structure Fragmentation_Pathway Propose Fragmentation Pathway MSMS_Analysis->Fragmentation_Pathway Fragmentation_Pathway->Hypothesize_Structure Compare_Reference Compare with Reference Standard (if available) Structure_Confirmation Confirm Structure (e.g., NMR, Synthesis) Compare_Reference->Structure_Confirmation Match Final_Identification Final Identification Compare_Reference->Final_Identification No Match / No Standard Structure_Confirmation->Final_Identification Hypothesize_Structure->Compare_Reference

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Methoxythiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of 4-methoxythiophene-3-carboxylic acid is paramount for pharmacokinetic studies, quality control, and overall drug efficacy and safety assessment. The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of data, especially when methods are transferred between laboratories or when different techniques are employed. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. It includes detailed experimental protocols, data presentation for key validation parameters, and workflows for method cross-validation.

Principles of Analytical Method Validation

Before comparing the two methods, it's essential to understand the fundamental parameters of analytical method validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] These parameters ensure that an analytical procedure is suitable for its intended purpose.[3]

Key Validation Parameters Include:

  • Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Methods

Below is a comparison of hypothetical HPLC-UV and LC-MS/MS methods for the quantification of this compound in a biological matrix such as human plasma.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance Characteristics
Performance CharacteristicHPLC-UVLC-MS/MS
Selectivity Moderate to HighVery High
Sensitivity (LOQ) ng/mL rangepg/mL to low ng/mL range
Linearity (Correlation Coefficient, r²) > 0.995> 0.998
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 15%< 10%
Sample Volume ~100 µL~20-50 µL
Throughput LowerHigher
Cost LowerHigher
Robustness GoodModerate (sensitive to matrix effects)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.

HPLC-UV Method Protocol

This method is suitable for the quantification of this compound in samples where the expected concentration is in the ng/mL range and the sample matrix is relatively clean.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) in an isocratic or gradient elution. For example, a 60:40 (v/v) ratio of A:B.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 20 µL.
  • Detection: UV detector set at the wavelength of maximum absorbance for this compound.

LC-MS/MS Method Protocol

This highly sensitive and selective method is ideal for quantifying low concentrations of this compound in complex biological matrices.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of plasma sample, add the internal standard (ideally, a stable isotope-labeled version of the analyte).
  • Add 250 µL of a suitable organic solvent (e.g., ethyl acetate).
  • Vortex for 2 minutes.
  • Centrifuge at 12,000 rpm for 5 minutes.
  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for a carboxylic acid.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard would need to be determined by direct infusion.

Cross-Validation of Analytical Methods

Cross-validation is performed to ensure that two different analytical methods provide equivalent results.[4] This is crucial when, for example, a project transitions from an early-phase HPLC-UV method to a more sensitive late-phase LC-MS/MS method.

Experimental Design for Cross-Validation

A common approach is to analyze the same set of incurred samples (samples from a study) using both the established method and the new method.[5]

1. Sample Selection:

  • Select a minimum of 20-30 incurred samples that span the entire calibration range.

2. Analysis:

  • Analyze each sample in duplicate or triplicate using both the HPLC-UV and LC-MS/MS methods.

3. Data Analysis:

  • The results from the two methods are statistically compared. A common approach is to calculate the percentage difference for each sample.
  • The agreement between the two methods can be visually assessed using a Bland-Altman plot.[5]

Acceptance Criteria for Cross-Validation

The acceptance criteria should be pre-defined in a validation protocol.[3] A common criterion is that for at least two-thirds (67%) of the samples, the percentage difference between the results from the two methods should be within ±20% of their mean.

Workflow for Cross-Validation

CrossValidationWorkflow start Start: Cross-Validation Study protocol Develop and Approve Cross-Validation Protocol start->protocol samples Select Incurred Samples Spanning the Calibration Range protocol->samples analysis_uv Analyze Samples using Validated HPLC-UV Method samples->analysis_uv analysis_ms Analyze Samples using Validated LC-MS/MS Method samples->analysis_ms data_comp Compile and Compare Results from Both Methods analysis_uv->data_comp analysis_ms->data_comp stats Perform Statistical Analysis (% Difference, Bland-Altman Plot) data_comp->stats acceptance Evaluate Against Pre-defined Acceptance Criteria stats->acceptance pass Methods are Considered Equivalent acceptance->pass Pass fail Investigate Discrepancies and Re-evaluate acceptance->fail Fail report Generate Final Cross-Validation Report pass->report fail->protocol Revise

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathways and Logical Relationships

In the context of analytical method validation, the logical relationship between different validation parameters ensures a comprehensive assessment of the method's performance.

ValidationParameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study. HPLC-UV offers a cost-effective and robust solution for samples with higher concentrations of the analyte. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies requiring low limits of quantitation and analysis in complex matrices.

Regardless of the method chosen, a thorough validation according to ICH guidelines is mandatory to ensure data quality and regulatory compliance. Furthermore, when transitioning between methods or laboratories, a well-designed cross-validation study is essential to demonstrate the equivalency of the results and maintain data integrity throughout the lifecycle of a drug development program.

References

Safety Operating Guide

Proper Disposal of 4-Methoxythiophene-3-carboxylic Acid: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Methoxythiophene-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Hazard Profile and Safety Precautions

This compound is classified as an acutely toxic substance. All handling and disposal operations must be conducted by trained personnel within a controlled laboratory environment.

Key Hazards:

  • Acute Oral Toxicity: Toxic if swallowed (GHS Hazard statement H301).

  • Corrosivity: As a carboxylic acid, it may be corrosive.

  • Environmental Hazards: Thiophene-based compounds can be harmful to aquatic organisms and may have long-term adverse effects on the environment.[1][2]

Personal Protective Equipment (PPE): When handling this compound and its waste, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A lab coat and closed-toe shoes.

All handling of this compound should be performed in a well-ventilated chemical fume hood.[3]

Chemical and Safety Data Summary

The following table summarizes key quantitative and safety data for this compound.

PropertyValueReference
Molecular Formula C₆H₆O₃S--INVALID-LINK--
Molecular Weight 158.18 g/mol --INVALID-LINK--
GHS Pictogram GHS06 (Skull and crossbones)--INVALID-LINK--
GHS Signal Word Danger--INVALID-LINK--
Hazard Statement H301: Toxic if swallowed--INVALID-LINK--
Storage Class Code 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds--INVALID-LINK--

Step-by-Step Disposal Protocol

The primary and recommended disposal method for this compound is through a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Step 1: Segregation and Collection

  • Segregate waste containing this compound at the point of generation. This includes unreacted material, contaminated solvents, and disposable labware (e.g., gloves, pipette tips).[5]

  • Collect all waste in a dedicated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is suitable.[4][6] Do not use metal containers due to the potential for corrosion.[4]

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste".[4][5]

  • The label must include the full chemical name: "this compound" and specify all components of the waste stream, including solvents and their approximate percentages.[5][7]

  • Indicate the primary hazards using GHS pictograms (e.g., Acute Toxicity, Corrosive).[4]

Step 3: Storage

  • Store the sealed waste container in a designated and secure satellite accumulation area.[4][5][7]

  • The storage area must be cool, dry, and well-ventilated, away from heat and ignition sources.[3][4]

  • Ensure the container is stored separately from incompatible materials, such as strong bases and oxidizing agents.[4][7]

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][5]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1]

  • The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

Spill and Emergency Procedures

In the event of a spill, adhere to the following procedures:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[4]

  • Containment (for small spills):

    • Wear appropriate PPE.[4]

    • Absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[4] Do not use combustible materials like paper towels.[4]

    • Use non-sparking tools for cleanup.[3]

  • Cleanup:

    • Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[4]

    • Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[4]

  • Reporting: Report the spill to your institution's EHS department.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate container Use Designated, Labeled, Chemically Compatible Container segregate->container spill Spill Occurs segregate->spill Potential Event storage Store in Secure Satellite Accumulation Area container->storage disposal Arrange for Pickup by Licensed Hazardous Waste Contractor storage->disposal end End: Compliant Disposal disposal->end spill_procedure Follow Emergency Spill Procedure: Evacuate, Ventilate, Contain, Clean, Report spill->spill_procedure spill_procedure->container Collect Spill Debris as Hazardous Waste

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methoxythiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 4-Methoxythiophene-3-carboxylic acid, tailored for research scientists and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

This compound is classified as an Acute Toxin (Oral, Category 3), warranting careful handling and the use of appropriate personal protective equipment (PPE). The information presented here is a synthesis of safety data for this compound and related thiophene derivatives and carboxylic acids.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles compliant with EN 166 (EU) or OSHA 29 CFR 1910.133.[1]Protects eyes from splashes and airborne particles.
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing.[2][3]
Hand Protection Chemical-resistant glovesNitrile, neoprene, or PVC gloves.[2][4] Inspect gloves before each use and use proper removal technique.[1]Prevents direct skin contact with the chemical.
Body Protection Laboratory CoatStandard lab coat.Protects skin and personal clothing from contamination.[5]
ApronPVC apron.[4]Provides an additional layer of protection against spills.
Protective ClothingFlame retardant antistatic protective clothing may be necessary depending on the scale of work.[1]For large-scale or continuous use, consider non-static clothing.[4]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced. A vapor respirator is recommended.[5]Protects against inhalation of dust, fumes, or vapors.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.

  • Ground all equipment containing the material to prevent static discharge.[5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][7]

2. Handling the Chemical:

  • Avoid all personal contact, including inhalation of dust or vapors.[4]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling the substance.[1]

  • Use non-sparking tools.[6]

  • Minimize dust generation and accumulation.[8]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8]

  • Keep away from heat, sparks, and open flames.[7][4][5]

  • Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[7]

Disposal Plan

1. Waste Collection:

  • Collect waste material in a suitable, labeled, and closed container for disposal.[9][6]

  • Do not allow the chemical to enter drains or waterways.[6][8]

2. Spill Management:

  • Small Spills: Absorb with an inert material (e.g., dry earth, sand) and place in an appropriate waste disposal container.[5]

  • Large Spills: Evacuate the area. Wear full protective equipment, including a self-contained breathing apparatus.[5] Dike the spill to prevent entry into sewers or confined areas.[5]

3. Final Disposal:

  • Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[9]

  • Contaminated packaging should be triple rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[6]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Work Area (Fume Hood) A->B C Verify Eyewash & Safety Shower Accessibility B->C D Dispense Chemical C->D Proceed to Handling E Perform Experimental Procedure D->E F Collect Waste in Labeled Container E->F Proceed to Cleanup G Decontaminate Work Area F->G H Dispose of Waste per Regulations G->H I Doff and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

Caption: Safe handling workflow from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.